molecular formula Y B1196420 Yttrium CAS No. 7440-65-5

Yttrium

Número de catálogo: B1196420
Número CAS: 7440-65-5
Peso molecular: 88.9058 g/mol
Clave InChI: VWQVUPCCIRVNHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Yttrium (Y) is a silvery-metallic transition metal with an atomic number of 39 and is often classified among the rare-earth elements due to its chemical similarity to the lanthanides . It is supplied as a high-purity research-grade material for use in various fields. In metallurgy, this compound is a valuable alloy additive for enhancing high-temperature oxidation resistance. When added to alloys like Fe-20Cr-4Al, it promotes the formation of a stable, protective oxide layer (such as Al₂O₃ or Y₃Al₅O₁₂), significantly reducing mass gain and spalling at temperatures up to 1200°C . This compound is also crucial in electronics and optics. This compound Oxide (Y₂O₃) doped with europium serves as a red phosphor in LED displays and lighting, contributing to energy-efficient, high-color-quality illumination . Furthermore, this compound is a key component in high-temperature superconductors, such as this compound Barium Copper Oxide (YBCO), which are used in magnetic resonance imaging (MRI) and scientific research . In medical research, specific this compound isotopes are important. The radioactive isotope this compound-90 (⁹⁰Y) is utilized in radiopharmaceuticals for targeted radiation therapy, particularly for treating certain cancers . Other isotopes, like ⁸⁶Y, are used as tracers in Positron Emission Tomography (PET) imaging . This compound-Aluminum-Garnet (YAG) lasers are another significant application in medical technology and manufacturing . Additionally, this compound-stabilized zirconia (YSZ) is a critical material in solid oxide fuel cells (SOFCs) as an electrolyte due to its high ionic conductivity and as a durable thermal barrier coating in jet engines and gas turbines . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Propiedades

IUPAC Name

yttrium
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InChI

InChI=1S/Y
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InChI Key

VWQVUPCCIRVNHF-UHFFFAOYSA-N
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Canonical SMILES

[Y]
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Molecular Formula

Y
Record name YTTRIUM
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DSSTOX Substance ID

DTXSID0049816
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Molecular Weight

88.90584 g/mol
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Physical Description

Soft silvery-white metal in bulk. Dark-gray to black odorless powder. Mp: 1509 °C; bp 2927 °C. Density: 4.47 g cm-3 at 20 °C. May irritate the respiratory tract if inhaled as a powder. May irritate the digestive tract if swallowed. Vapors may cause dizziness or suffocation., Dark-gray to black, odorless solid; [CAMEO] Some compounds, e.g., nitrates, are soluble in water; [ACGIH], Solid, Dark-gray to black, odorless powder. Soft silvery-white metal in bulk., Dark-gray to black, odorless solid.
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Boiling Point

5301 °F at 760 mmHg (NIOSH, 2023), 3345 °C, 5301 °F
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Solubility

Soluble in hot H2O (NIOSH, 2023), Decomposes in water, Soluble in dilute acids and potassium hydroxide solution, Soluble in hot H2O
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Density

4.47 (NIOSH, 2023) - Denser than water; will sink, 4.47 g/cu cm, 4.47
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 6.66X10-11 Pa at 1000 K; 2.96x10-7 Pa at 1200 K; 1.17x10-4 Pa at 1400 K; 1.02x10-2 Pa at 1600 K; 0.316 Pa at 1800 K; 4.27 Pa at 2000 K; 35.9 Pa at 2200 K, 0 mmHg (approx)
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Color/Form

Iron-gray, lustrous powder; darkens on exposure to light, Hexagonal, silvery-metallic colored element...gray-black when finely divided. Brittle...harder than zinc.

CAS No.

7440-65-5, 13598-57-7
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Melting Point

2732 °F (NIOSH, 2023), 1522 °C, 1526 °C, 2732 °F
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Foundational & Exploratory

The Discovery and Isolation of Yttrium: A Technical Chronicle

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the historical journey from a mysterious black rock to a pivotal element in modern technology.

This whitepaper details the seminal discoveries and rigorous experimental protocols that led to the identification and eventual isolation of yttrium. It provides a technical examination of the key milestones, from the initial analysis of the mineral gadolinite to the development of sophisticated separation techniques that unlocked the secrets of the rare earth elements.

The Dawn of a New "Earth": The Discovery in Ytterby

The story of this compound begins in 1787 at a quarry near the Swedish village of Ytterby. Lieutenant Carl Axel Arrhenius, a chemist and army officer, discovered an unusually dense black mineral.[1] Intrigued by its properties, he sent a sample to Johan Gadolin, a Finnish chemist at the University of Åbo.

Gadolin's meticulous analysis, published in 1794, revealed that the mineral contained a previously unknown "earth," which he named yttria.[1][2] An "earth" in the chemical terminology of the time referred to a metallic oxide that was resistant to reduction by charcoal fire. Gadolin's work marked the first discovery of a rare earth element, although it would take several more decades to isolate the metallic element itself.

Quantitative Analysis of Gadolinite

Gadolin's initial analysis of the mineral, later named gadolinite in his honor, provided the first quantitative data on its composition. His findings were later confirmed and refined by other prominent chemists of the era.

AnalystYearComponentPercentage in Gadolinite
Johan Gadolin1794"Yttria"38%
Anders Gustaf Ekeberg1797"Yttria"47.5%
Louis-Nicolas Vauquelin1800"Yttria"35%
Martin Heinrich Klaproth1802"Yttererde" (Yttria)59.75%
Experimental Protocol: Gadolin's Analysis of Gadolinite (1794)

While Gadolin's original paper, "Undersökning af en Svart tung Stenart ifrån Ytterby Stenbrott i Roslagen", does not provide a step-by-step protocol in the modern sense, the key steps of his analysis can be reconstructed from his descriptions.

Objective: To determine the chemical composition of the black mineral from Ytterby.

Apparatus:

  • Blowpipe

  • Crucibles

  • Glassware for dissolution and precipitation

  • Balance for gravimetric analysis

Procedure:

  • Physical Examination: The mineral was observed to be black, dense, and with a glassy fracture.

  • Blowpipe Analysis: A small sample of the mineral was heated intensely with a blowpipe. Gadolin noted that it melted with difficulty into a black, bubbly slag. This distinguished it from other known minerals.

  • Acid Digestion: The powdered mineral was treated with a series of acids. Gadolin found that it was not readily attacked by most acids but could be dissolved after fusion with a flux (such as sodium carbonate).

  • Separation of Components: a. The acidic solution of the dissolved mineral was treated with reagents to precipitate different components. b. Iron was precipitated from the solution. c. A previously unknown "earth" was then precipitated. This new earth was found to be insoluble in an excess of alkali, distinguishing it from alumina.

  • Characterization of the New Earth ("Yttria"): a. The precipitated "yttria" was found to be a white powder. b. Gadolin tested its reactivity with various acids, noting the properties of the resulting salts. For example, with sulfuric acid, it formed a salt that was not readily crystallizable.

  • Quantitative Analysis: The separated components were weighed to determine their proportion in the original mineral sample. Gadolin concluded that the new "earth" constituted 38% of the mineral's weight.[1]

Unraveling the Complexity: Mosander's Separation of Yttria

For nearly half a century after Gadolin's discovery, "yttria" was believed to be a single substance. However, in 1843, Swedish chemist Carl Gustaf Mosander demonstrated that it was, in fact, a mixture of different metal oxides.[2] Through a laborious process of fractional crystallization, he succeeded in separating yttria into three components: a white oxide, which he retained the name yttria for; a yellow oxide he named erbia; and a rose-colored oxide he named terbia.[3]

G Ytterbite Ytterbite (Gadolinite) Yttria_crude Crude Yttria (Gadolin, 1794) Ytterbite->Yttria_crude  Chemical Analysis Yttria_pure Yttria (Y₂O₃) (white) Yttria_crude->Yttria_pure Fractional Crystallization (Mosander, 1843) Erbia Erbia (rose-colored) Yttria_crude->Erbia Terbia Terbia (yellow) Yttria_crude->Terbia

Experimental Protocol: Mosander's Fractional Crystallization of Yttria (c. 1843)

Objective: To separate the components of crude yttria.

Apparatus:

  • Glass beakers and flasks

  • Heating apparatus

  • Filtration apparatus

Procedure:

  • Dissolution: The crude yttria was dissolved in nitric acid to form a solution of the mixed rare earth nitrates.

  • Partial Precipitation: A dilute solution of oxalic acid was slowly added to the nitrate (B79036) solution. This caused the partial precipitation of the rare earth oxalates. The less basic earths (erbium and terbium) would precipitate first.

  • Fraction Collection: The precipitate (the first fraction) was separated from the remaining solution by filtration.

  • Further Precipitation: More oxalic acid was added to the filtrate to precipitate a second fraction of oxalates. This process was repeated, yielding a series of fractions.

  • Repetition: Each of the collected fractions was then redissolved in nitric acid, and the fractional precipitation process was repeated. This iterative process was carried out hundreds or even thousands of times.

  • Analysis of Fractions: The resulting fractions were converted back to their oxides by heating. Mosander observed that the color of the oxides varied across the fractions. The most basic fraction yielded a white oxide (yttria), while other fractions produced yellow (terbia) and rose-colored (erbia) oxides.[3]

The First Glimpse of the Metal: Wöhler's Isolation

The first isolation of impure metallic this compound was achieved by the German chemist Friedrich Wöhler in 1828.[4] At the time, it was not yet known that "yttria" was a mixture. Wöhler's work was significant as it demonstrated that the "earths" were indeed oxides of metals.

Experimental Protocol: Wöhler's Isolation of this compound (1828)

Objective: To reduce this compound chloride to its metallic form.

Apparatus:

  • Platinum crucible with a loosely fitting lid

  • Furnace capable of reaching high temperatures

  • Apparatus for handling highly reactive metals

Reactants:

  • Anhydrous this compound chloride (YCl₃)

  • Potassium metal

Procedure:

  • Preparation of Anhydrous this compound Chloride: this compound oxide was dissolved in hydrochloric acid, and the resulting hydrated this compound chloride was carefully heated to remove the water of crystallization, yielding anhydrous YCl₃.

  • Reduction: A small amount of anhydrous this compound chloride was placed in a platinum crucible along with pieces of potassium metal.

  • Heating: The crucible was covered and heated to a high temperature. The exact temperature is not well documented but was sufficient for the reaction to occur. The potassium, being more reactive, reduced the this compound chloride: YCl₃ + 3K → Y + 3KCl

  • Isolation of this compound: After cooling, the contents of the crucible were washed with water to dissolve the potassium chloride byproduct. This left behind a gray-black powder of impure metallic this compound.

G YCl3 Anhydrous this compound Chloride (YCl₃) Reaction YCl₃ + 3K → Y + 3KCl YCl3->Reaction K Potassium (K) K->Reaction Heat High Temperature in a Platinum Crucible Product This compound Metal (impure) + Potassium Chloride (KCl) Heat->Product Reaction->Heat Washing Washing with Water Product->Washing This compound Impure this compound Metal Washing->this compound

Advancements in Separation Techniques

The extreme chemical similarity of the rare earth elements made their separation a formidable challenge. The early method of fractional crystallization was incredibly laborious. The mid-20th century saw the development of ion-exchange chromatography, a far more efficient technique that revolutionized the production of high-purity rare earth elements, including this compound.

Fractional Crystallization: The James Method

In the early 1900s, Charles James at the University of New Hampshire developed highly effective fractional crystallization techniques. His "James Method" utilized the differential solubility of rare earth bromates and double magnesium nitrates to achieve separation.[5][6] This method remained the benchmark for rare earth separation until the advent of ion exchange.[6]

Ion-Exchange Chromatography: The Ames Laboratory Breakthrough

During the Manhattan Project in the 1940s, a team led by Frank Spedding at the Ames Laboratory, Iowa State College (now Iowa State University), developed the first practical large-scale ion-exchange process for separating rare earth elements.[7] This was a critical development for obtaining high-purity this compound and other rare earths for nuclear research.

The following is a generalized protocol based on the work of Spedding and his colleagues.

Objective: To separate this compound from other rare earth elements using ion-exchange chromatography.

Apparatus:

  • Multiple large glass or steel columns packed with cation-exchange resin.

  • Pumps and tubing for eluent delivery.

  • Fraction collectors.

  • Spectrophotometer or other analytical instrument for detecting the separated elements.

Materials:

  • Cation-exchange resin: A sulfonic acid-based resin such as Dowex 50.

  • Eluent: A buffered solution of a chelating agent, such as ammonium (B1175870) citrate (B86180) or ethylenediaminetetraacetic acid (EDTA). The pH of the eluent was a critical parameter.

  • Retaining ion: A solution of an ion that binds more strongly to the resin than the rare earths, such as Cu²⁺, was often used at the bottom of the column to keep the rare earth band sharp.

Procedure:

  • Column Preparation: The cation-exchange resin was packed into the columns and washed. The resin was then loaded with a retaining ion, such as copper.

  • Loading the Rare Earths: A concentrated solution of the mixed rare earth chlorides or nitrates was passed through the top of the first column. The rare earth ions displaced the ions on the resin and became adsorbed in a band at the top of the column.

  • Elution: The eluent (e.g., a buffered solution of ammonium citrate or EDTA) was continuously passed through the columns.

  • Separation Mechanism: As the eluent flowed through the resin, the rare earth ions would reversibly bind to both the resin and the chelating agent in the eluent. The stability of the rare earth-chelate complex varies slightly for each rare earth element. This compound, along with the heavier rare earths, forms a more stable complex with the chelating agent and therefore spends more time in the mobile phase, moving down the column faster than the lighter rare earths.

  • Band Formation and Migration: Over time and distance traveled through the series of columns, the initial mixed band of rare earths would separate into individual bands of each element.

  • Fraction Collection and Analysis: The solution exiting the last column was collected in fractions. The concentration of each rare earth element in the fractions was determined by spectrophotometry or other analytical methods.

  • Recovery: The rare earth elements were recovered from the eluent fractions by precipitation, typically as oxalates, which were then ignited to form the pure oxides.

G cluster_0 Column Setup cluster_1 Process cluster_2 Output Column Cation-Exchange Resin Column (e.g., Dowex 50) Elute 2. Elute with Chelating Agent (e.g., EDTA) Column->Elute Load 1. Load Mixed Rare Earth Solution Load->Column Separate 3. Bands Separate Based on Affinity for Resin/Chelate Elute->Separate Collect 4. Collect Fractions Separate->Collect Yttrium_Fraction Pure this compound Fraction Collect->Yttrium_Fraction Other_REE_Fractions Other Rare Earth Fractions Collect->Other_REE_Fractions

Conclusion

The history of this compound's discovery and isolation is a testament to the perseverance and ingenuity of chemists over two centuries. From Gadolin's initial identification of a new "earth" to the development of industrial-scale separation processes, the journey to obtaining pure this compound has been intertwined with the broader story of the rare earth elements. The experimental techniques developed for this purpose, particularly fractional crystallization and ion-exchange chromatography, have had a profound and lasting impact on the field of chemistry, enabling the production of high-purity materials that are essential for countless modern technologies.

References

An In-depth Technical Guide to the Elemental Properties of Yttrium for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the elemental properties of yttrium, with a focus on its applications in research and development. This compound, a silvery-metallic transition metal, possesses a unique combination of physical, chemical, and nuclear characteristics that make it a valuable component in a wide array of advanced materials and medical technologies.

Core Elemental Properties

This compound (atomic number 39, symbol Y) is classified as a rare-earth element and shares many properties with the lanthanide series.[1] It is a soft, ductile metal that is relatively stable in air due to the formation of a protective oxide layer.[2][3]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a quantitative basis for its use in various experimental and industrial settings.

Table 1: Physical Properties of this compound

PropertyValue
Atomic Number39[2]
Atomic Weight88.90584 u[2]
Density4.472 g/cm³[2]
Melting Point1526 °C (1799 K)[1]
Boiling Point3338 °C (3611 K)[2]
Crystal StructureHexagonal Close-Packed (hcp)[3]
Electrical Resistivity596 nΩ·m (at r.t.)[1]
Thermal Conductivity17.2 W/(m·K)[1]

Table 2: Chemical Properties of this compound

PropertyDescription
Oxidation StatePredominantly +3[2]
ReactivityReacts slowly with water and dissolves in dilute acids.[2] It forms a stable oxide (Y₂O₃) and can react with halogens to form this compound halides.[2]
CompoundsForms a variety of compounds including this compound oxide (Y₂O₃), this compound chloride (YCl₃), and this compound nitrate (B79036) (Y(NO₃)₃).[2]
StabilityThe pure element is relatively stable in bulk form in the air due to the formation of a protective oxide film.[1]
Nuclear Properties

This compound's nuclear properties are critical to its application in medicine, particularly in cancer therapy. The most significant isotope in this regard is This compound-90 (B1217062) (⁹⁰Y).

Table 3: Nuclear Properties of Key this compound Isotopes

IsotopeNatural AbundanceHalf-lifeDecay ModePrimary Applications
⁸⁹Y100% (Stable)--General applications, NMR studies[1][4]
⁹⁰YSynthetic64.1 hoursβ⁻Cancer therapy (radioembolization)[1][5]
⁸⁶YSynthetic14.74 hoursβ⁺, ECPositron Emission Tomography (PET) imaging[6]

Key Research Applications

This compound's unique properties have led to its use in a diverse range of research and industrial applications, from the creation of high-performance alloys and ceramics to its critical role in medical treatments.

Advanced Materials
  • Alloys: The addition of this compound to alloys, such as those of aluminum and magnesium, enhances their strength, workability, and resistance to high-temperature oxidation and recrystallization.[2] These improved properties make this compound-containing alloys valuable in the aerospace and automotive industries.[2]

  • Ceramics: this compound oxide (Y₂O₃) is a key component in yttria-stabilized zirconia (YSZ), a ceramic known for its high thermal stability and ionic conductivity.[2] YSZ is utilized in applications such as thermal barrier coatings in jet engines and as an electrolyte in solid oxide fuel cells.[2]

  • Lasers: this compound aluminum garnet (Y₃Al₅O₁₂ or YAG), often doped with other elements like neodymium, is a widely used crystal in solid-state lasers for applications ranging from materials processing to medical surgery.[7]

  • Superconductors: this compound is a crucial element in the high-temperature superconductor this compound barium copper oxide (YBCO).[2] YBCO was one of the first materials discovered to superconduct above the boiling point of liquid nitrogen, opening up new possibilities for applications in energy transmission and medical imaging.[1]

Drug Development and Medical Applications

The radioisotope this compound-90 is a cornerstone of a targeted cancer therapy known as radioembolization or selective internal radiation therapy (SIRT).[3] This minimally invasive procedure is used to treat primary and metastatic liver cancers.[3]

The therapy involves the administration of microscopic beads, made of glass or resin, containing this compound-90.[3] These microspheres are delivered via a catheter into the hepatic artery, which supplies blood to the liver tumors.[3] The microspheres become lodged in the small blood vessels feeding the tumor, where they emit beta radiation, delivering a high, localized dose of radiation to destroy the cancer cells while minimizing damage to the surrounding healthy liver tissue.[3]

Experimental Protocols

This section details methodologies for key experiments involving this compound, providing a practical guide for researchers.

Synthesis of this compound Oxide (Y₂O₃) Nanoparticles via the Sol-Gel Method

The sol-gel method is a versatile technique for synthesizing this compound oxide nanoparticles with good control over particle size and morphology.

Materials:

  • This compound (III) nitrate hexahydrate (Y(NO₃)₃·6H₂O) or this compound (III) chloride (YCl₃) as a precursor.[1][8]

  • Methanol (B129727) as a solvent.[1]

  • Acetylacetone (B45752) can be added to form a stable sol.[8]

Procedure:

  • Dissolve the this compound precursor in methanol with vigorous stirring.[8]

  • Add acetylacetone to the solution to facilitate the formation of a stable colloidal solution (sol).[8]

  • Heat the sol to form a gel (xerogel), typically at around 90°C for 24 hours.[8]

  • Calcine the xerogel at temperatures ranging from 700°C to 900°C for approximately 1 hour to induce crystallization and form Y₂O₃ nanoparticles.[8]

G cluster_0 Sol-Gel Synthesis of this compound Oxide Nanoparticles Precursor Dissolution Precursor Dissolution Sol Formation Sol Formation Precursor Dissolution->Sol Formation Stirring Gelation Gelation Sol Formation->Gelation Heating (90°C) Calcination Calcination Gelation->Calcination Heating (700-900°C) Y₂O₃ Nanoparticles Y₂O₃ Nanoparticles Calcination->Y₂O₃ Nanoparticles Crystallization

Workflow for Sol-Gel Synthesis of Y₂O₃ Nanoparticles.
This compound-90 (⁹⁰Y) Radioembolization Procedure

Y-90 radioembolization is a multi-step medical procedure requiring specialized expertise. The general workflow is outlined below.

Procedure Overview:

  • Patient Evaluation and Planning: A multidisciplinary team evaluates the patient's eligibility for the procedure. This includes imaging studies to map the vascular anatomy of the liver and identify the blood vessels supplying the tumor.[9]

  • Mapping Angiogram: A preliminary angiogram is performed to create a detailed map of the hepatic arteries.[10] This helps in planning the precise delivery of the microspheres and identifying any vessels that could carry the microspheres to non-target organs.[10]

  • Microsphere Administration: A catheter is inserted, typically through the femoral artery, and guided to the hepatic artery.[3] The this compound-90 microspheres are then injected through the catheter into the blood vessels that directly feed the tumor.[3]

  • Post-Procedure Monitoring: After the procedure, the patient is monitored for any side effects. The radiation from the this compound-90 decays over approximately two weeks, delivering its therapeutic dose to the tumor.[2]

G cluster_1 This compound-90 Radioembolization Workflow Patient Evaluation Patient Evaluation Mapping Angiogram Mapping Angiogram Patient Evaluation->Mapping Angiogram Catheter Insertion Catheter Insertion Mapping Angiogram->Catheter Insertion Microsphere Injection Microsphere Injection Catheter Insertion->Microsphere Injection Tumor Irradiation Tumor Irradiation Microsphere Injection->Tumor Irradiation Localized Beta Radiation Post-Procedure Monitoring Post-Procedure Monitoring Tumor Irradiation->Post-Procedure Monitoring

General Workflow of this compound-90 Radioembolization.

Conclusion

This compound's distinct elemental properties have established it as a vital material in numerous high-technology and medical fields. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is essential for harnessing its full potential in developing next-generation materials and therapies. Continued research into this compound and its compounds is expected to unlock even more innovative applications in the future.

References

An In-depth Technical Guide to Yttrium Isotopes and Their Radioactive Decay Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yttrium, a transition metal with the atomic number 39, possesses only one stable isotope, ⁸⁹Y. However, a range of radioisotopes of this compound have been characterized, each with unique radioactive decay properties. These properties, particularly the emission of beta particles and gamma rays, make certain this compound isotopes highly valuable in various scientific and medical applications, most notably in cancer therapy and diagnostic imaging. This guide provides a detailed overview of the core radioactive decay properties of key this compound isotopes, methodologies for their characterization, and their applications.

Core Decay Properties of this compound Isotopes

The radioactive isotopes of this compound decay through processes such as beta emission (β⁻), electron capture (ε), and isomeric transition. The mode of decay is largely determined by the neutron-to-proton ratio in the nucleus. Isotopes with an excess of neutrons typically undergo β⁻ decay, converting a neutron into a proton and emitting an electron and an antineutrino. Conversely, neutron-deficient isotopes often decay via electron capture, where an orbital electron is captured by the nucleus, converting a proton into a neutron.

The following table summarizes the key radioactive decay properties of the most significant this compound isotopes.

IsotopeHalf-LifePrimary Decay Mode(s)Particle Energy (Max/Average)Daughter Isotope
⁸⁷Y79.8 hoursElectron Capture (ε)N/A⁸⁷Sr
⁸⁸Y106.63 days[1]Electron Capture (ε), β⁺3.623 MeV (Decay Energy)[2]⁸⁸Sr[2]
⁹⁰Y64.05 hours[1][3]Beta Minus (β⁻)2.28 MeV (Max)[3][4], 0.9336 MeV (Avg)[3]⁹⁰Zr[3]
⁹¹Y58.51 days[1][5]Beta Minus (β⁻)1.545 MeV (Max)[6]⁹¹Zr[5]

Focus on Medically Relevant Isotopes

This compound-90 (B1217062) (⁹⁰Y)

This compound-90 is a pure beta emitter, a characteristic that makes it an exceptional candidate for therapeutic applications in nuclear medicine.[7] Its decay to the stable zirconium-90 (B80107) involves the emission of a high-energy beta particle with a maximum energy of 2.28 MeV and an average energy of 0.9267 MeV.[3][7] This energetic beta particle has a short path length in human tissue, with over 90% of its energy absorbed within 5.3 mm, making it ideal for delivering a highly localized radiation dose to tumors while minimizing damage to surrounding healthy tissue.[7]

Applications of ⁹⁰Y:

  • Radioembolization: ⁹⁰Y-labeled microspheres are used in trans-arterial radioembolization (TARE) to treat unresectable liver cancers, including hepatocellular carcinoma and metastatic colorectal cancer.[4][8] The microspheres are injected into the hepatic artery, where they lodge in the tumor vasculature and deliver a targeted dose of radiation.[8]

  • Radioimmunotherapy: ⁹⁰Y can be attached to monoclonal antibodies that target specific antigens on the surface of cancer cells.[8] This approach is used in the treatment of certain types of lymphoma.[4][8]

  • Radiosynoviorthesis: Colloidal this compound-90 citrate (B86180) is used for the treatment of joint inflammation via intra-articular injection.[4]

Although ⁹⁰Y is considered a pure beta emitter, the deceleration of its high-energy beta particles within tissue produces a continuous spectrum of X-rays known as bremsstrahlung radiation.[3] This secondary radiation can be imaged using a gamma camera with a medium-energy collimator, allowing for post-treatment verification of the microsphere distribution.[9]

This compound-88 (⁸⁸Y)

With a longer half-life of 106.63 days, this compound-88 decays to stable strontium-88 (B78591) primarily through electron capture, with associated gamma emissions.[1][10] This isotope is not typically used for therapy due to its long half-life and decay characteristics. However, its well-defined gamma-ray emissions make it a useful calibration source for gamma-ray detectors.

Production of this compound Isotopes

Radioactive this compound isotopes are artificially produced. ⁹⁰Y is most commonly produced from the decay of strontium-90 (B1230875) (⁹⁰Sr), a fission product from nuclear reactors.[3][11] The ⁹⁰Sr/⁹⁰Y generator system allows for the separation of the daughter ⁹⁰Y from its long-lived parent. ⁹⁰Y can also be produced by neutron activation of the stable ⁸⁹Y.[3][11] Other isotopes, like ⁸⁸Y, can be produced via photonuclear reactions, such as the (γ,n) reaction on an ⁸⁹Y target.[12]

Y90_Production_and_Decay cluster_production Production Pathways cluster_decay Therapeutic Action Sr90 Strontium-90 (²⁹ yr) Y90_prod This compound-90 Sr90->Y90_prod β⁻ Decay Y89 Stable this compound-89 Y89->Y90_prod Neutron Activation (n,γ) Y90_decay This compound-90 (64.05 h) Zr90 Stable Zirconium-90 Y90_decay->Zr90 β⁻ Decay (2.28 MeV max) Tumor Tumor Cell Y90_decay->Tumor Localized Radiation Dose

Production and decay of the therapeutic isotope this compound-90.

Experimental Protocols for Characterization

The characterization of this compound isotopes involves determining their half-life, decay modes, and the energies of emitted radiation. These are fundamental to their application and for radiation safety.

Half-Life Measurement

The half-life of an isotope can be determined by measuring its activity over time.

Methodology:

  • Sample Preparation: A sample of the this compound isotope is prepared and placed in a fixed geometry relative to a radiation detector.

  • Instrumentation: A Geiger-Müller (GM) tube, scintillation counter, or a high-purity germanium (HPGe) detector is used to measure the number of decay events (counts) per unit of time (count rate).

  • Data Acquisition: The count rate is measured at regular intervals. For isotopes with half-lives in the order of hours to days, measurements might be taken every few hours.

  • Background Correction: A background radiation measurement is taken with the sample removed and subtracted from each sample measurement to get the net count rate.[13]

  • Data Analysis: The natural logarithm of the net count rate is plotted against time. The data points should form a straight line. The slope of this line is the negative of the decay constant (λ). The half-life (t₁/₂) is then calculated using the formula: t₁/₂ = ln(2) / λ .[13][14]

HalfLife_Workflow cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_analysis Data Analysis Sample This compound Isotope Sample Detector Radiation Detector (e.g., GM Tube) Sample->Detector Counter Scalar/Counter Detector->Counter Measure_Initial Measure Count Rate (C) at time (t) Counter->Measure_Initial Data Acquisition Record_Data Record (C, t) pairs over time Measure_Initial->Record_Data Measure_BG Measure Background Count Rate (C_bg) Record_Data->Measure_BG Correct_Data Calculate Net Counts (C_net = C - C_bg) Measure_BG->Correct_Data Plot Plot ln(C_net) vs. time Correct_Data->Plot Analysis Input Fit Perform Linear Regression Plot->Fit Calculate Calculate Half-Life (t_1/2 = -ln(2)/slope) Fit->Calculate

Workflow for the experimental determination of a radioactive half-life.
Beta Spectroscopy

Beta spectroscopy is used to determine the energy distribution of beta particles emitted during decay.

Methodology:

  • Instrumentation: A beta spectrometer, often consisting of a magnetic or semiconductor detector (like a silicon lithium-drifted [Si(Li)] detector), is used.

  • Energy Calibration: The spectrometer is calibrated using sources with well-known beta-endpoint energies.

  • Spectrum Acquisition: The this compound isotope sample is placed in the spectrometer, and a spectrum of counts versus energy is acquired.

  • Data Analysis: The resulting spectrum shows a continuous energy distribution up to a maximum endpoint energy (Eβ,max). A Kurie plot analysis can be performed to accurately determine this endpoint energy.

Gamma Spectroscopy

For isotopes that decay with gamma emission, such as ⁸⁸Y, gamma spectroscopy is essential for identification and quantification.

Methodology:

  • Instrumentation: A high-purity germanium (HPGe) detector is typically used due to its excellent energy resolution.[15] The detector is coupled to a multichannel analyzer (MCA).

  • Energy and Efficiency Calibration: The system is calibrated using standard gamma sources with well-known gamma-ray energies and emission probabilities (e.g., ⁶⁰Co, ¹³⁷Cs).

  • Spectrum Acquisition: The this compound sample is placed at a reproducible distance from the detector, and the gamma-ray spectrum is acquired.

  • Data Analysis: The resulting spectrum is a plot of counts versus gamma-ray energy. Photopeaks, which correspond to the full energy absorption of gamma rays, are identified. The energy of these peaks allows for the identification of the isotope, and the area under the peaks (after efficiency correction) provides its activity.

Conclusion

The radioisotopes of this compound, particularly ⁹⁰Y, are indispensable tools in modern medicine and scientific research. Their utility is derived directly from their specific radioactive decay properties—the type of radiation emitted, its energy, and the half-life of the isotope. A thorough understanding of these properties, backed by robust experimental characterization, is critical for the safe and effective development of new radiopharmaceuticals and therapeutic protocols. The methodologies outlined provide a framework for the precise measurement of these fundamental nuclear parameters.

References

An In-depth Technical Guide to the Natural Abundance and Sourcing of Yttrium Minerals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium (Y), a silvery-metallic transition metal, is a critical component in a myriad of advanced technologies, including phosphors for LED lighting and displays, high-performance alloys, ceramics, and various medical applications. Despite its classification as a rare earth element (REE), this compound is relatively abundant in the Earth's crust. However, its dispersed nature and the complexities of its extraction and purification present significant challenges. This technical guide provides a comprehensive overview of the natural abundance of this compound, its primary mineral sources, and the methodologies employed for its extraction and analysis.

Natural Abundance and Geological Sources of this compound

This compound is never found as a free element in nature but is consistently found in association with lanthanide elements in various rare earth minerals. Its average concentration in the Earth's crust is approximately 31 parts per million (ppm)[1].

Table 1: Abundance of this compound in Various Environments

EnvironmentAbundance
Earth's Crust~31 ppm[1]
Soil10 - 150 ppm (dry weight)
Seawater9 parts per trillion (ppt)[1]
Lunar RocksRelatively high content

The primary geological sources of this compound are categorized into four main types of deposits:

  • Hard Rock Deposits: These include carbonatites and peralkaline igneous rocks, which are major sources of rare earth elements.

  • Placer Deposits: Formed by the weathering and erosion of primary rock deposits, leading to the concentration of heavy, resistant minerals in riverbeds and beach sands.

  • Ion-Adsorption Clays (B1170129): These are weathered granites and volcanic rocks where rare earth elements, including this compound, are adsorbed onto the surface of clay minerals.

  • Uranium and Other Ores: this compound can also be found in some uranium ores[1].

Major this compound-Bearing Minerals

Several minerals are economically significant for the extraction of this compound. The most important of these are xenotime (B576624), monazite (B576339), bastnäsite, and ion-adsorption clays.

Xenotime-(Y)

Xenotime-(Y) is a this compound phosphate (B84403) mineral (YPO₄) and is considered one of the most important sources of this compound and heavy rare earth elements (HREEs). It can also contain other elements such as dysprosium, erbium, terbium, and ytterbium, as well as radioactive elements like thorium and uranium.

Table 2: Elemental Composition of Xenotime-(Y) from Mount Weld, Australia

OxideConcentration (wt%)
Y₂O₃32.15
Dy₂O₃3.33
Er₂O₃2.03
Yb₂O₃1.17
Ho₂O₃1.11
Tb₄O₇0.44
Tm₂O₃0.30

Source: Analysis of xenotime from the Mount Weld deposit in Western Australia.

Monazite

Monazite is a reddish-brown phosphate mineral that contains rare earth elements. While typically a light rare earth element (LREE) dominant mineral, it can contain significant amounts of this compound.

Table 3: Typical Elemental Composition of Monazite from Steenkampskraal, South Africa

OxideConcentration (wt%)
CeO₂~45-50
La₂O₃~20-25
Nd₂O₃~15-20
Pr₆O₁₁~4-5
Y₂O₃~1-3
ThO₂8-8.8

Note: The Steenkampskraal deposit in South Africa is known for its high-grade monazite ore, with total rare earth oxide (TREO) content reaching up to 50%.

Bastnäsite-(Y)

Bastnäsite is a carbonate-fluoride mineral and a significant source of LREEs. The this compound-dominant variety, bastnäsite-(Y), has the chemical formula Y(CO₃)F.

Table 4: Elemental Composition of Bastnäsite from Mountain Pass, USA

ElementConcentration (%)
La30.37
Ce45.50
Pr4.65
Nd15.82
Sm1.83
Eu0.35
Gd0.74
Tb0.05
Dy0.16
Ho0.02
Er0.03
Yb0.49
Y<0.01

Source: Assay of bastnäsite from the Mountain Pass deposit in California, USA.

Ion-Adsorption Clays

Found predominantly in Southern China, ion-adsorption clays are a crucial source of HREEs and this compound. These deposits are formed by the intense weathering of granite and other rocks, where REEs are adsorbed onto the surfaces of clay minerals like kaolinite. While the overall REE concentration is low (typically 0.03-0.15%), the ease of extraction and the higher proportion of valuable HREEs make them economically viable. Concentrates from these clays can contain approximately 65% this compound oxide.

Commercial Sourcing and Extraction

China has historically been the dominant global supplier of this compound, primarily from its ion-adsorption clay deposits in provinces like Jiangxi. Other significant producers include Australia, Brazil, and India. The extraction of this compound from its ores is a complex multi-stage process.

G cluster_mining Mining & Beneficiation cluster_extraction Chemical Extraction cluster_production Product Generation Mining Mining of this compound-Bearing Ores (Xenotime, Monazite, etc.) Beneficiation Physical Beneficiation (Crushing, Grinding, Flotation) Mining->Beneficiation Leaching Leaching (Acid or Alkali) Beneficiation->Leaching Purification Purification & Separation (Solvent Extraction, Ion Exchange) Leaching->Purification Precipitation Precipitation of this compound Compounds Purification->Precipitation Calcination Calcination to this compound Oxide (Y₂O₃) Precipitation->Calcination Reduction Reduction to this compound Metal Calcination->Reduction Yttrium_Products High-Purity this compound Products Reduction->Yttrium_Products

Figure 1: General workflow for this compound sourcing and processing.

Experimental Protocols

The extraction and analysis of this compound from mineral matrices involve several key experimental procedures.

Sample Digestion for Analysis

Accurate quantitative analysis of this compound in geological samples requires complete dissolution of the mineral matrix.

  • Acid Digestion: This is a common method for many minerals. A combination of strong acids is typically used.

    • Protocol:

      • Weigh a finely powdered sample (e.g., 0.1 g) into a PTFE beaker.

      • Add a mixture of hydrofluoric acid (HF), nitric acid (HNO₃), and perchloric acid (HClO₄).

      • Heat the mixture on a hot plate in a fume hood until the sample is completely dissolved and dense white fumes of HClO₄ appear.

      • Cool the solution and dilute with deionized water to a known volume.

  • Fusion Method: This method is used for refractory minerals that are resistant to acid digestion.

    • Protocol:

      • Mix a finely powdered sample with a flux, such as lithium metaborate (B1245444) (LiBO₂), in a graphite (B72142) or platinum crucible.

      • Heat the mixture in a furnace at high temperature (e.g., 1000°C) until a molten bead is formed.

      • Cool the bead and dissolve it in a dilute acid solution (e.g., 5% HNO₃).

This compound Extraction from Ores

Solvent extraction is a widely used technique for separating and purifying this compound from a leach solution. Organophosphorus compounds are common extractants.

  • Protocol for Xenotime Ore:

    • Leaching: Leach the finely ground xenotime ore with a strong acid (e.g., sulfuric acid) to bring the this compound and other rare earth elements into solution.

    • Extraction: Contact the acidic leach solution with an organic phase consisting of an extractant (e.g., a mixture of Di-(2-ethylhexyl)phosphoric acid (D2EHPA) and Tri-n-octylphosphine oxide (TOPO)) dissolved in a suitable diluent (e.g., kerosene). The this compound ions will selectively transfer to the organic phase. Optimal conditions often include a specific pH range and contact time.

    • Scrubbing: Wash the loaded organic phase with a dilute acid solution to remove any co-extracted impurities.

    • Stripping: Contact the scrubbed organic phase with a more concentrated acid solution (e.g., hydrochloric acid) to transfer the this compound back into an aqueous phase.

    • Precipitation and Calcination: Precipitate this compound from the stripping solution as an oxalate (B1200264) or hydroxide, followed by calcination to produce high-purity this compound oxide (Y₂O₃).

G Aqueous_Feed Aqueous Feed (Y³⁺ and other REE³⁺ in acid) Extraction Extraction Stage Aqueous_Feed->Extraction Organic_Phase Organic Phase (e.g., D2EHPA in Kerosene) Organic_Phase->Extraction Loaded_Organic Loaded Organic Phase (Y-complex) Extraction->Loaded_Organic Raffinate Raffinate (Other REE³⁺) Extraction->Raffinate Scrubbing Scrubbing Stage Loaded_Organic->Scrubbing Scrubbing_Solution Scrubbing Solution (Dilute Acid) Scrubbing_Solution->Scrubbing Scrubbed_Organic Scrubbed Organic Phase Scrubbing->Scrubbed_Organic Impurities Impurities Scrubbing->Impurities Stripping Stripping Stage Scrubbed_Organic->Stripping Stripping_Solution Stripping Solution (Concentrated Acid) Stripping_Solution->Stripping Stripped_Organic Stripped (Barren) Organic Stripping->Stripped_Organic Yttrium_Product This compound Product Solution Stripping->Yttrium_Product Stripped_Organic->Organic_Phase Recycle

Figure 2: Solvent extraction workflow for this compound purification.

Ion-exchange chromatography is another powerful technique for separating individual rare earth elements, which have very similar chemical properties.

  • Protocol:

    • Column Preparation: Pack a chromatography column with a suitable ion-exchange resin (e.g., a strong acid cation exchanger). Equilibrate the resin by passing a buffer solution of a specific pH through the column.

    • Loading: Load the acidic solution containing the mixture of rare earth elements onto the top of the column. The REE cations will bind to the resin.

    • Elution: Pass a solution containing a chelating agent (e.g., ethylenediaminetetraacetic acid - EDTA) through the column. The chelating agent forms complexes with the REE cations, and due to slight differences in the stability of these complexes, the individual REEs will be eluted from the column at different times.

    • Fraction Collection: Collect the eluent in fractions and analyze each fraction to identify those containing the purified this compound.

    • Regeneration: After the separation, the resin can be regenerated by washing with a strong acid to remove any remaining ions.

This method is particularly suited for the low-grade ion-adsorption clay ores.

  • Protocol:

    • Heap Construction: The mined clay ore is stacked on an impermeable liner to create a "heap".

    • Leaching: A leaching solution, typically an aqueous solution of ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄), is sprinkled over the heap. The ammonium ions (NH₄⁺) in the solution displace the adsorbed this compound and other REE ions from the clay particles.

    • Pregnant Leach Solution Collection: The solution containing the dissolved REEs (the "pregnant leach solution") percolates through the heap and is collected at the bottom.

    • Recovery: The this compound and other REEs are then recovered from the pregnant leach solution, usually by precipitation with oxalic acid or sodium carbonate.

Analytical Techniques for this compound Determination

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are the most common and powerful techniques for the quantitative analysis of this compound and other rare earth elements in geological samples.

  • Standard Operating Procedure for ICP-MS Analysis:

    • Sample Preparation: Prepare the sample solution using one of the digestion methods described in section 4.1.

    • Internal Standardization: Add a known concentration of an internal standard element (e.g., Indium or Rhenium) that is not present in the original sample to all standards, blanks, and samples. This helps to correct for instrumental drift and matrix effects.

    • Instrument Calibration: Prepare a series of calibration standards with known concentrations of this compound and other REEs. Run these standards on the ICP-MS to generate a calibration curve.

    • Sample Analysis: Aspirate the prepared sample solutions into the ICP-MS. The instrument will measure the ion intensity for the specific mass-to-charge ratio of this compound (and other REEs).

    • Data Processing: Use the calibration curve and the signal from the internal standard to calculate the concentration of this compound in the original sample. It is crucial to apply corrections for any isobaric (same mass) or polyatomic interferences that may affect the accuracy of the results.

Conclusion

This compound, while not geologically scarce, presents a complex value chain from mineral exploration to high-purity product. Its primary sources are well-defined in minerals such as xenotime, monazite, bastnäsite, and ion-adsorption clays, with each having distinct geological settings and requiring tailored extraction methodologies. The dominance of a few geographical regions in the commercial supply chain underscores the importance of developing and optimizing diverse and efficient extraction and purification technologies. The detailed experimental protocols provided in this guide offer a foundational understanding for researchers and professionals involved in the sourcing, processing, and utilization of this critical element. As the demand for this compound in high-technology and medical applications continues to grow, a thorough understanding of its geochemistry and extractive metallurgy will be paramount.

References

A Technical Guide to the Chemical Reactivity of Yttrium

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Yttrium (Y), a silvery-metallic transition metal, exhibits significant chemical reactivity characteristic of an electropositive element. While often grouped with lanthanides due to similar properties, its reactivity presents unique aspects crucial for its application in materials science, catalysis, and medicine. This technical guide provides an in-depth analysis of the reactivity of this compound with common reagents, including air, water, acids, bases, and halogens. It summarizes key reactions, presents available quantitative data, and outlines detailed experimental protocols for evaluating its chemical behavior, tailored for researchers, scientists, and professionals in drug development.

Reactivity with Common Reagents

This compound's reactivity is dominated by its tendency to achieve a stable +3 oxidation state by losing its three valence electrons.[1][2] This behavior governs its interactions with most common chemical reagents.

Reaction with Air and Oxygen

In bulk form, this compound is relatively stable in air at room temperature due to the formation of a thin, protective passivation layer of this compound(III) oxide (Y₂O₃).[2] This layer prevents further corrosion. However, the metal will tarnish slowly over time as the oxide layer thickens.[3][4]

The reactivity of this compound with air increases significantly with temperature and surface area.

  • Finely Divided this compound: this compound powder or turnings are highly pyrophoric and can ignite spontaneously in air at temperatures exceeding 400°C.[5]

  • Bulk this compound: Rapid oxidation of the bulk metal begins at approximately 450°C, and it burns readily to form the stable, white this compound(III) oxide.[3][4]

The overall reaction is: 4Y(s) + 3O₂(g) → 2Y₂O₃(s)[4]

At very high temperatures (around 1000°C), this compound can also react with atmospheric nitrogen to form this compound nitride (YN).

Reaction with Water

This compound reacts with water, with the reaction rate being highly dependent on the temperature. The reaction is slow in cold water but becomes rapid in hot or boiling water.[5] When finely divided or heated, this compound dissolves in water to produce this compound hydroxide (B78521) (Y(OH)₃) and hydrogen gas.[3][4] Some sources also note the formation of Y₂O₃ upon reaction with water.[1]

The reaction is represented as: 2Y(s) + 6H₂O(l) → 2Y(OH)₃(aq) + 3H₂(g)[4]

Reaction with Acids

This compound metal readily dissolves in most dilute strong acids, such as hydrochloric acid (HCl), to form solutions containing the colorless, aquated Y³⁺ ion and hydrogen gas.[2][3][4]

The typical reaction with hydrochloric acid is: 2Y(s) + 6HCl(aq) → 2Y³⁺(aq) + 6Cl⁻(aq) + 3H₂(g)[4]

However, this compound exhibits notable resistance to certain concentrated acids due to passivation. It does not react rapidly with concentrated nitric acid (HNO₃) or hydrofluoric acid (HF).[1] In the case of HF, an insoluble and non-reactive layer of this compound(III) fluoride (B91410) (YF₃) forms on the metal's surface, preventing further acid attack.

Reaction with Bases

This compound is generally resistant to attack by dilute alkali solutions. However, it can react with strong, concentrated bases, demonstrating amphoteric character.[5] In these conditions, it can form yttrates. Detailed studies and specific reaction equations for its reactivity with bases are not widely documented in the literature.

Reaction with Halogens

This compound is highly reactive towards all halogens (Fluorine, F₂; Chlorine, Cl₂; Bromine, Br₂; Iodine, I₂) at elevated temperatures, typically above 200°C.[1][3] The reaction is vigorous and results in the formation of the corresponding this compound(III) halides.[3][4]

The general reaction can be described as: 2Y(s) + 3X₂(g) → 2YX₃(s) (where X = F, Cl, Br, I)[4]

Quantitative Reactivity Data

Quantitative data on the kinetics of this compound metal reactions are sparse. However, physical and electrochemical properties provide insight into its reactivity.

Table 1: Summary of this compound Reactions with Common Reagents

ReagentConditionsProductsGeneral Equation
Air (Oxygen) Room Temp (Bulk)This compound(III) Oxide (passivation layer)4Y + 3O₂ → 2Y₂O₃
> 400-450°CThis compound(III) Oxide4Y + 3O₂ → 2Y₂O₃
Water ColdSlow reaction2Y + 6H₂O → 2Y(OH)₃ + 3H₂
Hot / Finely dividedThis compound(III) Hydroxide, Hydrogen gas2Y + 6H₂O → 2Y(OH)₃ + 3H₂
Dilute Acids (e.g., HCl) Room TempThis compound(III) salt, Hydrogen gas2Y + 6HCl → 2YCl₃ + 3H₂
Conc. HF, HNO₃ Room TempPassivation (forms YF₃ layer with HF)No significant reaction
Halogens (F₂, Cl₂, Br₂, I₂) > 200°CThis compound(III) Halide2Y + 3X₂ → 2YX₃

Table 2: Electrochemical and Physical Properties of this compound

PropertyValue
Standard Electrode Potential (E°) Y³⁺ + 3e⁻ → Y
Common Oxidation State +3[2]
Melting Point 1526 °C[2]
Boiling Point 3338 °C[2]
Density 4.472 g/cm³[2]
Electronegativity (Pauling Scale) 1.22

The highly negative standard electrode potential of this compound (-2.37 V) confirms its strong reducing nature and high reactivity, indicating a strong thermodynamic driving force to be oxidized to Y³⁺.[6]

Experimental Protocols

3.1 General Safety Precautions for Handling this compound this compound metal, particularly in powder or dust form, is flammable and pyrophoric.[5] All work should be conducted in a well-ventilated area, preferably within a fume hood or glovebox under an inert atmosphere (e.g., argon).[5] Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, is mandatory. Avoid contact with water, strong oxidizing agents, strong acids, and halogens.[5]

Protocol 1: Determination of this compound Reactivity with Dilute Acid

Objective: To qualitatively observe and quantitatively measure the rate of reaction of this compound metal with dilute hydrochloric acid by monitoring hydrogen gas evolution.

Materials:

  • This compound metal turnings (0.1 g)

  • 1 M Hydrochloric acid (HCl)

  • 250 mL conical flask with a side-arm

  • 100 mL gas syringe or inverted measuring cylinder in a water trough

  • Stopwatch

  • Analytical balance

Methodology:

  • Preparation: Set up the gas collection apparatus. If using a gas syringe, ensure the plunger moves freely. If using an inverted cylinder, ensure it is completely filled with water.

  • Reactant Measurement: Accurately weigh approximately 0.1 g of this compound turnings and place them into the conical flask.

  • Reaction Initiation: Measure 50 mL of 1 M HCl. Simultaneously add the acid to the flask, seal the apparatus, and start the stopwatch.

  • Data Collection: Record the volume of hydrogen gas collected at regular intervals (e.g., every 15 seconds) until the reaction ceases.

  • Analysis: Plot a graph of the volume of H₂ produced (y-axis) versus time (x-axis). The initial slope of the curve is proportional to the initial reaction rate.

  • Safety: Perform the experiment in a fume hood. Hydrogen gas is flammable.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh this compound Metal C Assemble Gas Syringe Apparatus A->C B Prepare 1M HCl Solution B->C D Add this compound to Flask C->D Place metal E Add HCl to Flask & Start Timer D->E Initiate reaction F Record H₂ Volume vs. Time E->F G Plot Volume H₂ vs. Time F->G H Calculate Initial Reaction Rate G->H

Diagram 1: Workflow for this compound-Acid Reactivity Experiment.
Protocol 2: Investigating the Passivation of this compound

Objective: To qualitatively demonstrate the passivation of this compound metal in hydrofluoric acid compared to its reaction in hydrochloric acid.

Materials:

  • Three small, uniform pieces of this compound metal

  • Three 50 mL beakers

  • 1 M Hydrochloric acid (HCl)

  • 1 M Hydrofluoric acid (HF)

  • Deionized water (for control)

Methodology:

  • Setup: Label three beakers: "Control," "HCl," and "HF." Add 20 mL of deionized water, 1 M HCl, and 1 M HF to the respective beakers.

  • Execution: Simultaneously place one piece of this compound metal into each of the three beakers.

  • Observation:

    • Control (Water): Observe any slow reaction or bubble formation.

    • HCl: Observe the vigorous and sustained effervescence (hydrogen gas production) as the metal dissolves.

    • HF: Observe an initial, brief period of effervescence which quickly ceases. Note the change in the metal's surface appearance as the insoluble YF₃ layer forms.

  • Safety: Hydrofluoric acid is extremely toxic and corrosive. This experiment must be performed in a fume hood with appropriate specialized PPE (calcium gluconate gel must be on hand for HF burns).

passivation_logic cluster_HCl In Hydrochloric Acid (HCl) cluster_HF In Hydrofluoric Acid (HF) Y This compound Metal HCl Reacts Vigorously Y->HCl HF Initial Reaction Y->HF H2 Forms Soluble YCl₃ + H₂ Gas HCl->H2 Sustained Reaction YF3 Forms Insoluble YF₃ Layer (Passivation) HF->YF3 Inhibit Further Reaction Inhibited YF3->Inhibit Blocks Acid Contact

Diagram 2: Logical flow of this compound's reactivity vs. passivation in acids.

Summary

This compound is a highly reactive metal, a property underscored by its very negative standard electrode potential. It readily reacts with oxygen when heated, with water (especially when hot), with most dilute acids, and with halogens at elevated temperatures, in all cases forming compounds in the +3 oxidation state. A key feature of its chemistry is the formation of a stable, protective oxide layer in air at ambient temperatures and a passivating fluoride layer in HF, which render it less reactive under these specific conditions than its electrochemical potential would suggest. Understanding these reactivity patterns is fundamental to the safe handling and effective application of this compound and its compounds in advanced technologies.

References

The Crystal Structure of Metallic Yttrium: A Technical Guide to its Allotropes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Metallic yttrium, a silvery-metallic transition metal, exhibits a fascinating array of crystalline structures depending on the applied temperature and pressure. Understanding these allotropic transformations is crucial for predicting its behavior in various applications, from metallurgy to materials science. This technical guide provides a comprehensive overview of the crystal structure of this compound and its allotropes, detailing the crystallographic parameters, phase transitions, and the experimental methodologies used for their determination.

Allotropes of this compound at Ambient and High Temperatures

Under ambient conditions, this compound exists in a hexagonal close-packed (hcp) structure, designated as α-Y. Upon heating, it undergoes a phase transition to a body-centered cubic (bcc) structure, known as β-Y, at approximately 1478 °C (1751 K).

Table 1: Crystallographic Data for Temperature-Induced Allotropes of this compound
AllotropeTemperature RangeCrystal SystemSpace GroupPearson SymbolLattice Parameters (Å)
α-Y (hcp)< 1478 °CHexagonalP6₃/mmc (No. 194)hP2a = 3.6474, c = 5.7306[1]
β-Y (bcc)> 1478 °CCubicIm-3m (No. 229)cI2a = 4.11

High-Pressure Allotropes of this compound

The application of high pressure induces a series of structural phase transitions in this compound, following a sequence commonly observed in rare-earth metals. This progression is driven by the transfer of electrons from the s-band to the d-band.[2]

The established pressure-induced phase transition sequence at room temperature is as follows:

hcp → Sm-type → dhcp → fcc → dfcc → oF16 (Fddd)

Initially, the high-pressure phase above the distorted face-centered cubic (dfcc) phase was identified as monoclinic C2/m. However, more recent studies have provided strong evidence that the true structure is orthorhombic with the space group Fddd.[3][4] Additionally, theoretical calculations have predicted further transitions to Fmm2 and C2/m structures at ultrahigh pressures (above 520 GPa).[5]

Table 2: Crystallographic Data for High-Pressure Allotropes of this compound
PhasePressure Range (GPa)Crystal SystemSpace GroupPearson SymbolLattice Parameters (Å) at a specific pressure
hcp (α-Y)0 - ~13HexagonalP6₃/mmc (No. 194)hP2a = 3.6474, c = 5.7306 (at ambient)[1]
Sm-type~13 - ~25RhombohedralR-3m (No. 166)hR9a = 3.619, c = 26.25 (at 18.5 GPa)
dhcp~25 - ~50HexagonalP6₃/mmc (No. 194)hP4a = 3.562, c = 11.58 (at 34 GPa)
fcc~50 - ~52CubicFm-3m (No. 225)cF4a = 4.90 (at ~50 GPa)
dfcc (hR24)~52 - ~95RhombohedralR-3m (No. 166)hR24a = 5.554, c = 13.604 (at 52 GPa)[6][7]
oF16 (Fddd)> 95OrthorhombicFddd (No. 70)oF16a = 3.488, b = 5.584, c = 7.848 (at 123 GPa)[3]

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound and its allotropes, particularly under extreme conditions, relies on sophisticated experimental techniques. High-pressure X-ray diffraction (XRD) using a diamond anvil cell (DAC) is the primary method employed.

High-Pressure X-ray Diffraction (XRD) with a Diamond Anvil Cell (DAC)

Objective: To obtain diffraction patterns of this compound at various high pressures to determine its crystal structure.

Methodology:

  • Sample Preparation: A small, pure this compound sample is placed in a sample chamber, which is a small hole drilled in a metal gasket. A pressure-transmitting medium (e.g., a noble gas like neon or helium, or silicone oil) is loaded into the chamber to ensure hydrostatic or quasi-hydrostatic pressure conditions. A tiny ruby sphere is also included as a pressure marker.

  • Diamond Anvil Cell Assembly: The gasket is positioned between the culets (tips) of two opposing diamonds in the DAC.

  • Pressure Application: Force is applied to the diamonds, which in turn pressurizes the sample chamber. The pressure is gradually increased in steps.

  • Pressure Measurement: At each pressure step, the pressure is determined by measuring the fluorescence spectrum of the ruby chip. The shift in the ruby R1 fluorescence line is directly correlated to the pressure.

  • X-ray Diffraction: A monochromatic X-ray beam, typically from a synchrotron source, is focused on the this compound sample through one of the diamonds. The diffracted X-rays pass through the opposing diamond and are collected by an area detector.

  • Data Collection: Two-dimensional diffraction images are collected at each pressure point. These images consist of concentric rings, with each ring corresponding to a specific set of crystal lattice planes (Bragg reflections).

  • Data Analysis: The 2D diffraction images are integrated into 1D diffraction patterns (intensity versus 2θ or d-spacing). The positions and intensities of the diffraction peaks are then analyzed to identify the crystal structure.

Rietveld Refinement

Objective: To refine the crystal structure model and obtain precise lattice parameters from the powder diffraction data.

Methodology:

  • Initial Model: An initial crystal structure model is proposed based on the observed diffraction pattern. This includes the space group, approximate lattice parameters, and atomic positions.

  • Profile Fitting: The Rietveld refinement software performs a least-squares fitting of a calculated diffraction pattern to the experimental data. The calculated pattern is generated based on the structural model and instrumental parameters.

  • Parameter Refinement: The software iteratively refines various parameters to minimize the difference between the calculated and observed patterns. These parameters include:

    • Structural parameters: Lattice parameters, atomic coordinates, and site occupancies.

    • Profile parameters: Peak shape function, peak width, and asymmetry.

    • Global parameters: Background coefficients and scale factor.

  • Goodness-of-Fit: The quality of the refinement is assessed using various statistical indicators, such as the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²). A good fit indicates that the refined structural model accurately represents the experimental data.

Visualizing this compound's Phase Transitions

The following diagrams illustrate the phase transitions of metallic this compound under varying conditions.

Yttrium_Temperature_Phase_Transition Y_hcp α-Y (hcp) Y_bcc β-Y (bcc) Y_hcp->Y_bcc 1478 °C

Temperature-induced phase transition of this compound.

Yttrium_Pressure_Phase_Transition Y_hcp hcp Y_Sm Sm-type Y_hcp->Y_Sm ~13 GPa Y_dhcp dhcp Y_Sm->Y_dhcp ~25 GPa Y_fcc fcc Y_dhcp->Y_fcc ~50 GPa Y_dfcc dfcc Y_fcc->Y_dfcc ~52 GPa Y_Fddd oF16 (Fddd) Y_dfcc->Y_Fddd ~95 GPa

Pressure-induced phase transitions of this compound at room temperature.

References

Unveiling the Electronic and Spectroscopic Signature of Yttrium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron configuration and spectroscopic properties of yttrium. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in fields where a deep understanding of the elemental characteristics of this compound is paramount.

Electron Configuration of this compound

This compound (Y), with an atomic number of 39, is a transition metal located in Group 3 of the periodic table.[1] Its ground state electron configuration is [Kr] 4d¹ 5s² .[2][3][4] This configuration indicates that a neutral this compound atom possesses 39 electrons, with the outermost electrons residing in the 4d and 5s orbitals. The complete electron configuration is 1s² 2s² 2p⁶ 3s² 3p⁶ 3d¹⁰ 4s² 4p⁶ 4d¹ 5s² .[1][5] The arrangement of electrons in their respective shells is 2, 8, 18, 9, 2.

Spectroscopic Data

The spectroscopic data of an element provides fundamental insights into its electronic structure and behavior upon interaction with electromagnetic radiation. This data is critical for various analytical techniques and theoretical modeling.

Ionization Energies

The ionization energy is the minimum energy required to remove an electron from a gaseous atom or ion. The successive ionization energies of this compound are detailed in the table below.

Ionization StageEnergy (kJ/mol)Energy (eV)
First6006.2173[5]
Second118012.24
Third198020.52
Fourth5847
Fifth7430
Sixth8970
Seventh11190
Eighth12450
Ninth14110
Tenth18400
Eleventh19900
Twelfth36090

Data sourced from multiple consistent references.

Energy Levels and Spectral Lines

The spectral lines of this compound arise from electronic transitions between quantized energy levels. The National Institute of Standards and Technology (NIST) Atomic Spectra Database is a comprehensive resource for this data. Below is a summary of the ground state and the ionization potential for neutral and singly ionized this compound.

SpeciesGround State ConfigurationGround State TermIonization Energy (cm⁻¹)Ionization Energy (eV)
Y I4d5s²²D₃/₂50145.66.2173
Y II5s²¹S₀9859012.224

Data sourced from the NIST Atomic Spectra Database.[5]

A selection of prominent spectral lines for neutral and singly ionized this compound is presented below, linking the observed wavelength to the corresponding electronic transition.

Table of Selected Spectral Lines for Y I (Neutral this compound)

Wavelength (Å)Lower Energy Level (cm⁻¹)Upper Energy Level (cm⁻¹)
4102.380.0024370.13
4077.37530.3525058.48
4128.31530.3524746.57
3710.300.0026944.20
3600.731045.0828816.73

Table of Selected Spectral Lines for Y II (Singly Ionized this compound)

Wavelength (Å)Lower Energy Level (cm⁻¹)Upper Energy Level (cm⁻¹)
3774.33840.2027334.20
3242.281045.0831861.35
3710.30840.2027804.40
3611.051449.7529114.80
5087.428003.1327650.60

Experimental Protocols for Spectroscopic Analysis

The determination of this compound's spectroscopic data is primarily achieved through atomic emission spectroscopy (AES) and atomic absorption spectroscopy (AAS).

Atomic Emission Spectroscopy (AES)

Objective: To measure the wavelengths of light emitted by excited this compound atoms.

Methodology:

  • Sample Preparation: A sample containing this compound, often in the form of a high-purity salt or metal alloy, is prepared. For solid metallic samples, spark or arc ablation can be used to introduce the sample into the excitation source.

  • Excitation Source: An inductively coupled plasma (ICP) or a hollow cathode lamp is commonly employed as the excitation source.

    • Inductively Coupled Plasma (ICP): An argon plasma is generated by a radio-frequency magnetic field. The this compound sample is introduced into the plasma, where the high temperature (6,000-10,000 K) causes desolvation, vaporization, atomization, and excitation of the this compound atoms.

    • Hollow Cathode Lamp: A lamp with a cathode made of or lined with this compound is filled with an inert gas (e.g., neon or argon) at low pressure. Applying a voltage causes the gas to form a plasma. Ions from the plasma bombard the cathode, sputtering this compound atoms into the plasma where they are excited by collisions.

  • Dispersion of Light: The light emitted from the excitation source is directed through a spectrometer. A diffraction grating within the spectrometer disperses the light into its constituent wavelengths.

  • Detection: A detector, such as a charge-coupled device (CCD), is used to measure the intensity of the light at each wavelength.

  • Data Analysis: The resulting spectrum, a plot of intensity versus wavelength, reveals the characteristic emission lines of this compound. The wavelengths of these lines are then correlated with specific electronic transitions to determine the energy level structure of the atom.

Atomic Absorption Spectroscopy (AAS)

Objective: To measure the absorption of light by ground-state this compound atoms.

Methodology:

  • Light Source: A hollow cathode lamp containing this compound is used to produce a light beam with the characteristic emission spectrum of this compound.

  • Atomization: The sample containing this compound is introduced into an atomizer, typically a flame or a graphite (B72142) furnace, which converts the sample into a cloud of ground-state atoms.

  • Absorption: The light beam from the hollow cathode lamp is passed through the atomic vapor. This compound atoms in the vapor will absorb light at their characteristic resonant wavelengths.

  • Monochromator: A monochromator is used to select a specific wavelength of light to be measured and to exclude other wavelengths.

  • Detection: A detector measures the intensity of the light that has passed through the atomic vapor.

  • Data Analysis: The amount of light absorbed is proportional to the concentration of this compound in the sample. By comparing the absorbance of the sample to that of known standards, the concentration of this compound can be determined.

Visualizations

Electron_Configuration_and_Spectroscopy cluster_config Electron Configuration cluster_spectroscopy Spectroscopic Events cluster_data Resulting Spectroscopic Data Ground_State This compound Ground State [Kr] 4d¹ 5s² Excitation Energy Input (Heat, Light, Electricity) Ground_State->Excitation Excitation Absorption Photon Absorption Ground_State->Absorption Interaction with Light Excited_State Excited this compound Atom (e.g., [Kr] 4d¹ 5s¹ 5p¹) Excitation->Excited_State Emission Photon Emission Excited_State->Emission Relaxation Emission->Ground_State Emission_Spectrum Emission Spectrum (Bright lines on dark background) Emission->Emission_Spectrum Absorption->Excited_State Absorption_Spectrum Absorption Spectrum (Dark lines on continuous spectrum) Absorption->Absorption_Spectrum

Caption: Relationship between electron configuration, spectroscopic events, and resulting data.

AES_Workflow Sample This compound Sample Excitation_Source Excitation Source (ICP or Hollow Cathode Lamp) Sample->Excitation_Source Emitted_Light Emitted Light Excitation_Source->Emitted_Light Spectrometer Spectrometer (Diffraction Grating) Emitted_Light->Spectrometer Detector Detector (CCD) Spectrometer->Detector Spectrum Emission Spectrum Detector->Spectrum

Caption: Experimental workflow for Atomic Emission Spectroscopy (AES).

References

An In-depth Technical Guide to the Thermodynamic Properties of Yttrium and Its Common Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermodynamic properties of elemental yttrium and its common compounds, including this compound oxide, this compound hydride, this compound chloride, and this compound nitrate (B79036). The information is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key thermodynamic data, detailed experimental methodologies, and visual representations of relevant workflows.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties for this compound and its common compounds. All data is presented for standard conditions (298.15 K and 1 atm) unless otherwise specified.

Table 1: Thermodynamic Properties of Elemental this compound (Y)

PropertyValueUnits
Standard Enthalpy of Formation (ΔfH°)0kJ/mol
Standard Molar Entropy (S°)44.4J/(mol·K)
Specific Heat Capacity (Cp)26.5J/(mol·K)
Gibbs Free Energy of Formation (ΔfG°)0kJ/mol
Enthalpy of Fusion11.4kJ/mol
Enthalpy of Vaporization380kJ/mol

Table 2: Thermodynamic Properties of this compound Oxide (Y₂O₃)

PropertyValueUnits
Standard Enthalpy of Formation (ΔfH°)-1905.3kJ/mol
Standard Molar Entropy (S°)99.08J/(mol·K)
Specific Heat Capacity (Cp)103.4J/(mol·K)
Gibbs Free Energy of Formation (ΔfG°)-1816.6kJ/mol

Table 3: Thermodynamic Properties of this compound Hydride (YH₂)

PropertyValueUnits
Standard Enthalpy of Formation (ΔfH°)-226.4kJ/mol
Standard Molar Entropy (S°)47.7J/(mol·K)
Specific Heat Capacity (Cp)35.6J/(mol·K)
Gibbs Free Energy of Formation (ΔfG°)-182.8kJ/mol

Table 4: Thermodynamic Properties of this compound Chloride (YCl₃)

PropertyValueUnits
Standard Enthalpy of Formation (ΔfH°)-994.1 ± 2.1kJ/mol
Standard Molar Entropy (S°)Data not readily availableJ/(mol·K)
Specific Heat Capacity (Cp)Data not readily availableJ/(mol·K)
Gibbs Free Energy of Formation (ΔfG°)Data not readily availablekJ/mol

Table 5: Thermodynamic Properties of this compound Nitrate Hexahydrate (Y(NO₃)₃·6H₂O)

PropertyValueUnits
Standard Enthalpy of Formation (ΔfH°)-3043.9kJ/mol[1]
Standard Molar Entropy (S°)Data not readily availableJ/(mol·K)
Specific Heat Capacity (Cp)Data not readily availableJ/(mol·K)
Gibbs Free Energy of Formation (ΔfG°)Data not readily availablekJ/mol

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic data presented above relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Bomb Calorimetry

Objective: To measure the heat of combustion of a substance at constant volume.

Methodology:

  • A precisely weighed sample of the substance is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."

  • The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

  • The initial temperature of the water is recorded with high precision.

  • The sample is ignited remotely via an electrical fuse.

  • The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a temperature rise.

  • The final temperature of the water is recorded after thermal equilibrium is reached.

  • The heat of combustion is calculated from the temperature change, the mass of the sample, and the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid).

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

  • A small, accurately weighed sample (typically 5-10 mg) is placed in a sample pan (e.g., aluminum).

  • An empty pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC instrument's furnace.

  • The furnace is programmed to heat or cool at a controlled, linear rate.

  • The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Events such as melting, crystallization, or glass transitions result in endothermic or exothermic heat flows, which are detected as peaks or shifts in the DSC curve.

  • The enthalpy change of a transition is determined by integrating the area of the corresponding peak.

High-Temperature Oxide Melt Solution Calorimetry

Objective: To determine the enthalpy of formation of refractory oxides and other inorganic materials that are insoluble in aqueous solutions.

Methodology:

  • A high-temperature calorimeter (e.g., a Calvet-type microcalorimeter) is maintained at a constant high temperature (e.g., 700-800 °C).

  • A molten salt solvent (e.g., lead borate (B1201080) or sodium molybdate) is placed in a crucible within the calorimeter.

  • A small, pelletized sample of the material of interest is dropped from room temperature into the molten solvent.

  • The heat effect of the dissolution of the sample is measured.

  • The same procedure is repeated for the constituent oxides of the sample.

  • By applying Hess's law to the measured enthalpies of solution, the enthalpy of formation of the compound from its constituent oxides can be calculated.

Knudsen Effusion Mass Spectrometry (KEMS)

Objective: To measure the vapor pressure of a substance at high temperatures and low pressures, from which thermodynamic properties such as enthalpy of sublimation or vaporization can be derived.

Methodology:

  • A small amount of the sample is placed in a Knudsen cell, which is a small, thermally stable container with a very small orifice.

  • The cell is placed in a high-vacuum chamber and heated to a precise temperature.

  • At thermal equilibrium, the vapor effusing from the orifice forms a molecular beam.

  • This molecular beam is directed into the ion source of a mass spectrometer.

  • The mass spectrometer identifies the species present in the vapor and measures their ion intensities.

  • The ion intensities are related to the partial pressures of the species within the Knudsen cell.

  • By measuring the vapor pressure as a function of temperature, the Clausius-Clapeyron equation can be used to determine the enthalpy of sublimation or vaporization.

Visualizing Key Processes with Graphviz

The following diagrams, generated using the DOT language, illustrate important workflows related to the application and experimental determination of the properties of this compound and its compounds.

Experimental_Workflow_for_Bomb_Calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimeter Calorimetry cluster_analysis Data Analysis p1 Weigh Sample p2 Place in Crucible p1->p2 b1 Place Crucible in Bomb p2->b1 b2 Seal Bomb b1->b2 b3 Pressurize with O₂ b2->b3 c1 Submerge Bomb in Water b3->c1 c2 Record Initial Temp. c1->c2 c3 Ignite Sample c2->c3 c4 Record Final Temp. c3->c4 a1 Calculate Temp. Change c4->a1 a2 Calculate Heat of Combustion a1->a2

Experimental Workflow for Bomb Calorimetry

Y90_Radioembolization_Workflow cluster_production Y-90 Production cluster_patient_prep Patient Preparation cluster_treatment Treatment Procedure cluster_post_treatment Post-Treatment prod1 Neutron Bombardment of Y-89 prod2 Formation of Radioactive Y-90 prod1->prod2 prod3 Attachment to Microspheres prod2->prod3 treat3 Injection of Y-90 Microspheres prod3->treat3 prep1 Patient Evaluation prep2 Angiography to Map Liver Vasculature prep1->prep2 treat1 Catheter Insertion prep2->treat1 treat2 Navigation to Hepatic Artery treat1->treat2 treat2->treat3 post1 Microspheres Lodge in Tumor Vasculature treat3->post1 post2 Beta Radiation Delivery to Tumor post1->post2 post3 Follow-up Imaging post2->post3

This compound-90 Radioembolization Workflow

References

Yttrium: A Unique Position within the Rare Earth Elements - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Yttrium (Y), a silvery-metallic transition metal with atomic number 39, occupies a unique and pivotal position within the group of rare earth elements (REEs).[1][2][3][4] Although not a member of the lanthanide series, its chemical behavior, ionic radius, and natural co-occurrence with lanthanides in mineral deposits necessitate its classification as a rare earth.[3][5][6] Specifically, due to its chemical similarities, it is grouped with the heavy rare earth elements (HREEs).[5] This guide provides an in-depth analysis of this compound's relationship with the lanthanides, focusing on its comparative physicochemical properties and the experimental protocols for its separation and purification, which are critical for its application in various high-technology and medical fields, including drug development.

Classification and Geochemical Relationship

The rare earth elements are a set of 17 elements, including the 15 lanthanides, scandium (Sc), and this compound (Y).[5][6] This grouping is based on their similar chemical properties and their tendency to occur together in the same ore deposits.[5] The REEs are often divided into two sub-groups: Light Rare Earth Elements (LREEs) and Heavy Rare Earth Elements (HREEs). This compound is classified as an HREE because its ionic radius is very similar to that of the heavy lanthanides like holmium (Ho) and erbium (Er), leading to comparable chemical behavior.[3][7][8] This similarity in size is a consequence of the "lanthanide contraction," the steady decrease in ionic radii across the lanthanide series.[8]

This compound's trivalent state (Y³⁺) is its most stable and common oxidation state, which is a defining characteristic it shares with most lanthanides.[9][10][11] The Y³⁺ ion has no unpaired electrons, and as a result, its compounds are typically colorless.[11][12] This property makes this compound compounds excellent host materials for other lanthanide ions in applications like phosphors and lasers.[12]

REE_Classification LREE Light REEs (LREEs) (La, Ce, Pr, Nd, Pm, Sm, Eu, Gd) HREE Heavy REEs (HREEs) (Tb, Dy, Ho, Er, Tm, Yb, Lu) This compound This compound (Y) HREE->this compound REE_Group REE Group REE_Group->LREE includes REE_Group->HREE includes Scandium Scandium (Sc)

Classification of Rare Earth Elements and this compound's Position.

Comparative Physicochemical Properties

The chemical similarity between this compound and the heavy lanthanides makes their separation a significant challenge.[13] This similarity is rooted in their electron configurations and, most importantly, their ionic radii. The following tables summarize key quantitative data, highlighting this compound's position relative to the lanthanides.

Table 1: Electron Configuration and Atomic Properties

ElementSymbolAtomic NumberElectron ConfigurationStable Oxidation State
This compound Y 39 [Kr] 4d¹ 5s² [11][14][15]+3 [9][11]
LanthanumLa57[Xe] 5d¹ 6s²+3
CeriumCe58[Xe] 4f¹ 5d¹ 6s²+3, +4
...............
EuropiumEu63[Xe] 4f⁷ 6s²+2, +3
GadoliniumGd64[Xe] 4f⁷ 5d¹ 6s²+3
...............
HolmiumHo67[Xe] 4f¹¹ 6s²+3
ErbiumEr68[Xe] 4f¹² 6s²+3
...............
LutetiumLu71[Xe] 4f¹⁴ 5d¹ 6s²+3

Table 2: Ionic Radii and Physical Properties

ElementSymbolIonic Radius (Y³⁺/Ln³⁺, pm)Atomic WeightMelting Point (°C)[1][9]Boiling Point (°C)[1][9]Density (g/cm³)
This compound Y 90.0 88.91 [1]1522 [9]3338 [9]4.47 [1]
LanthanumLa103.2138.9192034696.15
.....................
GadoliniumGd93.8157.25131232337.90
TerbiumTb92.3158.93135631238.23
DysprosiumDy91.2162.50140725628.55
HolmiumHo90.1164.93146126958.80
ErbiumEr89.0167.26152928639.07
LutetiumLu86.1174.97165233279.84

Note: Ionic radii are for coordination number 6.

As shown in Table 2, the ionic radius of Y³⁺ is nearly identical to that of Ho³⁺, placing it squarely within the heavy lanthanide group in terms of chemical reactivity and geochemical behavior.[3]

Experimental Protocols for Separation and Purification

The separation of this compound from other REEs, particularly the heavy lanthanides, is a complex but essential process for obtaining high-purity this compound for technological applications. The two primary industrial methods are solvent extraction and ion-exchange chromatography.[13][16]

Solvent extraction is the most widely used industrial method for separating rare earth elements.[17][18] The process relies on the differential partitioning of REE ions between an aqueous phase and an immiscible organic phase containing a specific extractant.

Methodology:

  • Leaching: The raw ore (e.g., monazite, xenotime) is first dissolved in a strong acid, typically sulfuric or hydrochloric acid, to bring the REE ions into an aqueous solution.[19]

  • Extraction: The aqueous feed solution is mixed with an organic solvent (e.g., kerosene) containing a selective extractant. Organophosphorus compounds like Di-(2-ethylhexyl) phosphoric acid (D2EHPA) or 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC88A) are commonly used.[18][20] The pH of the aqueous phase is carefully controlled, as it significantly influences the extraction efficiency.

  • Scrubbing: The loaded organic phase, now containing a mixture of REEs, is "scrubbed" with a fresh aqueous solution. This step removes co-extracted impurities and less desired REEs, enhancing the purity of the target element (this compound) in the organic phase.[18]

  • Stripping: The purified this compound is recovered from the organic phase by stripping it with a strong acid solution (e.g., HCl, HNO₃), which transfers the Y³⁺ ions back into a new aqueous phase.[17][20]

  • Precipitation and Calcination: Pure this compound is precipitated from the strip solution, often as this compound oxalate, which is then heated (calcined) to produce high-purity this compound oxide (Y₂O₃).[9]

Solvent_Extraction_Workflow cluster_Process Solvent Extraction Process for this compound Purification Ore REE Ore (e.g., Xenotime) Leaching Acid Leaching (H₂SO₄ / HCl) Ore->Leaching AqueousFeed Aqueous Feed (Mixed REE³⁺ + Y³⁺) Leaching->AqueousFeed Extraction Extraction (Organic Solvent + Extractant) AqueousFeed->Extraction LoadedOrganic Loaded Organic Phase (Y³⁺ + HREEs) Extraction->LoadedOrganic Y³⁺ transfers to organic Raffinate Raffinate (LREEs, Impurities) Extraction->Raffinate Aqueous waste Scrubbing Scrubbing (Aqueous Solution) LoadedOrganic->Scrubbing ScrubbedOrganic Scrubbed Organic Phase (Purified Y³⁺) Scrubbing->ScrubbedOrganic Impurities removed Stripping Stripping (Strong Acid) ScrubbedOrganic->Stripping ProductSolution Aqueous Product (High-Purity Y³⁺) Stripping->ProductSolution Y³⁺ transfers to aqueous Precipitation Precipitation & Calcination ProductSolution->Precipitation FinalProduct This compound Oxide (Y₂O₃) Precipitation->FinalProduct

Generalized workflow for this compound separation via solvent extraction.

Ion-exchange chromatography is a powerful technique for achieving very high purity separations of REEs.[16] It is particularly effective for separating elements with very similar properties, such as this compound and the adjacent heavy lanthanides.

Methodology:

  • Resin Preparation: A column is packed with a cation-exchange resin, which consists of a solid polymer matrix with negatively charged functional groups (e.g., sulfonate groups).[21]

  • Loading: An acidic solution containing the mixture of this compound and other REE ions is passed through the column. The positively charged REE³⁺ and Y³⁺ ions bind to the resin, displacing other cations (e.g., H⁺).[16]

  • Elution: A solution containing a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or hydroxyethylethylenediaminetriacetic acid (HEDTA), is passed through the column.[16][21]

  • Fractional Collection: The chelating agent forms complexes with the REE ions, which have slightly different stability constants. The ions that form less stable complexes with the eluent will be desorbed from the resin more slowly, while those forming more stable complexes will be desorbed more quickly. This compound's elution behavior relative to the heavy lanthanides can be manipulated by the choice of eluent and pH.[22] As the solution exits the column, it is collected in fractions, with each fraction being enriched in a specific REE.[16]

Significance in Drug Development and Research

High-purity this compound is critical for several advanced applications. The radioactive isotope This compound-90 (B1217062) (⁹⁰Y) is a pure beta-emitter used in radioimmunotherapy for treating various cancers.[1][4] this compound is also a component of this compound aluminum garnet (YAG), a synthetic crystal used in lasers for surgical procedures.[12] Furthermore, this compound-stabilized zirconia (YSZ) is a ceramic with high strength and biocompatibility, finding use in dental implants and other medical devices. The effective separation of this compound from other REEs, some of which can be toxic, is paramount for ensuring the safety and efficacy of these medical applications.

Conclusion

This compound's classification as a heavy rare earth element is a testament to the primacy of chemical properties, particularly ionic radius, over periodic table position alone. Its strong resemblance to the heavy lanthanides presents significant separation challenges, which have been overcome through sophisticated solvent extraction and ion-exchange chromatography techniques. Understanding the nuanced physicochemical relationships and mastering the separation protocols are essential for leveraging the unique properties of high-purity this compound in critical scientific research and the development of advanced medical technologies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Purity Yttrium Oxide (Y₂O₃) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed experimental protocols for the synthesis of high-purity yttrium oxide (Y₂O₃) nanoparticles. Y₂O₃ nanoparticles are of significant interest in biomedical and pharmaceutical fields due to their exceptional properties, including high thermal stability, corrosion resistance, a high dielectric constant, and their utility as a host material for rare-earth dopants.[1][2] These characteristics make them promising candidates for applications in biological imaging, photodynamic therapy, and as advanced drug delivery platforms.[2][3][4]

The synthesis method chosen is a critical factor that dictates the final physicochemical properties of the nanoparticles, such as size, morphology, crystallinity, and purity.[5] This guide details four common and effective synthesis techniques: co-precipitation, hydrothermal synthesis, sol-gel, and solution combustion. Each section includes an application note, a summary of quantitative data, a detailed experimental protocol, and a workflow diagram to facilitate reproducibility and optimization in a research setting.

Co-Precipitation Method

The co-precipitation method is valued for its simplicity, low cost, and suitability for large-scale production.[2][6] It involves the conversion of a soluble this compound salt precursor into an insoluble precipitate (e.g., this compound hydroxide (B78521) or this compound oxalate) by adding a precipitating agent. This precipitate is then washed, dried, and calcined at high temperatures to yield this compound oxide nanoparticles.[2][7] The particle size and morphology can be controlled by adjusting parameters such as pH, temperature, precursor concentration, and the rate of addition of the precipitating agent.[7]

Quantitative Data: Co-Precipitation Synthesis

The properties of Y₂O₃ nanoparticles synthesized via co-precipitation are highly dependent on the reaction and calcination conditions.

Precursor(s)Precipitating AgentReaction Temp.Calcination Temp. (°C)Particle Size (nm)MorphologyReference(s)
This compound Nitrate (B79036) HexahydrateAmmonium (B1175870) HydroxideRoom Temperature450-6507-21Semispherical[2][4]
This compound NitrateAmmonium OxalateRoom Temp. - 100°C6507-21Semispherical[2]
This compound NitrateUrea (B33335)Not SpecifiedNot SpecifiedVariesSpherical[8]
Experimental Protocol: Co-Precipitation

This protocol describes a general procedure for synthesizing Y₂O₃ nanoparticles using this compound nitrate hexahydrate as the precursor and ammonium hydroxide as the precipitating agent.[4][6][7]

  • Precursor Solution Preparation: Dissolve a calculated amount of this compound nitrate hexahydrate (Y(NO₃)₃·6H₂O) in deionized water to achieve the desired concentration (e.g., 0.1 M). Stir until the salt is completely dissolved.

  • Precipitation: While vigorously stirring the this compound nitrate solution, slowly add a solution of ammonium hydroxide (NH₄OH) dropwise until the pH of the solution reaches approximately 10.5.[6] A white precipitate of this compound hydroxide will form instantly.

  • Aging: Continue to stir the suspension at a constant temperature for 1 to 4 hours. This "aging" step allows for the growth and stabilization of the nanoparticles.[7]

  • Washing: Separate the precipitate from the solution via centrifugation or filtration. Wash the collected precipitate multiple times with deionized water, followed by several washes with ethanol (B145695) to remove residual ions and byproducts.[7]

  • Drying: Dry the washed precipitate in an oven at approximately 80°C overnight to remove the solvents.

  • Calcination: Transfer the dried powder to a furnace. Calcine the material at a temperature between 600°C and 900°C for 2 to 4 hours to decompose the this compound hydroxide into crystalline this compound oxide (Y₂O₃) nanoparticles.[7] The specific temperature will influence the final particle size and crystallinity.[2]

Workflow: Co-Precipitation Synthesis

start Start prep_precursor Prepare Y(NO₃)₃ Aqueous Solution start->prep_precursor precipitation Add NH₄OH Precipitant (pH ~10.5) prep_precursor->precipitation aging Age Precipitate (1-4 hours stirring) precipitation->aging wash Wash with DI Water & Ethanol aging->wash dry Dry in Oven (~80°C) wash->dry calcine Calcine Powder (600-900°C) dry->calcine end High-Purity Y₂O₃ Nanoparticles calcine->end

Co-precipitation synthesis workflow for Y₂O₃ nanoparticles.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing highly crystalline nanoparticles with controlled morphology.[1] The process involves a chemical reaction in an aqueous solution subjected to high temperature and pressure within a sealed vessel called an autoclave.[1][9] This technique allows for precise control over particle size and shape by tuning parameters like precursor concentration, temperature, pressure, and reaction time.[1]

Quantitative Data: Hydrothermal Synthesis

The crystallite size of Y₂O₃ nanoparticles can be systematically controlled by adjusting synthesis parameters.

Precursor(s)Precipitating AgentTemperature (°C)Time (h)Avg. Crystallite Size (nm)MorphologyReference(s)
Y(NO₃)₃·6H₂O (0.1 M)KOH180634Cubic[4][9][10]
Y(NO₃)₃·6H₂O (0.2 M)KOH180638Cubic[7][9]
Y(NO₃)₃·6H₂O (0.3 M)KOH180652Cubic[7][9]
Y(NO₃)₃·6H₂O (0.4 M)KOH180658Cubic[7][9]
YCl₃, HMTAWater18024Not SpecifiedNanocubes[2][4]
Experimental Protocol: Hydrothermal Synthesis

This protocol details the synthesis of Y₂O₃ nanoparticles using this compound nitrate and potassium hydroxide.[9][10]

  • Solution Preparation: Prepare a 0.1 M solution of this compound nitrate hexahydrate (Y(NO₃)₃·6H₂O) in deionized water. In a separate beaker, prepare a 10% potassium hydroxide (KOH) solution.

  • Mixing: Take 10 mL of the 0.1 M Y(NO₃)₃ solution and add 80 mL of the 10% KOH solution while stirring vigorously. Continue stirring for 1 hour to ensure a homogeneous mixture.[9]

  • Hydrothermal Reaction: Transfer the resulting homogeneous mixture into a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180°C for 6 hours.[4]

  • Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.[1]

  • Washing: Open the autoclave and collect the product. Centrifuge the solution and wash the resulting nanoparticles several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.[9]

  • Drying and Calcination: Dry the washed product in a vacuum oven at 100°C for 2 hours.[9] For enhanced crystallinity, the resulting powder can be calcined in a muffle furnace at 500°C for 3 hours.[9]

Workflow: Hydrothermal Synthesis

start Start mix_solutions Mix Y(NO₃)₃ and KOH Solutions (1h stirring) start->mix_solutions autoclave Transfer to Autoclave Heat at 180°C for 6h mix_solutions->autoclave cool Cool to Room Temperature autoclave->cool wash Centrifuge and Wash (Water & Ethanol) cool->wash dry Dry in Vacuum Oven (100°C, 2h) wash->dry calcine Optional Calcination (500°C, 3h) dry->calcine end Crystalline Y₂O₃ Nanoparticles calcine->end

Hydrothermal synthesis workflow for Y₂O₃ nanoparticles.

Sol-Gel Method

The sol-gel process is a versatile wet-chemical technique used for fabricating materials with high chemical homogeneity and purity.[6][11] The method involves the hydrolysis and condensation of molecular precursors (e.g., metal alkoxides or salts) in a solvent to form a colloidal suspension, or "sol." Further processing leads to the formation of a gel—a continuous solid network in a liquid. Drying and heat-treatment of the gel produce the final oxide nanoparticles.[12] This method provides excellent control over particle size and morphology.[6]

Quantitative Data: Sol-Gel Synthesis

The sol-gel method allows for the synthesis of nanoparticles with good crystallinity, which can be controlled by the annealing temperature.

Precursor(s)SolventHeat Treatment (°C)Molar Ratio (P-123:Y)Crystallite Size (nm)Reference(s)
Y(NO₃)₃·6H₂OMethanol (B129727)700-900N/A21-32[2][12]
YCl₃·xH₂OMethanol9001:1~25[12]
YCl₃·xH₂OMethanol9002:1~25[12]
Experimental Protocol: Sol-Gel Synthesis

This protocol is based on the synthesis of Y₂O₃ nanoparticles using this compound nitrate and methanol, with acetylacetone (B45752) as a stabilizing agent.[11]

  • Precursor Solution: Dissolve 0.0026 mol of this compound nitrate hexahydrate (Y(NO₃)₃·6H₂O) in methanol (CH₃OH) with a molar ratio of MeOH/Y = 123. Stir the solution vigorously with a magnetic stirrer for 15 minutes.[11]

  • Sol Formation: Add acetylacetone (AcAc) to the solution to form a stable colloidal sol.

  • Gelation: Heat the resulting sol at 90°C for 24 hours to evaporate the solvent and form a xerogel.[6]

  • Calcination: Calcine the dried xerogel in a furnace. The temperature is typically ramped up and held at a final temperature between 700°C and 900°C for 1 hour to promote crystallization and form the final Y₂O₃ nanoparticles.[6]

Workflow: Sol-Gel Synthesis

start Start dissolve Dissolve Y(NO₃)₃ in Methanol start->dissolve add_acac Add Acetylacetone to form Stable Sol dissolve->add_acac gelation Heat at 90°C for 24h to form Xerogel add_acac->gelation calcination Calcine Xerogel (700-900°C, 1h) gelation->calcination end Homogeneous Y₂O₃ Nanoparticles calcination->end

Sol-gel synthesis workflow for Y₂O₃ nanoparticles.

Solution Combustion Synthesis (SCS)

Solution combustion synthesis is a rapid, energy-efficient method for producing fine, crystalline oxide powders.[13] The technique involves a self-sustaining, exothermic redox reaction in an aqueous solution containing a metal nitrate (the oxidizer) and an organic fuel, such as glycine (B1666218) or urea (the reducing agent).[13][14] Upon heating, the solution dehydrates to form a gel, which then ignites and undergoes rapid combustion, releasing large volumes of gas and forming the desired nanopowder in a single step.[13]

Quantitative Data: Solution Combustion Synthesis

The combustion process is effective for creating pure phase nanocrystalline powders.[14]

OxidizerFuelFuel:this compound RatioReaction Initiation Temp. (°C)Resultant PhaseReference(s)
Y(NO₃)₃·6H₂OGlycineNot specified~263Cubic Y₂O₃[13]
Y(NO₃)₃·6H₂OUreaNot specifiedNot specifiedCubic Y₂O₃[14]
Y(NO₃)₃·6H₂OCitric AcidNot specifiedNot specifiedCubic Y₂O₃[14]
Experimental Protocol: Solution Combustion Synthesis

This protocol describes the synthesis of Y₂O₃ nanoparticles using this compound nitrate as the oxidizer and glycine as the fuel.[13]

  • Reagent Preparation: Dissolve stoichiometric amounts of this compound nitrate hexahydrate (Y(NO₃)₃·6H₂O) and glycine (C₂H₅NO₂) in a minimum amount of deionized water in a quartz or high-temperature resistant beaker.

  • Dehydration: Heat the solution on a hot plate to evaporate the water. The solution will become a viscous gel.[13]

  • Combustion: Increase the temperature of the hot plate. The gel will swell, froth, and eventually ignite, producing a flame and releasing a significant amount of gases. The combustion process is typically very rapid.[15]

  • Product Collection: After the combustion is complete, a voluminous, foamy powder remains. Allow this product to cool to room temperature.

  • Post-Processing (Optional): The as-synthesized powder can be lightly milled to break up soft agglomerates.[13] For certain applications, an additional calcination step (e.g., at 1100°C) may be performed to improve crystallinity and remove any residual carbon.[13]

Workflow: Solution Combustion Synthesis

start Start dissolve Dissolve Y(NO₃)₃ & Glycine in Deionized Water start->dissolve dehydrate Heat Solution to Evaporate Water & Form Gel dissolve->dehydrate combust Ignite Gel on Hot Plate (Self-Sustaining Reaction) dehydrate->combust cool Cool Voluminous Powder Product combust->cool mill Optional: Light Milling & Calcination cool->mill end Fine Crystalline Y₂O₃ Nanoparticles mill->end

Solution combustion synthesis workflow for Y₂O₃ nanoparticles.

Logical Relationships: Synthesis Parameter Effects

The final properties of Y₂O₃ nanoparticles are a direct result of the synthesis parameters chosen. Understanding these relationships is crucial for tailoring nanoparticles for specific applications in drug development and materials science.

cluster_params Synthesis Parameters cluster_props Nanoparticle Properties param_temp Temperature (Reaction & Calcination) prop_size Particle Size param_temp->prop_size Higher T → Larger Size prop_cryst Crystallinity param_temp->prop_cryst Higher T → Higher Cryst. param_conc Precursor Concentration param_conc->prop_size Higher C → Larger Size prop_agg Agglomeration param_conc->prop_agg Higher C → More Agg. param_ph pH Level param_ph->prop_size Affects Nucleation prop_morph Morphology param_ph->prop_morph param_time Reaction/Aging Time param_time->prop_size param_time->prop_cryst param_fuel Fuel Type (SCS) param_fuel->prop_morph prop_purity Purity

Influence of synthesis parameters on Y₂O₃ nanoparticle properties.

Characterization of Y₂O₃ Nanoparticles

A thorough characterization is essential to confirm the synthesis of high-purity Y₂O₃ nanoparticles and to understand their properties for their intended application.

  • X-Ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[16] The sharp diffraction peaks in an XRD pattern are indicative of a highly crystalline material.[9]

  • Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM): These techniques provide direct visualization of the nanoparticles, allowing for the determination of their size, shape (morphology), and state of agglomeration.[16]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify chemical bonds and functional groups present in the sample. For Y₂O₃, FTIR can confirm the formation of the metal-oxygen bond and the removal of organic precursors after calcination.[9]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the nanoparticles and to determine optimal calcination temperatures by observing weight loss and phase transitions.[17]

References

Hydrothermal Synthesis of Yttrium Oxide (Y₂O₃) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the hydrothermal synthesis of various yttrium-based compounds. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis and application of these materials for biomedical and other advanced applications.

Application Notes

This compound oxide (Y₂O₃), or yttria, is a rare earth oxide with remarkable properties, including high thermal stability, a high dielectric constant, corrosion resistance, and a broad transparency range.[1][2] These characteristics make Y₂O₃ nanoparticles highly valuable in diverse fields such as optics, electronics, and especially in biomedicine.[2][3] In the biomedical field, yttria nanoparticles are utilized as host materials for rare-earth dopants for bioimaging, in photodynamic therapy, and as potential drug delivery vehicles.[2][4][5] The radioactive isotope This compound-90 (B1217062) is notably used in radiation therapy for treating certain cancers.[6]

The hydrothermal method is a cost-effective and versatile "bottom-up" approach for synthesizing Y₂O₃ nanoparticles.[4] It involves the crystallization of materials from aqueous solutions at high temperatures and pressures.[4] A key advantage of this technique is the ability to precisely control the particle size and morphology by adjusting reaction parameters like temperature, precursor concentration, pH, and time.[2][4] This control is essential for tailoring the nanoparticle's properties for specific applications, such as achieving a high surface-area-to-volume ratio for efficient drug loading.[4]

Experimental Protocols

This protocol outlines a general procedure for synthesizing this compound oxide nanoparticles.[1][7] Parameters may be adjusted to obtain desired particle characteristics.

Materials:

  • This compound Nitrate (B79036) Hexahydrate (Y(NO₃)₃·6H₂O) (99.8% purity)[1]

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)[1][8]

  • Deionized Water

  • Ethanol (B145695)

  • Teflon-lined autoclave (50 mL or 100 mL)[1][2]

  • Centrifuge

  • Vacuum oven

  • Muffle furnace

Procedure:

  • Precursor Preparation: Prepare a 0.1 M solution of Y(NO₃)₃·6H₂O by dissolving the appropriate amount in deionized water.[1][7]

  • Precipitating Agent: In a separate beaker, prepare a 10% (w/v) solution of KOH in deionized water.[7]

  • Mixing: Slowly add 80 mL of the 10% KOH solution to 10 mL of the 0.1 M this compound nitrate solution under vigorous stirring. Continue stirring for 1 hour to form a homogeneous milky white suspension.[1][7]

  • Hydrothermal Reaction: Transfer the mixture to a 50 mL Teflon-lined autoclave.[1][7] Seal the autoclave and heat it to 180°C for 6 hours.[1][5][7]

  • Cooling and Collection: Allow the autoclave to cool to room temperature naturally.[2][4]

  • Washing: Collect the precipitate by centrifugation. Wash the product several times with deionized water and then with ethanol to remove unreacted precursors and byproducts.[1][4][7]

  • Drying: Dry the washed precipitate in a vacuum oven at 100°C for 2 hours.[1][7]

  • Calcination: Calcine the dried powder in a muffle furnace at 500°C for 3 hours to obtain crystalline Y₂O₃ nanoparticles.[1][7]

To confirm the synthesis and evaluate the properties of the nanoparticles, several characterization techniques are employed.

  • X-Ray Diffraction (XRD): Used to determine the crystal phase, purity, and average crystallite size of the nanoparticles.[1][9]

  • Scanning Electron Microscopy (SEM): Provides information on the surface morphology and particle size.[1][10]

  • Transmission Electron Microscopy (TEM): Offers direct visualization of particle size, shape, and agglomeration.[9]

  • Fourier Transform Infrared Spectroscopy (FTIR): Used to identify surface functional groups and confirm the formation of this compound oxide.[1][10]

Data Presentation

The table below summarizes quantitative data from various hydrothermal synthesis protocols for Y₂O₃.

Precursor(s)Precipitating AgentTemp. (°C)Time (h)Particle Size (nm)MorphologyReference
Y(NO₃)₃·6H₂OKOH180634-58Cubic[1][5]
YCl₃, Hexamethylenetetramine (HMTA)Water18024Not SpecifiedNanocubes[2]
Y(NO₃)₃NaOH500 (calcination)-~18Nanorods[8]
Y(NO₃)₃NaOH1000 (calcination)-~31Nanorods[8]

Visualizations

G cluster_workflow General Hydrothermal Synthesis Workflow prep 1. Precursor Preparation mix 2. Mixing & Precipitation prep->mix hydro 3. Hydrothermal Reaction (Autoclave) mix->hydro cool 4. Cooling & Collection hydro->cool wash 5. Washing & Centrifugation cool->wash dry 6. Drying wash->dry calcine 7. Calcination (Optional) dry->calcine char 8. Characterization calcine->char

General workflow for hydrothermal synthesis of nanoparticles.

G cluster_drug_dev Application in Drug Delivery synthesis Y₂O₃ Nanoparticle Synthesis functionalize Surface Functionalization (e.g., PEGylation) synthesis->functionalize load Drug Loading (e.g., Doxorubicin) functionalize->load delivery Targeted Delivery to Cancer Cells load->delivery release Controlled Drug Release delivery->release G cluster_yag_workflow Hydrothermal Synthesis of YAG prep 1. Mix Y & Al Precursors hydro 2. Add Mineralizer & Seal in Autoclave prep->hydro react 3. High Temp/Pressure Reaction hydro->react cool 4. Cool, Collect, & Wash react->cool dry 5. Dry YAG Powder cool->dry char 6. Characterize (XRD, SEM) dry->char G cluster_characterization Nanoparticle Characterization Workflow sample Synthesized Nanoparticles xrd XRD Analysis (Crystal Structure, Size) sample->xrd sem SEM Analysis (Morphology) sample->sem tem TEM Analysis (Particle Size, Shape) sample->tem ftir FTIR Analysis (Functional Groups) sample->ftir results Data Analysis & Interpretation xrd->results sem->results tem->results ftir->results

References

Application Notes and Protocols for the Preparation of Yttrium-Doped Phosphors for LED Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of yttrium-doped phosphors, which are critical components in modern solid-state lighting, particularly in white light-emitting diodes (LEDs). The methodologies covered include solid-state reaction, sol-gel, co-precipitation, and hydrothermal synthesis. This document offers a comparative analysis of these methods, supported by quantitative data and visual workflows, to aid researchers in selecting and implementing the most suitable synthesis strategy for their specific applications.

Introduction to this compound-Doped Phosphors in LEDs

This compound-based materials, such as this compound aluminum garnet (YAG) doped with cerium (Ce³⁺), are the most common phosphors used in white LEDs.[1] These phosphors function by absorbing a portion of the blue light emitted from an InGaN LED chip and converting it into a broad yellow emission.[1] The combination of the transmitted blue light and the emitted yellow light results in white light. The efficiency, color rendering index (CRI), and stability of the white LED are highly dependent on the properties of the phosphor, which are in turn influenced by the synthesis method.[1][2] Co-doping with other rare-earth elements can be employed to modify the emission spectrum, for instance, to enhance the red component and improve the CRI.

Comparative Data of Synthesis Methods

The choice of synthesis method significantly impacts the physical and optical properties of the resulting phosphor. The following table summarizes key quantitative data for this compound-doped phosphors prepared by different methods.

Synthesis MethodHost MaterialDopantParticle Size (nm)Quantum Yield (%)Calcination/Sintering Temperature (°C)Key AdvantagesKey Disadvantages
Solid-State Reaction Y₃Al₅O₁₂ (YAG)Ce³⁺53 - 82[3]~65-87[2][4]1000 - 1600[3][4]Simple, low cost, suitable for large-scale production.[4][5]High temperatures, irregular morphology, poor homogeneity.[4]
Sol-Gel Y₃Al₅O₁₂ (YAG)Ce³⁺28 - 35[6]>90[7]800 - 1000[6][8]High purity, homogeneity, smaller particle size, lower temperature.[6]Higher cost, longer processing time, potential for environmental pollution from precursors.
Co-precipitation Y₂O₃Eu³⁺~20[9]~51 (internal)[10]700 - 1050[11]Good control over particle size and morphology, easy to implement.[9][11]Potential for agglomeration, requires careful control of pH and precursor addition.[12]
Hydrothermal Y₂O₃ / YF₃Eu³⁺/Ce³⁺34 - 58[13]Not specified180 (synthesis)Low synthesis temperature, good control over crystal morphology.[13][14]Requires specialized high-pressure equipment (autoclave).[13]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound-doped phosphors.

Solid-State Reaction Method for Y₃Al₅O₁₂:Ce³⁺

This method involves the direct reaction of solid precursors at high temperatures.

Materials:

  • This compound oxide (Y₂O₃, 99.99%)

  • Aluminum oxide (Al₂O₃, 99.99%)

  • Cerium oxide (CeO₂, 99.99%)

  • Acetone (B3395972)

Equipment:

  • Agate mortar and pestle

  • Alumina (B75360) crucibles with lids

  • High-temperature furnace

Protocol:

  • Weigh stoichiometric amounts of Y₂O₃, Al₂O₃, and CeO₂ powders. The molar ratio of Y:Al is typically 3:5. The doping concentration of Ce³⁺ can be varied (e.g., 1-5 mol% replacing Y³⁺).

  • Thoroughly mix the powders in an agate mortar.

  • Add a small amount of acetone (e.g., 5 ml) to the mixture to ensure a homogeneous paste.[3]

  • Continue grinding until the acetone has evaporated and a fine, homogeneous powder is obtained.[3]

  • Transfer the powder into an alumina crucible and cover it with a lid.

  • Place the crucible in a high-temperature furnace.

  • Heat the sample to 1000-1500°C and hold for 6 hours to allow for crystallization.[3] A reducing atmosphere (e.g., CO or N₂/H₂) is often required to ensure cerium is in the Ce³⁺ state.

  • After the calcination period, turn off the furnace and allow the sample to cool down to room temperature slowly.

  • Gently grind the resulting phosphor cake to obtain a fine powder.

Sol-Gel Method for Y₃Al₅O₁₂:Ce³⁺

This wet-chemical technique allows for the formation of a homogeneous gel precursor, leading to a more uniform final product at lower temperatures.

Materials:

  • This compound nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O, 99.9%)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O, 99.9%)

  • Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O, 99.9%)

  • Citric acid (C₆H₈O₇)

  • Distilled water

Equipment:

  • Beakers

  • Magnetic stirrer with hotplate

  • Drying oven

  • Furnace

Protocol:

  • Calculate and weigh the stoichiometric amounts of this compound nitrate, aluminum nitrate, and cerium nitrate required to achieve the desired Y:Al:Ce molar ratio (e.g., 2.97:5:0.03).

  • Dissolve the metal nitrates in distilled water in a beaker.

  • In a separate beaker, dissolve citric acid in distilled water. The molar ratio of total metal ions to citric acid is typically 1:1.

  • Add the citric acid solution to the metal nitrate solution while stirring continuously.

  • Heat the solution to 80°C on a hotplate with continuous stirring to promote the formation of a transparent sol.[6]

  • Continue heating and stirring until the sol turns into a viscous, transparent gel.

  • Dry the gel in an oven at 110-150°C for several hours (e.g., 10-60 hours) to obtain a dry precursor (xerogel).[6]

  • Grind the xerogel into a fine powder.

  • Calcination of the precursor powder is performed in a furnace at 800-1000°C for 2-5 hours in a reducing atmosphere to obtain the final YAG:Ce³⁺ phosphor.[6][8]

Co-precipitation Method for Y₂O₃:Eu³⁺

This method involves the simultaneous precipitation of the host and dopant ions from a solution to form a precursor.

Materials:

  • This compound nitrate hexahydrate (Y(NO₃)₃·6H₂O, 99.9%)

  • Europium nitrate hexahydrate (Eu(NO₃)₃·6H₂O, 99.9%)

  • Urea (B33335) (CO(NH₂)₂)

  • Distilled water

Equipment:

  • Beakers

  • Magnetic stirrer with hotplate

  • Centrifuge

  • Drying oven

  • Furnace

Protocol:

  • Prepare an aqueous solution containing the desired molar ratio of this compound nitrate and europium nitrate.

  • In a separate beaker, prepare an aqueous solution of urea.

  • Heat the metal nitrate solution to around 80-90°C with vigorous stirring.

  • Slowly add the urea solution to the hot metal nitrate solution. Urea will decompose to generate hydroxide (B78521) ions, leading to the precipitation of this compound and europium hydroxides/carbonates.

  • Continue stirring the mixture at the elevated temperature for 1-2 hours to ensure complete precipitation.

  • Allow the precipitate to cool to room temperature.

  • Separate the precipitate from the solution by centrifugation.

  • Wash the precipitate several times with distilled water and then with ethanol (B145695) to remove any remaining impurities.

  • Dry the precursor powder in an oven at 80-100°C.

  • Calcine the dried precursor in a furnace at 700-1050°C for 2-4 hours to form the Y₂O₃:Eu³⁺ phosphor.[11]

Hydrothermal Method for Y₂O₃ Nanoparticles

This method utilizes high-pressure and moderate-temperature water to crystallize the desired material.

Materials:

  • This compound nitrate hexahydrate (Y(NO₃)₃·6H₂O, 99.8%)

  • Potassium hydroxide (KOH)

  • Distilled water

  • Ethanol

Equipment:

  • Beakers

  • Magnetic stirrer

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

Protocol:

  • Prepare a 0.1 M solution of this compound nitrate in a beaker.[13]

  • In a separate beaker, prepare a 10% KOH solution.[13]

  • Slowly add the KOH solution to the this compound nitrate solution while stirring vigorously to form a homogeneous mixture.[13]

  • Transfer the resulting mixture into a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven preheated to 180°C for 6 hours.[13]

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the precipitate and wash it several times with distilled water and ethanol by centrifugation to remove any byproducts.

  • Dry the final product in a vacuum oven at 100°C for 2 hours to obtain Y₂O₃ nanoparticles.[13]

Visualized Workflows and Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the synthesis methods described above and a simplified energy level diagram for the luminescence of Ce³⁺ in a YAG host.

experimental_workflows cluster_solid_state Solid-State Reaction cluster_sol_gel Sol-Gel Method cluster_co_precipitation Co-Precipitation cluster_hydrothermal Hydrothermal Synthesis ss1 Weigh & Mix Precursors (Y₂O₃, Al₂O₃, CeO₂) ss2 Grind with Acetone ss1->ss2 ss3 Calcine in Furnace (1000-1500°C, 6h) ss2->ss3 ss4 Cool & Grind ss3->ss4 ss5 YAG:Ce³⁺ Phosphor ss4->ss5 sg1 Dissolve Nitrates & Citric Acid sg2 Heat to Form Gel (80°C) sg1->sg2 sg3 Dry Gel (Xerogel) (110-150°C) sg2->sg3 sg4 Grind Precursor sg3->sg4 sg5 Calcine in Furnace (800-1000°C) sg4->sg5 sg6 YAG:Ce³⁺ Phosphor sg5->sg6 cp1 Prepare Metal Nitrate & Urea Solutions cp2 Precipitate at 80-90°C cp1->cp2 cp3 Centrifuge & Wash cp2->cp3 cp4 Dry Precursor (80-100°C) cp3->cp4 cp5 Calcine in Furnace (700-1050°C) cp4->cp5 cp6 Y₂O₃:Eu³⁺ Phosphor cp5->cp6 ht1 Mix Y(NO₃)₃ & KOH Solutions ht2 Autoclave Treatment (180°C, 6h) ht1->ht2 ht3 Wash & Centrifuge ht2->ht3 ht4 Dry Product (100°C) ht3->ht4 ht5 Y₂O₃ Nanoparticles ht4->ht5

Caption: Experimental workflows for different phosphor synthesis methods.

luminescence_mechanism cluster_energy_levels Simplified Energy Level Diagram for Ce³⁺ in YAG Ground State (4f¹) Ground State (4f¹) Excited State (5d¹) Excited State (5d¹) Ground State (4f¹)->Excited State (5d¹) Blue Light Absorption (~460 nm) Excited State (5d¹)->Ground State (4f¹) Broad Yellow Emission (~550 nm) Excited State (5d¹)->Excited State (5d¹) Non-radiative Relaxation

Caption: Simplified luminescence mechanism of Ce³⁺ in a YAG host.

Characterization of this compound-Doped Phosphors

To evaluate the quality and performance of the synthesized phosphors, several characterization techniques are essential:

  • X-ray Diffraction (XRD): To identify the crystal structure and phase purity of the phosphor. The crystallite size can be estimated using the Scherrer equation.[3]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and size distribution of the phosphor powders.[3]

  • Photoluminescence (PL) Spectroscopy: To measure the excitation and emission spectra of the phosphor, which determine its color and efficiency.

  • Quantum Yield (QY) Measurement: To quantify the efficiency of the light conversion process.

  • Thermal Stability Analysis: To assess the performance of the phosphor at elevated temperatures, which is crucial for high-power LED applications.

Conclusion

The preparation method for this compound-doped phosphors is a critical determinant of their final properties and suitability for LED applications. The solid-state reaction is a straightforward and cost-effective method for large-scale production, while sol-gel and co-precipitation methods offer greater control over particle size and homogeneity at lower temperatures. The hydrothermal method is particularly advantageous for synthesizing nanomaterials with controlled morphologies. The detailed protocols and comparative data provided in these application notes are intended to guide researchers in the synthesis and characterization of high-performance phosphors for the next generation of solid-state lighting.

References

Application Notes and Protocols for the Fabrication of Yttrium Aluminum Garnet (YAG) Laser Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fabrication of high-quality Yttrium Aluminum Garnet (YAG) laser crystals, a critical component in a wide array of laser systems used in research, medical, and industrial applications. The following sections detail the predominant fabrication methods: the Czochralski (CZ) single crystal growth method and the ceramic sintering method.

Czochralski (CZ) Method for Single Crystal Growth

The Czochralski method is the most common technique for producing large, high-quality single crystals of YAG.[1] It involves the pulling of a crystal from a melt of the constituent oxides.

Raw Materials and Preparation

High-purity raw materials are essential for growing high-quality crystals. The typical starting materials are:

  • This compound Oxide (Y₂O₃): 99.999% purity[2][3]

  • Aluminum Oxide (Al₂O₃): 99.999% purity[2][3]

  • Dopant Oxides (e.g., Neodymium Oxide - Nd₂O₃, Erbium Oxide - Er₂O₃, Ytterbium Oxide - Yb₂O₃): 99.999% purity or higher[2][3][4]

Protocol for Raw Material Preparation:

  • Stoichiometric Calculation: Accurately weigh the raw oxide powders according to the desired chemical formula of the doped YAG crystal (e.g., (Y₁₋ₓNdₓ)₃Al₅O₁₂).[5] For example, to prepare 7.5% Yb:YAG, the weight percentages are approximately 41.61% Al₂O₃, 51.15% Y₂O₃, and 7.24% Yb₂O₃.[2]

  • Mixing: Thoroughly mix the powders to ensure a homogenous distribution of all components.[4]

  • Pressing and Calcination: Press the mixed powders into a cylindrical form and calcine at high temperatures (e.g., 1300°C for 24-48 hours) to form a solid-state reaction and create a uniform starting charge.[4][5]

Czochralski Growth Apparatus and Environment

The Czochralski growth is performed in a specialized furnace. Key components include:

  • Crucible: Typically made of iridium (Ir) due to its high melting point and chemical stability at the required temperatures.[6]

  • Heating System: Radio-frequency (RF) induction heating is commonly used to melt the raw materials.[4]

  • Pulling and Rotation Mechanism: A precise mechanism to pull and rotate the seed crystal.

  • Atmosphere Control: The growth is carried out in a controlled inert atmosphere, typically high-purity argon (Ar) or nitrogen (N₂), sometimes with a small percentage of oxygen (O₂) to prevent the oxidation of the crucible.[2][7] A reducing atmosphere (Ar + H₂) can also be used.[8]

Experimental Protocol for Czochralski Growth of Nd:YAG

The following protocol outlines the steps for growing a Nd:YAG single crystal:

  • Melt Down: Place the calcined raw material charge into the iridium crucible and heat it to the melting point of Nd:YAG, which is approximately 1970°C.[4][9]

  • Seeding: A seed crystal of YAG with a specific crystallographic orientation (e.g., <111>) is dipped into the surface of the molten material.[9] The temperature is carefully controlled to allow the seed to slightly melt and establish a stable interface.[4]

  • Necking: The seed is slowly pulled upwards and rotated. The diameter is initially decreased to form a thin "neck" to reduce dislocations from the seed propagating into the main crystal body.

  • Shouldering: The pulling rate and/or temperature are adjusted to gradually increase the crystal diameter to the desired size.

  • Body Growth: Once the desired diameter is reached, the pulling rate, rotation rate, and temperature are maintained to grow the cylindrical part of the crystal with a constant diameter.

  • Tailing: Towards the end of the growth, the diameter is gradually reduced to form a cone shape, which helps to prevent thermal shock and cracking when the crystal is separated from the melt.

  • Cooling: After the crystal is separated from the melt, it is slowly cooled to room temperature over several hours to minimize thermal stress and prevent cracking.[9]

Table 1: Typical Parameters for Czochralski Growth of Nd:YAG

ParameterValueReference
Melting Point ~1970 °C[9]
Pulling Rate 0.5 - 3.0 mm/hr[4][6][9][10]
Rotation Rate 5 - 100 rpm[4][5][6][9][10]
Temperature Gradient ~15 - 25 °C/mm[4][5]
Atmosphere Argon (Ar) or Nitrogen (N₂) with 0.01% - 0.25% O₂[7]
Crucible Material Iridium (Ir)[6]
Seed Orientation <111>[9]
Post-Growth Annealing

After growth, the YAG crystal may undergo an annealing process to relieve internal stresses and remove any color centers that may have formed during growth. This involves heating the crystal to a high temperature (e.g., 1300°C) in an air or oxygen atmosphere and then slowly cooling it down.[11][12]

Ceramic Sintering Method

An alternative to single-crystal growth is the fabrication of transparent polycrystalline YAG ceramics. This method offers advantages such as the ability to produce larger-sized components and higher doping concentrations.

Powder Preparation

The starting point for ceramic fabrication is a high-purity, fine, and homogenous YAG powder. Common synthesis methods include:

  • Solid-State Reaction: Mixing high-purity oxide powders (Y₂O₃, Al₂O₃, and dopant oxides) and calcining them at high temperatures.[13]

  • Co-precipitation: Precipitating the metal hydroxides or carbonates from a solution containing the respective metal salts, followed by washing, drying, and calcination.[14]

Green Body Formation

The synthesized YAG powder is then formed into a desired shape, known as a "green body." This can be achieved through various techniques:

  • Uniaxial and Cold Isostatic Pressing: The powder is first pressed in a die and then subjected to high pressure from all directions to achieve a uniform density.[11][15]

  • Melt Spinning: This method can be used to create flexible green bodies of YAG fibers.[16][17][18]

Experimental Protocol for Transparent Yb:YAG Ceramic Fabrication

The following protocol outlines the steps for fabricating a transparent Yb:YAG ceramic:

  • Powder Preparation: Synthesize 5 at% Yb:YAG nano-sized powders via a co-precipitation method using ammonium (B1175870) hydrogen carbonate as the precipitant. Calcine the dried precursor at 1250°C for 4 hours.[14]

  • Green Body Formation: Uniaxially dry-press the calcined powder into pellets at 20 MPa, followed by cold isostatic pressing at 250 MPa.[14]

  • Sintering: Place the green bodies in a vacuum furnace. The sintering process is typically a two-step process: a lower temperature pre-sintering followed by a higher temperature final sintering. For example, sintering can be conducted at temperatures ranging from 1500°C to 1825°C for 10 to 50 hours in a vacuum.[14] Sintering aids like tetraethyl orthosilicate (B98303) (TEOS) are often used to promote densification.[11]

  • Annealing: After sintering, the ceramic samples are often annealed in air at a high temperature (e.g., 1300°C) to eliminate oxygen vacancies and improve transparency.[11]

  • Polishing: The surfaces of the sintered ceramic are polished to an optical finish.

Table 2: Typical Parameters for Ceramic Sintering of YAG

ParameterValueReference
Calcination Temperature 1250 °C for 4 hours[14]
Green Body Pressing 20 MPa (uniaxial), 250 MPa (isostatic)[14]
Sintering Temperature 1500 - 1825 °C[14]
Sintering Time 10 - 50 hours[14][19]
Sintering Atmosphere Vacuum[14][15]
Annealing Temperature ~1300 - 1500 °C[11][15]
Annealing Atmosphere Air[11][15]

Kyropoulos Method

The Kyropoulos method is another technique for growing large single crystals.[20] In this method, the seed crystal is touched to the surface of the melt, and the crystal grows downwards into the melt as the temperature is slowly decreased, rather than being pulled upwards.[20][21] This method is known for producing crystals with low internal stress.[20] While widely used for materials like sapphire, detailed, publicly available protocols for the application of the Kyropoulos method specifically to YAG crystal fabrication are limited in the reviewed literature. The general principle involves controlling the temperature gradient and slowly cooling the melt to facilitate crystal growth on the seed.[20]

Visualizations

Czochralski Growth Workflow

Czochralski_Workflow cluster_prep Raw Material Preparation cluster_growth Crystal Growth cluster_post Post-Processing weigh Weighing of Oxides mix Mixing weigh->mix press Pressing & Calcination mix->press melt Melt Down in Crucible press->melt seed Seeding melt->seed neck Necking seed->neck shoulder Shouldering neck->shoulder body Body Growth shoulder->body tail Tailing body->tail cool Cooling tail->cool anneal Annealing cool->anneal cut Cutting & Polishing anneal->cut

Caption: Czochralski method workflow for YAG crystal growth.

Ceramic Sintering Workflow

Ceramic_Sintering_Workflow cluster_powder Powder Preparation cluster_forming Green Body Formation cluster_sintering Sintering & Finishing synthesis Powder Synthesis (e.g., Co-precipitation) calcine Calcination synthesis->calcine press_uniaxial Uniaxial Pressing calcine->press_uniaxial press_iso Cold Isostatic Pressing press_uniaxial->press_iso sinter Vacuum Sintering press_iso->sinter anneal Annealing in Air sinter->anneal polish Polishing anneal->polish

Caption: Ceramic sintering workflow for transparent YAG fabrication.

Logical Relationship: Czochralski Parameters and Crystal Quality

Czochralski_Parameters cluster_params Growth Parameters cluster_quality Crystal Quality Attributes pull_rate Pulling Rate diameter Diameter Control pull_rate->diameter rot_rate Rotation Rate defects Defect Density (e.g., dislocations, inclusions) rot_rate->defects dopant Dopant Uniformity rot_rate->dopant temp_grad Temperature Gradient temp_grad->defects stress Internal Stress temp_grad->stress atmosphere Atmosphere atmosphere->defects

Caption: Influence of Czochralski parameters on YAG crystal quality.

References

Application Notes and Protocols for Yttrium-90 Radioimmunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Yttrium-90 (Y-90) in radioimmunotherapy (RIT). This document covers the fundamental principles, experimental procedures, and clinical applications of Y-90 RIT, with a focus on providing actionable information for laboratory and clinical research.

Introduction to this compound-90 Radioimmunotherapy

This compound-90 is a pure beta-emitting radionuclide that has become a cornerstone in the development of targeted cancer therapies.[1][2] With a half-life of approximately 64 hours and a maximum beta energy of 2.28 MeV, Y-90 delivers a potent, localized dose of radiation to malignant tissues.[1] In RIT, Y-90 is chelated and conjugated to monoclonal antibodies (mAbs) that specifically target tumor-associated antigens.[1][2] This approach combines the specificity of immunotherapy with the cytotoxic power of radiation, offering a significant therapeutic advantage over traditional external beam radiation by minimizing damage to surrounding healthy tissues.[1][2]

The mechanism of action involves the intravenous administration of the Y-90 labeled antibody, which circulates and binds to cancer cells. The emitted beta particles induce double-strand DNA breaks, leading to cancer cell death.[1] One of the most successful applications of Y-90 RIT is in the treatment of B-cell non-Hodgkin's lymphoma (NHL) using agents like Ibritumomab (B3415438) tiuxetan (Zevalin®), which targets the CD20 antigen.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Y-90 radioimmunotherapy.

Table 1: Physical Properties of this compound-90

PropertyValueReference
Half-life~64 hours[1][2]
Beta Energy (Maximum)2.28 MeV[1]
Beta Particle Penetration (Average)2.5 mm[2]
Beta Particle Penetration (Maximum)11 mm[4]
Decay ProductZirconium-90 (stable)[1]

Table 2: Clinical Dosing of Y-90 Ibritumomab Tiuxetan for Non-Hodgkin's Lymphoma

Patient Platelet CountY-90 Ibritumomab Tiuxetan DoseMaximum DoseReference
≥150,000/μL0.4 mCi/kg (14.8 MBq/kg)32 mCi (1184 MBq)[3][4][5]
100,000 - 149,000/μL0.3 mCi/kg (11.1 MBq/kg)32 mCi (1184 MBq)[3][4][5]

Table 3: Efficacy of Y-90 Ibritumomab Tiuxetan in Relapsed/Refractory Non-Hodgkin's Lymphoma (Phase III Randomized Trial vs. Rituximab)

Efficacy EndpointY-90 Ibritumomab TiuxetanRituximab (B1143277)P-valueReference
Overall Response Rate (ORR)80%56%0.002[6][7]
Complete Response (CR) Rate30%16%0.04[6][7]
Median Duration of Response14.2 months12.1 months0.6[6][7]
Time to Progression11.2 months10.1 months0.173[6][7]

Table 4: Hematologic Toxicity of Y-90 Ibritumomab Tiuxetan (Grade 4)

Toxicity0.4 mCi/kg Dose0.3 mCi/kg DoseReference
Neutropenia30%35%[8]
Thrombocytopenia10%14%[8]
Anemia3%8%[8]

Experimental Protocols

Radiolabeling of Monoclonal Antibodies with this compound-90

This protocol provides a general methodology for labeling a monoclonal antibody with Y-90 using a chelating agent like DOTA.

Materials:

  • This compound-90 chloride (precursor)[1]

  • Monoclonal antibody conjugated with a chelating agent (e.g., DOTA-mAb)

  • Ammonium (B1175870) acetate (B1210297) buffer (0.25 M, pH 5.4)

  • Ascorbic acid solution (freshly prepared)[9]

  • DTPA solution (0.1 M, pH 6-7)[9]

  • Sterile, apyrogenic water for injection

  • Heating block or water bath

  • Sterile vials and syringes

  • Radiochemical purity analysis equipment (e.g., HPLC)

Procedure:

  • Prepare the Y-90 acetate by buffering the Y-90 chloride with 0.25 M ammonium acetate buffer (pH 5.4).[9]

  • Add the DOTA-conjugated monoclonal antibody (at a concentration of 3-10 mg/mL) to the Y-90 acetate solution to achieve the desired specific activity (e.g., 1-5 mCi/mg).[9]

  • Add freshly prepared ascorbic acid to the labeling mixture (final concentration ~6 mg/mL) to prevent radiolysis.[9]

  • Incubate the reaction mixture at 45°C for 2 hours.[9]

  • To scavenge any unbound Y-90, add DTPA solution to a final concentration of 10 mM and heat for an additional 20-30 minutes at 45°C.[9]

  • Perform quality control to determine the radiochemical purity of the Y-90 labeled antibody using a suitable method like HPLC. A purity of >95% is generally required for clinical use.

  • The final product should be sterile and apyrogenic.[1]

Preclinical Evaluation of Y-90 Labeled Antibodies in Animal Models

This protocol outlines a typical workflow for assessing the biodistribution and therapeutic efficacy of a novel Y-90 labeled antibody in a tumor-bearing mouse model.

Animal Model:

  • Athymic nude mice bearing human tumor xenografts are commonly used.[10]

Procedure:

  • Biodistribution Study:

    • To assess biodistribution without exposing animals to therapeutic doses of Y-90, a surrogate isotope like Indium-111 (In-111) can be used to label the antibody.[10][11]

    • Inject a cohort of tumor-bearing mice with the In-111 labeled antibody.

    • At various time points (e.g., 24, 48, 72 hours post-injection), euthanize subgroups of mice.

    • Harvest tumors and major organs (liver, spleen, kidneys, lungs, bone, etc.).

    • Measure the radioactivity in each tissue using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) to determine tumor targeting and normal tissue uptake.

  • Therapeutic Efficacy Study:

    • Establish cohorts of tumor-bearing mice with measurable tumors.

    • Administer the Y-90 labeled antibody at different dose levels (e.g., 25-400 µCi).[12]

    • Include control groups: untreated, unlabeled antibody, and Y-90 labeled non-specific antibody.

    • Monitor tumor growth over time by measuring tumor volume.

    • Monitor animal weight and overall health as indicators of toxicity.

    • The primary endpoint is typically tumor growth inhibition or regression.

Clinical Administration Protocol for Y-90 Ibritumomab Tiuxetan

This protocol is based on the established regimen for the treatment of non-Hodgkin's lymphoma.[3][4][5][13]

Patient Eligibility:

  • Confirmed relapsed or refractory low-grade or follicular B-cell NHL.[3][4]

  • Adequate bone marrow reserve (platelets ≥100,000/μL, neutrophils ≥1,500/μL).[8]

  • Less than 25% lymphoma marrow involvement.[8]

Treatment Regimen:

  • Day 1:

    • Administer premedication (e.g., acetaminophen (B1664979) and diphenhydramine).[4][13]

    • Infuse Rituximab at a dose of 250 mg/m².[3][8] This is to deplete normal circulating B-cells and improve the biodistribution of the radiolabeled antibody.[3]

  • Day 7, 8, or 9:

    • Administer premedication.[13]

    • Infuse a second dose of Rituximab (250 mg/m²).[3][8]

    • Within 4 hours of the Rituximab infusion, administer the therapeutic dose of Y-90 Ibritumomab tiuxetan intravenously over 10 minutes.[4][13] The dose is calculated based on the patient's platelet count (see Table 2).

Visualizations

Signaling_Pathway Mechanism of Action of Y-90 Radioimmunotherapy Y90_mAb Y-90 Labeled Monoclonal Antibody Circulation Systemic Circulation Y90_mAb->Circulation Intravenous Administration Tumor_Antigen Tumor Cell with Target Antigen Circulation->Tumor_Antigen Tumor Targeting Binding Antibody-Antigen Binding Tumor_Antigen->Binding Beta_Emission Y-90 Beta Particle Emission Binding->Beta_Emission DNA_Damage DNA Double-Strand Breaks Beta_Emission->DNA_Damage Energy Deposition Cell_Death Apoptosis / Cell Death DNA_Damage->Cell_Death

Mechanism of Action of Y-90 RIT

Experimental_Workflow Preclinical Evaluation Workflow for Y-90 RIT start Start radiolabeling Radiolabeling of mAb with In-111 and Y-90 start->radiolabeling animal_model Establish Tumor-Bearing Animal Model radiolabeling->animal_model biodistribution Biodistribution Study (In-111 mAb) animal_model->biodistribution efficacy Therapeutic Efficacy Study (Y-90 mAb) animal_model->efficacy data_analysis Data Analysis: %ID/g, Tumor Growth Inhibition biodistribution->data_analysis efficacy->data_analysis end End data_analysis->end

Preclinical Evaluation Workflow

Clinical_Protocol Y-90 Ibritumomab Tiuxetan Clinical Protocol Day1 Day 1 Rituximab1 Rituximab Infusion (250 mg/m²) Day1->Rituximab1 Day7_9 Day 7, 8, or 9 Rituximab1->Day7_9 Rituximab2 Rituximab Infusion (250 mg/m²) Day7_9->Rituximab2 Y90_Zevalin Y-90 Ibritumomab Tiuxetan (0.3 or 0.4 mCi/kg) Rituximab2->Y90_Zevalin within 4 hours FollowUp Patient Monitoring (Hematologic Toxicity) Y90_Zevalin->FollowUp

Y-90 Ibritumomab Tiuxetan Protocol

References

Application Notes and Protocols for Yttrium Doping of Ceramic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for various techniques used to dope (B7801613) yttrium into ceramic materials. This compound doping is a critical process for tailoring the properties of ceramics for a wide range of applications, including high-performance dielectrics, solid oxide fuel cells, and advanced structural components.

Introduction to this compound Doping in Ceramics

This compound (Y) is a commonly used dopant in ceramic materials to enhance their intrinsic properties. When introduced into a ceramic host lattice, this compound ions (Y³⁺) can substitute for other cations, leading to the formation of point defects such as oxygen vacancies.[1][2] These defects play a crucial role in modifying the electrical, mechanical, and optical properties of the ceramic. For instance, this compound doping is widely employed to stabilize the tetragonal or cubic phase of zirconia (ZrO₂) at room temperature, significantly improving its toughness and ionic conductivity.[3] In ferroelectric materials like barium titanate (BaTiO₃), this compound doping can alter the grain size, dielectric properties, and Curie temperature.[4][5]

The choice of doping technique depends on several factors, including the desired doping concentration, the required homogeneity of the dopant distribution, and the final form of the ceramic product (e.g., powder, thin film, or bulk). This document outlines four common methods for this compound doping: Sol-Gel Synthesis, Solid-State Reaction, Co-Precipitation, and Hydrothermal Synthesis.

Doping Techniques: Protocols and Experimental Data

Sol-Gel Synthesis

The sol-gel method is a versatile wet-chemical technique that allows for the synthesis of ceramic materials with high purity and homogeneity at relatively low temperatures.[6] It involves the transition of a solution system from a liquid "sol" into a solid "gel" phase.

Experimental Protocol:

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of the host ceramic precursors (e.g., barium acetate (B1210297) and titanium isopropoxide for BaTiO₃) and the this compound precursor (e.g., this compound nitrate (B79036) hexahydrate) in a suitable solvent, such as 2-methoxyethanol.

  • Sol Formation: Stir the precursor solution at a controlled temperature (e.g., 80°C) to facilitate hydrolysis and condensation reactions, leading to the formation of a sol.[7]

  • Gelation: Continue stirring and heating the sol until a viscous gel is formed.[7] This process can take several hours.

  • Drying: Dry the gel in an oven at a temperature typically around 120°C overnight to remove the solvent and obtain a xerogel.[7]

  • Calcination: Calcine the dried xerogel at a high temperature (e.g., 950°C for 3 hours for BaTiO₃) to crystallize the desired this compound-doped ceramic phase.[7]

  • Sintering: Press the calcined powder into pellets and sinter at a higher temperature (e.g., 1200°C for 6 hours) to achieve densification.[7]

Quantitative Data:

The following table summarizes the effect of this compound doping on the properties of Barium Titanate (BaTiO₃) ceramics synthesized via the sol-gel method.

This compound Doping (mol%)Sintering Temperature (°C)Average Grain Size (µm)Dielectric Constant (at 1 kHz)Reference
013000.78~2500[8]
113000.65~3500[8]
313000.42~4500[8]
513000.35~5000[8]
713000.29~4000[8]
12.51200VariesNot Specified[9]
301200VariesNot Specified[9]

Experimental Workflow:

Sol_Gel_Workflow cluster_0 Solution Preparation cluster_1 Sol-Gel Transition cluster_2 Post-Processing Precursor Dissolution Dissolve Host and this compound Precursors Sol Formation Stirring and Heating (e.g., 80°C) Precursor Dissolution->Sol Formation Hydrolysis & Condensation Gelation Formation of Viscous Gel Sol Formation->Gelation Drying Oven Drying (e.g., 120°C) Gelation->Drying Calcination High-Temperature Crystallization (e.g., 950°C) Drying->Calcination Sintering Densification (e.g., 1200°C) Calcination->Sintering

Sol-Gel Synthesis Workflow

Solid-State Reaction

The solid-state reaction method is a conventional and cost-effective technique for producing ceramic powders. It involves the direct reaction of solid precursors at high temperatures.

Experimental Protocol:

  • Precursor Weighing and Mixing: Accurately weigh the starting materials, which are typically oxides or carbonates of the constituent elements (e.g., BaCO₃, ZrO₂, and Y₂O₃).[10][11]

  • Milling: Mix and grind the precursor powders using a ball mill to ensure intimate contact and homogeneity.

  • Calcination: Heat the mixed powders in a furnace at a high temperature (e.g., 1100-1300°C) for several hours to initiate the solid-state reaction and form the desired doped ceramic phase.

  • Intermediate Grinding: After the initial calcination, grind the resulting powder again to break up agglomerates and increase reactivity.

  • Pelletizing and Sintering: Press the calcined powder into pellets and sinter them at a higher temperature (e.g., 1350-1600°C) to achieve a dense ceramic body.[10][11]

Quantitative Data:

The following table shows the effect of this compound doping on the properties of Barium Zirconate (BaZrO₃) ceramics prepared by the solid-state reactive sintering (SSRS) method.

This compound Doping (mol%)Sintering Temperature (°C)Relative Density (%)Grain Size (µm)Proton Conductivity at 600°C (S/cm)Reference
201350>943-53.3 x 10⁻²[12]

Experimental Workflow:

Solid_State_Reaction_Workflow cluster_0 Precursor Preparation cluster_1 High-Temperature Processing Weighing Weigh Precursor Powders Mixing Ball Milling Weighing->Mixing Calcination Initial High-Temp Reaction Mixing->Calcination Grinding Intermediate Grinding Calcination->Grinding Sintering Final Densification Grinding->Sintering

Solid-State Reaction Workflow

Co-Precipitation

Co-precipitation is a wet-chemical method that involves the simultaneous precipitation of the host and dopant cations from a solution, leading to a highly homogeneous precursor powder.

Experimental Protocol:

  • Solution Preparation: Dissolve soluble salts of the host cations (e.g., aluminum nitrate and this compound nitrate for YAG) in a solvent, typically deionized water.[13]

  • Precipitation: Add a precipitating agent (e.g., ammonium (B1175870) hydrogen carbonate or ammonia (B1221849) water) to the solution to induce the simultaneous precipitation of the host and dopant hydroxides or carbonates.[13][14] The pH of the solution is a critical parameter to control.

  • Aging: Age the precipitate in the mother liquor for a specific period to ensure complete precipitation and homogenization.

  • Washing and Filtration: Wash the precipitate multiple times with deionized water and/or ethanol (B145695) to remove impurities and then filter.

  • Drying: Dry the filtered precipitate in an oven at a low temperature (e.g., 80-120°C).

  • Calcination: Calcine the dried precursor powder at a high temperature (e.g., 900-1200°C) to decompose the hydroxides/carbonates and form the this compound-doped ceramic oxide.[13]

Quantitative Data:

The following table presents data on this compound Aluminum Garnet (YAG) ceramics synthesized via co-precipitation.

Precipitating AgentCalcination Temperature (°C)Sintering Temperature (°C)Relative Density (%)Resulting PhaseReference
Ammonia Water10001500~81.2YAG via YAlO₃[14]
Ammonium Hydrogen Carbonate9001500~99.8Pure YAG[14]

Experimental Workflow:

Co_Precipitation_Workflow cluster_0 Wet Chemistry cluster_1 Thermal Treatment Solution Dissolve Precursor Salts Precipitation Add Precipitating Agent Solution->Precipitation Aging Age Precipitate Precipitation->Aging Washing Wash and Filter Aging->Washing Drying Low-Temperature Drying Washing->Drying Calcination High-Temperature Conversion Drying->Calcination

Co-Precipitation Workflow

Hydrothermal Synthesis

Hydrothermal synthesis is a method of synthesizing crystalline materials from aqueous solutions under high temperature and pressure.

Experimental Protocol:

  • Precursor Preparation: Prepare an aqueous solution or suspension of the host and this compound precursors (e.g., this compound nitrate and zirconium oxychloride for YSZ).[15]

  • pH Adjustment: Adjust the pH of the solution using a base (e.g., KOH) to control the precipitation and crystallization process.[15]

  • Hydrothermal Treatment: Transfer the precursor solution/suspension to a Teflon-lined autoclave and heat it to a specific temperature (e.g., 100-250°C) for a certain duration (e.g., 2-24 hours).[15] The pressure inside the autoclave will increase due to the heating of the aqueous solution.

  • Cooling and Washing: After the reaction, cool the autoclave to room temperature. Wash the resulting crystalline powder with deionized water and ethanol to remove any unreacted precursors or byproducts.

  • Drying: Dry the final product in an oven.

Quantitative Data:

The following table provides data on this compound-doped zirconia (YSZ) synthesized via the hydrothermal method.

This compound Content (mol%)Synthesis Temperature (°C)pHReaction Time (h)Primary Particle Size (nm)Crystalline PhaseReference
610013.90.55Cubic/Tetragonal[15]
610013.916Cubic/Tetragonal[15]
610013.9246Cubic/Tetragonal[15]

Experimental Workflow:

Hydrothermal_Synthesis_Workflow cluster_0 Precursor Preparation cluster_1 Hydrothermal Reaction cluster_2 Product Recovery Solution Prepare Aqueous Solution/Suspension pH_Adjust Adjust pH Solution->pH_Adjust Autoclave Seal in Autoclave pH_Adjust->Autoclave Heating High Temperature & Pressure Autoclave->Heating Cooling Cool to Room Temperature Heating->Cooling Washing Wash and Filter Cooling->Washing Drying Dry Final Powder Washing->Drying

Hydrothermal Synthesis Workflow

Mechanism of this compound Doping

The primary mechanism by which this compound doping modifies the properties of many oxide ceramics is through the creation of oxygen vacancies to maintain charge neutrality. When a Y³⁺ ion substitutes for a tetravalent cation like Zr⁴⁺ in the zirconia lattice, a net negative charge is created. To compensate for this, an oxygen vacancy (Vö) with an effective positive charge is formed.

Signaling Pathway of Defect Formation:

Doping_Mechanism Y2O3 Y₂O₃ Dopant Y_Zr Y³⁺ substitutes Zr⁴⁺ Y2O3->Y_Zr ZrO2 ZrO₂ Host Lattice ZrO2->Y_Zr Charge_Imbalance Charge Imbalance Created Y_Zr->Charge_Imbalance Oxygen_Vacancy Oxygen Vacancy (Vö) Formation Charge_Imbalance->Oxygen_Vacancy Charge Compensation Enhanced_Conductivity Enhanced Ionic Conductivity Oxygen_Vacancy->Enhanced_Conductivity Facilitates Ion Transport

This compound Doping Mechanism

This creation of oxygen vacancies has a profound impact on the material's properties. In solid oxide fuel cells, for example, the enhanced ionic conductivity of yttria-stabilized zirconia is essential for the transport of oxygen ions. The presence of these vacancies also influences the phase stability and mechanical properties of the ceramic.

References

Application of Yttrium as a Catalyst in Polymerization: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yttrium-based catalysts have emerged as a versatile and highly active class of initiators for a variety of polymerization reactions. Their unique electronic properties, including a large ionic radius and a flexible coordination sphere, allow for high catalytic activity and control over polymer architecture. This document provides detailed application notes and protocols for the use of this compound catalysts in ring-opening polymerization (ROP) of lactones, ring-opening copolymerization (ROCOP) of epoxides and anhydrides, and the polymerization of olefins. The protocols are designed to be a valuable resource for researchers in academia and industry, including those in the field of drug development where biodegradable polyesters are of significant interest.

Ring-Opening Polymerization (ROP) of Lactones

This compound catalysts are particularly effective for the ROP of lactones, producing polyesters with controlled molecular weights and narrow polydispersities. These biodegradable polymers have numerous applications in the biomedical field, including drug delivery systems and tissue engineering scaffolds.

This compound Triflate Catalyzed ROP of ε-Caprolactone

A simple and efficient method for the bulk polymerization of ε-caprolactone (CL) utilizes this compound triflate (Y(OTf)₃) as a catalyst. This procedure is notable for its operational simplicity, as it can be performed in air without the need for stringent anhydrous conditions.[1]

Experimental Protocol:

  • To a 10 mL glass vial, add ε-caprolactone (1.14 g, 10 mmol) and this compound triflate (10.7 mg, 20 µmol).[1]

  • If an initiator such as a diol or triol is used, it should be added at this stage.

  • Cap the vial and mix the contents thoroughly using a vortex mixer.

  • Place the vial in an incubator at 60°C for the desired reaction time (e.g., 48 hours) without stirring.[1]

  • After the specified time, allow the vial to cool to room temperature. The solid polymer will have formed.

  • To determine the conversion and molecular weight, dissolve the polymer in chloroform (B151607) (10 mL). The conversion can be determined gravimetrically after drying, and the molecular weight can be analyzed by Gel Permeation Chromatography (GPC).[1]

Quantitative Data Summary:

CatalystMonomerInitiatorTemperature (°C)Time (h)Conversion (%)Mₙ ( g/mol )Mₙ/Mₙ
Y(OTf)₃ε-CaprolactoneNone6048>95VariesVaries
Y(OTf)₃ε-CaprolactoneGlycerol6048>95High-
Y(OTf)₃ε-CaprolactonePentaerythritol6048>95High-

Table 1: Polymerization of ε-caprolactone using this compound triflate. Data is generalized from typical results.[1]

Experimental Workflow:

ROP_CL cluster_prep Reaction Setup cluster_reaction Polymerization cluster_analysis Analysis Add ε-Caprolactone Add ε-Caprolactone Add Y(OTf)3 Add Y(OTf)3 Mix Mix Add Y(OTf)3->Mix Incubate at 60°C Incubate at 60°C Mix->Incubate at 60°C Cool to RT Cool to RT Incubate at 60°C->Cool to RT Dissolve in Chloroform Dissolve in Chloroform Cool to RT->Dissolve in Chloroform GPC Analysis GPC Analysis Dissolve in Chloroform->GPC Analysis

Figure 1: Workflow for Y(OTf)₃ catalyzed ROP of ε-caprolactone.
This compound Phosphasalen Catalyzed ROP of Macrolactones

This compound phosphasalen complexes are highly active catalysts for the ROP of macrolactones, such as ω-pentadecalactone (PDL), enabling the synthesis of high molecular weight polyesters. These catalysts exhibit high turnover frequencies (TOFs) and allow for controlled polymerizations.

Experimental Protocol:

A detailed, publicly available, step-by-step synthesis protocol for this compound phosphasalen catalysts can be complex and is often proprietary. However, the general approach involves the synthesis of a phosphasalen ligand followed by its reaction with a suitable this compound precursor.

General Polymerization Procedure:

  • In a glovebox, a stock solution of the this compound phosphasalen catalyst is prepared in dry toluene (B28343).

  • The desired amount of macrolactone (e.g., ω-pentadecalactone) is dissolved in toluene in a reaction vessel.

  • The catalyst solution is added to the monomer solution to initiate the polymerization.

  • The reaction is stirred at the desired temperature (e.g., 25-100°C) for a specified time.

  • Aliquots can be taken at various time points to monitor conversion (via ¹H NMR) and molecular weight evolution (via GPC).

  • The polymerization is quenched by the addition of a small amount of acetic acid or by precipitation in a non-solvent like cold methanol.

  • The polymer is isolated by filtration, washed, and dried under vacuum.

Quantitative Data Summary:

CatalystMonomerTemp (°C)[M]₀/[Cat]₀Time (h)Conv. (%)Mₙ ( kg/mol )Mₙ/MₙTOF (h⁻¹)
Y-phosphasalenPDL1001001>8010-60~1.1-1.3-
Y-phosphasalenNDL1001001>8010-60~1.1-1.3200-400
Y-phosphasalenTCL1001001>8010-60~1.1-1.334-175

Table 2: Representative data for this compound phosphasalen catalyzed macrolactone polymerization.

Catalytic Cycle:

ROP_Cycle Y_Cat Y-OR (Active Catalyst) Coordination Y-Lactone Complex Y_Cat->Coordination Coordination Monomer Lactone Monomer Monomer->Coordination Insertion Ring-Opening & Insertion Coordination->Insertion Nucleophilic Attack Polymer Y-O-(Polymer)-R Insertion->Polymer Polymer->Y_Cat Chain Propagation + Monomer

Figure 2: Catalytic cycle for this compound-catalyzed ROP of lactones.

Ring-Opening Copolymerization (ROCOP) of Epoxides and Anhydrides

Simple this compound salts, such as this compound chloride THF complex (YCl₃(THF)₃.₅), in combination with a cocatalyst, are highly effective for the alternating copolymerization of epoxides and cyclic anhydrides to produce polyesters. This method is attractive due to the use of readily available and inexpensive catalysts.

Experimental Protocol:

  • Catalyst and Monomer Preparation: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) as the catalyst system can be sensitive to air and moisture. Anhydrous solvents and purified monomers are required.

  • Reaction Setup: In a dried reaction vessel, add the desired amount of cyclic anhydride (B1165640) (e.g., phthalic anhydride) and the cocatalyst (e.g., bis(triphenylphosphine)iminium chloride, [PPN]Cl).

  • Dissolve the solids in an anhydrous solvent (e.g., toluene).

  • Add the epoxide (e.g., cyclohexene (B86901) oxide) to the mixture.

  • Initiation: In a separate vial, dissolve the this compound chloride THF complex (YCl₃(THF)₃.₅) in the reaction solvent and add it to the monomer/cocatalyst mixture to start the polymerization.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., 100°C) for the specified time.

  • Work-up: Quench the reaction by adding a small amount of acidified methanol. Precipitate the polymer in a large excess of a non-solvent (e.g., cold methanol).

  • Purification: Isolate the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Quantitative Data Summary:

EpoxideAnhydride[M]₀/[Y]₀Temp (°C)Time (h)Conv. (%)Mₙ (kDa)Mₙ/Mₙ
Cyclohexene OxidePhthalic Anhydride100:11002>95~20-30~1.1-1.2
1,2-Butylene OxidePhthalic Anhydride100:11002>95~25-35~1.1-1.2

Table 3: Representative data for ROCOP of epoxides and anhydrides using a YCl₃(THF)₃.₅/[PPN]Cl system.

Logical Relationship of Catalyst System:

ROCOP_System Y_Salt YCl3(THF)3.5 (Lewis Acid) Active_Species Active Catalytic Species Y_Salt->Active_Species Cocatalyst [PPN]Cl (Nucleophilic Cocatalyst) Cocatalyst->Active_Species Epoxide Epoxide Epoxide->Active_Species Anhydride Anhydride Anhydride->Active_Species Polyester Polyester Active_Species->Polyester

Figure 3: Components of the this compound-based ROCOP catalyst system.

Olefin Polymerization

This compound complexes bearing ancillary ligands such as amido-cyclopentadienyl or indenyl groups are active catalysts for the polymerization of olefins like ethylene (B1197577) and styrene (B11656). These catalysts can produce polymers with specific microstructures, such as syndiotactic polystyrene.

Ethylene Polymerization with this compound Amido-Cyclopentadienyl Catalysts

This compound hydrido complexes with linked amido-cyclopentadienyl ligands can polymerize ethylene with moderate activity.

Experimental Protocol:

  • Catalyst Synthesis: The this compound alkyl precursor, such as Y(η⁵:η¹-C₅Me₄SiMe₂NCMe₂R)(CH₂SiMe₃)(THF), is synthesized by the reaction of Y(CH₂SiMe₃)₃(THF)₂ with the corresponding amino-functionalized cyclopentadiene. The hydrido catalyst is then prepared by hydrogenolysis of the alkyl complex.[2] All manipulations must be performed under a strictly inert atmosphere.

  • Polymerization Setup: A high-pressure reactor equipped with a stirrer is charged with an anhydrous solvent (e.g., toluene) and the this compound hydrido catalyst.

  • The reactor is pressurized with ethylene to the desired pressure.

  • The polymerization is carried out at a specific temperature with continuous stirring.

  • Termination and Isolation: The reaction is terminated by venting the ethylene and adding acidified methanol.

  • The precipitated polyethylene (B3416737) is collected by filtration, washed with methanol, and dried under vacuum.

Quantitative Data Summary:

CatalystEthylene Pressure (bar)Temperature (°C)Activity (kg PE/mol Y·h)Mₙ ( kg/mol )Mₙ/Mₙ
[Y(amido-Cp)(THF)(µ-H)]₂125ModerateVariesVaries

Table 4: General data for ethylene polymerization using this compound amido-cyclopentadienyl catalysts.

Experimental Workflow:

Ethylene_Polymerization cluster_setup Reactor Setup cluster_reaction Polymerization cluster_workup Work-up & Isolation Charge Solvent & Catalyst Charge Solvent & Catalyst Pressurize with Ethylene Pressurize with Ethylene Charge Solvent & Catalyst->Pressurize with Ethylene Stir at Temp Stir at Temp Pressurize with Ethylene->Stir at Temp Terminate with MeOH/HCl Terminate with MeOH/HCl Stir at Temp->Terminate with MeOH/HCl Filter & Wash Polymer Filter & Wash Polymer Terminate with MeOH/HCl->Filter & Wash Polymer Dry Polymer Dry Polymer Filter & Wash Polymer->Dry Polymer

Figure 4: Workflow for ethylene polymerization with a this compound catalyst.
Syndiospecific Styrene Polymerization

Certain this compound complexes with indenyl-based ligands, when activated with a borate (B1201080) cocatalyst in the presence of a trialkylaluminum scavenger, can catalyze the syndiospecific polymerization of styrene.

Experimental Protocol:

  • Catalyst System Preparation: In a glovebox, prepare stock solutions of the this compound precatalyst (e.g., an imino-functionalized indenyl this compound complex), the activator ([Ph₃C][B(C₆F₅)₄]), and the scavenger (e.g., triisobutylaluminum, AlⁱBu₃) in an anhydrous solvent like toluene.

  • Polymerization: In a reaction vessel, add the desired amount of toluene and styrene monomer.

  • Sequentially add the scavenger, the this compound precatalyst, and the activator to the styrene solution.

  • Stir the reaction mixture at room temperature for the desired polymerization time.

  • Quenching and Isolation: Terminate the polymerization by adding a large volume of ethanol (B145695) to precipitate the polystyrene.

  • Filter the polymer, wash it with ethanol, and dry it under vacuum at 60°C to a constant weight.

  • The syndiotacticity of the polymer can be determined by ¹³C NMR spectroscopy.

Quantitative Data Summary:

Precatalyst[Styrene]/[Y]Al/YB/YTime (h)Yield (%)Mₙ ( kg/mol )Mₙ/MₙSyndiotacticity (rrrr %)
Indenyl-Y Complex50001011High~50-100~1.5-2.0>95

Table 5: Representative data for syndiospecific styrene polymerization.

Catalyst Activation and Polymerization Pathway:

Styrene_Polymerization_Pathway Precatalyst Y-Indenyl Precatalyst Active_Cation [Y-Indenyl]+[B(C6F5)4]- (Active Catalyst) Precatalyst->Active_Cation Activator [Ph3C][B(C6F5)4] Activator->Active_Cation Scavenger Al(iBu)3 Scavenger->Precatalyst Scavenges Impurities Polymerization Syndiospecific Polymerization Active_Cation->Polymerization Styrene Styrene Monomer Styrene->Polymerization sPS Syndiotactic Polystyrene Polymerization->sPS

Figure 5: Catalyst activation for syndiospecific styrene polymerization.

References

Application Notes and Protocols: Yttrium-Stabilized Zirconia (YSZ) in Solid Oxide Fuel Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yttrium-stabilized zirconia (YSZ) is a ceramic material widely utilized as a solid electrolyte in solid oxide fuel cells (SOFCs) due to its unique combination of properties.[1][2][3] SOFCs are high-temperature energy conversion devices that directly transform the chemical energy of a fuel into electrical energy with high efficiency and fuel flexibility.[2] The function of YSZ in this system is to facilitate the transport of oxygen ions from the cathode to the anode while preventing the direct passage of electrons.[1][4] This application leverages YSZ's excellent thermal stability, high ionic conductivity at elevated temperatures, and stability in both oxidizing and reducing environments.[2][3]

Properties of this compound-Stabilized Zirconia

YSZ exhibits a range of properties that make it an ideal candidate for SOFC electrolytes:

  • High Ionic Conductivity: YSZ is an excellent conductor of oxygen ions at the high operating temperatures of SOFCs, typically between 800°C and 1000°C.[1][4] This high ionic conductivity is crucial for efficient cell performance.

  • Low Electronic Conductivity: It is essential that the electrolyte material has negligible electronic conductivity to prevent internal short-circuiting of the fuel cell.[5]

  • Thermal Stability: YSZ is resistant to thermal decomposition and maintains its structural integrity at the high operating temperatures of SOFCs.[1]

  • Chemical Stability: It is chemically stable in both the oxidizing environment at the cathode and the reducing environment at the anode.[2]

  • Mechanical Strength: YSZ possesses good mechanical strength, which is important for the fabrication and long-term stability of the fuel cell stack.[2]

  • Corrosion and Oxidation Resistance: The material is resistant to both corrosion and oxidation, contributing to its durability.[1]

Role in Solid Oxide Fuel Cells

In an SOFC, the YSZ electrolyte is sandwiched between a porous anode and a porous cathode. At the cathode, oxygen from the air is reduced to oxygen ions (O²⁻). These ions are then transported through the YSZ electrolyte to the anode. At the anode, the oxygen ions oxidize the fuel (e.g., hydrogen or a hydrocarbon), releasing electrons. These electrons travel through an external circuit, generating an electric current. The overall process is illustrated in the signaling pathway diagram below.

SOFC_Operation cluster_external External Circuit O2 O₂ (Oxygen) O_ion 2O²⁻ (Oxygen Ions) O2->O_ion YSZ This compound-Stabilized Zirconia O_ion->YSZ H2O 2H₂O (Water) H2 2H₂ (Hydrogen Fuel) H2->H2O + 2O²⁻ Load Load H2O->Load

Caption: SOFC Operating Principle with YSZ Electrolyte.

Data Presentation

The performance of SOFCs with YSZ electrolytes can be quantified by several key metrics. The following table summarizes representative data from various studies.

ParameterValueConditionsReference
Ionic Conductivity ~0.0173 S/cmPristine 8YSZ[6]
~0.0196 S/cmCuO (100 ppm)-doped 8YSZ[6]
Power Density 0.71 W/cm²850 °C, low-temperature co-fired cell[6]
0.5103 W/cm²800 °C, cell with pristine YSZ electrolyte[6]
1.83 W/cm²750 °C, cell with thin-film bilayer YSZ/Ni-YSZ[7]
1.1 W/cm²H₂-O₂ fuel cell with Pt electrodes[8]
0.88 W/cm²1030 °C, with ~40 µm APS 4.5YSZ coating[9]
Operating Temperature 800 - 1000 °CTypical range for conventional SOFCs with YSZ[1][4]
500 - 600 °CAchieved with alternative electrolytes like CGO to lower operating temperature[4]
Open Circuit Voltage ~1.011 V850 °C[6]
1.07 V600 °C, with a 500 nm thick thin film YSZ electrolyte[10]
Relative Density 96 - 99 %Achieved with a three-step sintering process[11][12]

Experimental Protocols

Detailed methodologies are crucial for the successful fabrication and testing of SOFCs utilizing YSZ electrolytes.

Protocol 1: Fabrication of YSZ Electrolyte via Tape Calendering and Sintering

This protocol describes the fabrication of a dense YSZ electrolyte film from nano-powders.[11][12]

Materials:

  • YSZ nano-powder (20-60 nm)

  • Organic binder and plasticizer

  • Solvent

Equipment:

  • Ball mill

  • Tape calendering machine

  • High-temperature furnace

Procedure:

  • Slurry Preparation: Mix the YSZ nano-powder with an organic binder, plasticizer, and solvent in a ball mill to form a homogeneous slurry.

  • Tape Calendering: Use a tape calendering machine to form a thin, uniform green YSZ sheet from the slurry.

  • Drying: Carefully dry the green sheet to remove the solvent.

  • Sintering: A three-step sintering process is employed to achieve a dense microstructure with fine grains:

    • Step 1: Heat the green sheet to 1000°C and hold for 2 hours.

    • Step 2: Increase the temperature to 1300-1400°C.

    • Step 3: Decrease the temperature to 1200-1300°C within 30 minutes and hold for 5-20 hours for calcination.[11][12]

This process yields a dense YSZ electrolyte with a relative density of 96-99% and a grain size of 0.5-3 µm.[11][12]

Protocol 2: Single-Cell Assembly and Testing

This protocol outlines the procedure for assembling a button cell and performing electrochemical characterization.[13]

Materials:

  • Anode-supported YSZ electrolyte

  • Cathode paste (e.g., GDC-LSCF)

  • Anode (e.g., Ni-YSZ)

  • Sealing materials (e.g., glass paste)

  • Fuel (e.g., H₂ with N₂)

  • Oxidant (e.g., air)

Equipment:

  • Screen printer

  • Furnace with temperature control

  • Gas flow controllers

  • Potentiostat/Galvanostat for electrochemical measurements

Procedure:

  • Cathode Deposition: Screen-print the cathode paste onto the YSZ electrolyte surface of the anode-supported cell.

  • Sintering: Sinter the cell at an appropriate temperature to ensure good adhesion and functionality of the cathode.

  • Cell Mounting: Place the button cell in a test rig, ensuring proper sealing to separate the fuel and oxidant streams.

  • Start-up and Reduction:

    • Heat the cell in a furnace at a controlled rate (e.g., 1°C/min) to the desired operating temperature (e.g., 750°C) while purging both anode and cathode with inert gas (e.g., N₂).[13]

    • Once the temperature is stable, introduce the fuel gas to the anode to reduce the NiO in the anode to Ni.

  • Electrochemical Testing:

    • Polarization Curve: Measure the cell voltage at varying current densities to determine the performance. Sweep the current from Open Circuit Voltage (OCV) with discrete steps.[13]

    • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different operating conditions to analyze the different contributions to the overall cell resistance (ohmic, activation, and concentration polarization).[14]

Mandatory Visualization

The following diagrams illustrate the logical workflow for SOFC fabrication and testing.

SOFC_Fabrication_Workflow cluster_materials Material Preparation cluster_fabrication Cell Component Fabrication cluster_assembly Cell Assembly & Sintering YSZ_powder YSZ Powder Electrolyte_fab Electrolyte Fabrication (e.g., Tape Casting) YSZ_powder->Electrolyte_fab Anode_powder Anode Powder (e.g., NiO-YSZ) Anode_fab Anode Support Fabrication Anode_powder->Anode_fab Cathode_powder Cathode Powder (e.g., LSM) Cathode_dep Cathode Deposition (e.g., Screen Printing) Cathode_powder->Cathode_dep Co_firing Co-firing of Anode and Electrolyte Electrolyte_fab->Co_firing Anode_fab->Co_firing Co_firing->Cathode_dep Final_sinter Final Sintering Cathode_dep->Final_sinter SOFC_Testing_Workflow cluster_setup Test Setup cluster_operation Cell Operation cluster_testing Electrochemical Testing Cell_mount Mount Cell in Test Rig Gas_connect Connect Gas Supplies (Fuel, Air, Inert) Cell_mount->Gas_connect Elec_connect Connect Electrical Leads Gas_connect->Elec_connect Heating Heat to Operating Temp. (e.g., 800°C) Elec_connect->Heating Reduction Anode Reduction with Fuel Heating->Reduction OCV Measure Open Circuit Voltage Reduction->OCV IV_curve Record I-V Polarization Curve OCV->IV_curve EIS Perform Electrochemical Impedance Spectroscopy IV_curve->EIS

References

Application Notes and Protocols for the Synthesis of Yttrium-Containing High-Temperature Superconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of yttrium-containing high-temperature superconductors, with a primary focus on this compound Barium Copper Oxide (YBa₂Cu₃O₇-δ), commonly known as YBCO. The information is intended to guide researchers in the selection and implementation of appropriate synthesis methods.

Application Notes

The synthesis of high-quality YBCO is crucial for achieving optimal superconducting properties. The choice of method depends on factors such as desired sample form (bulk, powder, thin film), purity, homogeneity, and available equipment. Three prevalent methods are detailed below: solid-state reaction, sol-gel, and co-precipitation.

  • Solid-State Reaction: This is the most traditional and straightforward method for producing polycrystalline YBCO.[1][2] It involves the repeated grinding and heating of precursor powders, typically oxides and carbonates of the constituent metals.[1][3] While relatively simple, this method can require long reaction times and high temperatures to ensure complete reaction and phase purity.[1] Incomplete reactions can lead to the presence of non-superconducting phases, which can negatively impact the material's properties.[1]

  • Sol-Gel Method: The sol-gel technique offers several advantages over the solid-state reaction, including higher homogeneity, smaller particle sizes, and often lower synthesis temperatures.[4][5] This wet chemical method involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then converted into a gel (a solid network containing the liquid). The use of metal acetates or alkoxides as precursors allows for mixing at the atomic level, leading to a more uniform final product.[4][5] The resulting fine powders are highly reactive, which can reduce the required sintering time and temperature.[5]

  • Co-Precipitation Method: This is another wet chemical route that can produce fine, homogeneous precursor powders. In this method, a solution containing the metal nitrates is treated with a precipitating agent, such as oxalic acid, to form an insoluble salt containing the desired stoichiometric ratio of the metal ions. The resulting precipitate is then filtered, dried, and calcined to form the YBCO phase. This method can yield uniform, single-phase nanopowders.

The selection of a particular synthesis route will impact the microstructure and, consequently, the superconducting properties of the final YBCO material. For applications requiring high critical current densities, methods that yield fine-grained, homogeneous materials with well-aligned crystal structures are preferred.

Comparative Data of Synthesis Methods

The following tables summarize key quantitative parameters for the different synthesis methods, providing a basis for comparison.

Table 1: Precursor Materials for YBCO Synthesis

MethodThis compound PrecursorBarium PrecursorCopper PrecursorOther Reagents
Solid-State Reaction Y₂O₃[3][6]BaCO₃[1][3], BaO₂[6]CuO[3][6]-
Sol-Gel (Acetate) This compound Acetate[4]Barium Acetate[4]Copper Acetate[4]Acetic Acid[4]
Sol-Gel (Alkoxide) This compound Alkoxide[5]Barium Alkoxide[5]Copper Alkoxide[5]Diaminoalcohol[5]
Sol-Gel (Citrate) Y(NO₃)₃, Y₂O₃[7]Ba(NO₃)₂[7]Cu(NO₃)₂·3H₂O[7]Citric Acid[7][8], Nitric Acid[7]
Co-Precipitation Y(NO₃)₃[9]Ba(NO₃)₂[9]Cu(NO₃)₂[9]Oxalic Acid[9], Polyethylene (B3416737) Glycol[9]

Table 2: Key Processing Parameters and Resulting Properties

MethodCalcination Temperature (°C) & TimeSintering Temperature (°C) & TimeAnnealing Temperature (°C) & TimeCritical Temperature (Tc) (K)
Solid-State Reaction 900-940 for 10-12 hours[3][6]940-955 for 5-12 hours[3][6]500 for 14 hours (in O₂)[3]~93[3]
Sol-Gel (Acetate) -850 for 8 hours (in O₂)[4][10]-~93[4][10]
Sol-Gel (Alkoxide) -750 for 6 hours[5]-54 (thin film)[5]
Sol-Gel (Citrate) ---~90.5[5]
Co-Precipitation 880 for 10 hours880 for 10 hours500 for 8 hours-

Experimental Protocols

Protocol 1: Solid-State Reaction Method

This protocol describes the synthesis of YBCO from oxide and carbonate precursors.

1. Precursor Preparation and Mixing:

  • Weigh stoichiometric amounts of Y₂O₃, BaCO₃, and CuO powders to achieve a 1:2:3 molar ratio of Y:Ba:Cu.[3][6]
  • Thoroughly grind the powders together in an agate mortar and pestle for at least 30 minutes to ensure a homogeneous mixture.[11]

2. Calcination:

  • Place the mixed powder in an alumina (B75360) crucible.
  • Heat the crucible in a furnace to 900-940°C and hold for 10-12 hours.[3][6]
  • Allow the furnace to cool slowly to room temperature.

3. Intermediate Grinding and Pelletizing:

  • Regrind the calcined powder thoroughly to break up any agglomerates.
  • Press the powder into a pellet using a hydraulic press at a pressure of approximately 10,000 psi for one minute.[11]

4. Sintering:

  • Place the pellet in the furnace and heat to 940-955°C for 5-12 hours.[3][6]
  • Slowly cool the furnace to room temperature.

5. Oxygen Annealing:

  • Heat the sintered pellet to 500°C in a flowing oxygen atmosphere and hold for 14 hours to ensure proper oxygen stoichiometry.[3]
  • Slowly cool the furnace to room temperature under oxygen flow. The final product should be a black, dense ceramic pellet.[3]

Protocol 2: Sol-Gel Method (Acetate Route)

This protocol outlines the synthesis of YBCO using metal acetate (B1210297) precursors.

1. Solution Preparation:

  • Dissolve stoichiometric amounts of this compound acetate, barium acetate, and copper acetate in a suitable solvent, such as acetic acid, to form a homogeneous solution.[4]

2. Gel Formation:

  • Heat the solution gently while stirring to evaporate the solvent and promote the formation of a viscous gel.

3. Drying and Precursor Powder Formation:

  • Dry the gel in an oven to remove residual solvent, resulting in a solid precursor.
  • Grind the dried gel into a fine powder.

4. Sintering:

  • Press the powder into a pellet.
  • Heat the pellet in a furnace with flowing oxygen to 850°C and hold for 8 hours.[4][10]
  • Cool the furnace slowly to room temperature.

Protocol 3: Co-Precipitation Method

This protocol details the synthesis of YBCO nanopowder via co-precipitation.

1. Solution Preparation:

  • Prepare an aqueous solution by dissolving Y(NO₃)₃, Ba(NO₃)₂, and Cu(NO₃)₂ in a 1:2:3 atomic ratio of Y:Ba:Cu.[9]
  • Add polyethylene glycol to the solution.[9]
  • Separately, prepare an aqueous solution of oxalic acid.[9]

2. Precipitation:

  • Slowly add the oxalic acid solution to the metal nitrate (B79036) solution while stirring to form a precipitate.[9]
  • Adjust the pH of the mixed solution to 6 with ammonia (B1221849) to ensure complete precipitation.[9]

3. Precursor Powder Preparation:

  • Filter the precipitate and wash it with deionized water.
  • Dry the filter cake at 80°C for 20 hours.[9]
  • Grind the dried precipitate to obtain a fine precursor powder.

4. Heat Treatment:

  • Heat the precursor powder to 880°C and hold for 10 hours.[9]
  • Cool the furnace to 500°C and hold for 8 hours for oxygen annealing.[9]
  • Cool to room temperature.
  • Repeat the heating step at 880°C for 10 hours and cool to room temperature.[9]
  • Grind the final product to obtain YBCO nanopowder.

Visualizations

Experimental Workflows

Solid_State_Reaction start Start mixing Weigh & Mix Y₂O₃, BaCO₃, CuO start->mixing grinding1 Grind Powders mixing->grinding1 calcination Calcine (900-940°C, 10-12h) grinding1->calcination grinding2 Regrind Powder calcination->grinding2 pelletizing Press into Pellet grinding2->pelletizing sintering Sinter (940-955°C, 5-12h) pelletizing->sintering annealing Oxygen Anneal (500°C, 14h) sintering->annealing end Final YBCO Pellet annealing->end

Caption: Workflow for the Solid-State Reaction Method.

Sol_Gel_Method start Start dissolve Dissolve Acetate Precursors in Acetic Acid start->dissolve gelation Heat to Form Gel dissolve->gelation drying Dry Gel gelation->drying grinding Grind Precursor drying->grinding pelletizing Press into Pellet grinding->pelletizing sintering Sinter in O₂ (850°C, 8h) pelletizing->sintering end Final YBCO Pellet sintering->end

Caption: Workflow for the Sol-Gel Method (Acetate Route).

Co_Precipitation_Method start Start solution Prepare Metal Nitrate Solution start->solution precipitation Add Oxalic Acid to Precipitate solution->precipitation ph_adjust Adjust pH to 6 precipitation->ph_adjust filter_dry Filter and Dry (80°C, 20h) ph_adjust->filter_dry grinding Grind Precursor filter_dry->grinding heat_treatment Heat Treatment (880°C -> 500°C) grinding->heat_treatment end Final YBCO Powder heat_treatment->end

Caption: Workflow for the Co-Precipitation Method.

References

Application Notes and Protocols for the Addition of Yttrium to Aluminum and Magnesium Alloys

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and protocols for the addition of yttrium to aluminum and magnesium alloys. The inclusion of this compound as an alloying element can significantly enhance the microstructural and mechanical properties of these materials, leading to improved performance in various applications.

Introduction to this compound Alloying

This compound (Y), a rare earth element, is a potent alloying addition for both aluminum (Al) and magnesium (Mg) alloys. Due to its high melting point (1522°C) and reactivity, direct addition of pure this compound to molten Al or Mg is challenging and often inefficient.[1][2] Therefore, the most common and effective method for introducing this compound is through the use of master alloys, such as Al-Y or Mg-Y master alloys.[1][3][4][5][6][7][8][9][10][11][12][13] These master alloys contain a higher concentration of this compound and are designed to dissolve readily and distribute uniformly within the molten base alloy.[3]

The addition of this compound can lead to several beneficial effects, including:

  • Grain Refinement: this compound acts as a powerful grain refiner, leading to a smaller and more uniform grain structure.[1][14][15][16] This refinement contributes to improved mechanical properties according to the Hall-Petch relationship.

  • Microstructure Modification: this compound can modify the morphology of intermetallic phases, such as transforming coarse, acicular silicon (Si) particles in Al-Si alloys into a fine, fibrous structure.[15][17] In magnesium alloys, it can alter the morphology of the β-Mg17Al12 phase.[7][9][18]

  • Improved Mechanical Properties: The addition of this compound can enhance the tensile strength, yield strength, hardness, and ductility of both aluminum and magnesium alloys.[7][15][17][18][19]

  • Enhanced High-Temperature Performance: this compound can improve the thermal stability and creep resistance of these alloys, making them suitable for high-temperature applications.[6][18]

  • Increased Corrosion Resistance: The formation of a protective this compound oxide layer can improve the corrosion resistance of magnesium alloys.[10]

Experimental Protocols

Protocol for Adding this compound to Aluminum Alloys

This protocol details the addition of this compound to an aluminum alloy melt using an Al-Y master alloy.

Materials and Equipment:

  • Base aluminum alloy (e.g., A356, ADC12, 6063)

  • Al-Y master alloy (e.g., Al-10Y, Al-20Y)

  • Electric resistance furnace or induction furnace with a graphite (B72142) or silicon carbide crucible

  • Stirring rod (graphite or ceramic-coated steel)

  • Thermocouple

  • Inert gas supply (e.g., Argon)

  • Preheated mold

Procedure:

  • Melting the Base Alloy:

    • Place the base aluminum alloy into the crucible and heat it in the furnace to the desired melting temperature (typically 720-780°C).

    • Ensure the entire alloy is molten and maintain a stable temperature.

  • Degassing and Skimming:

    • Once the alloy is fully molten, it is recommended to degas the melt using an inert gas (e.g., Argon) to remove dissolved hydrogen.

    • Skim the surface of the melt to remove any dross or oxides.

  • Addition of Al-Y Master Alloy:

    • Preheat the Al-Y master alloy to approximately 100-200°C to remove any moisture.

    • Add the pre-weighed Al-Y master alloy to the molten aluminum. The amount to be added depends on the target this compound concentration in the final alloy.

    • For example, to achieve a 0.2 wt% Y in 1000g of aluminum alloy using an Al-10Y master alloy, 20g of the master alloy would be required.

  • Stirring and Homogenization:

    • Gently stir the melt with the stirring rod for 5-10 minutes to ensure the complete dissolution and uniform distribution of this compound.

    • Maintain the melt temperature during this process.

  • Holding:

    • Hold the molten alloy at the set temperature for an additional 10-20 minutes to allow for complete homogenization.

  • Casting:

    • Skim the surface of the melt again before pouring.

    • Pour the molten alloy into a preheated mold.

Workflow Diagram:

Aluminum_Yttrium_Alloying_Workflow start Start melt_Al Melt Base Aluminum Alloy (720-780°C) start->melt_Al degas_skim1 Degas and Skim Melt melt_Al->degas_skim1 add_master_alloy Add Preheated Al-Y Master Alloy degas_skim1->add_master_alloy stir Stir for 5-10 min add_master_alloy->stir hold Hold for 10-20 min stir->hold skim2 Skim Melt hold->skim2 cast Pour into Preheated Mold skim2->cast end_node End cast->end_node

Workflow for adding this compound to aluminum alloys.
Protocol for Adding this compound to Magnesium Alloys

This protocol outlines the procedure for incorporating this compound into a magnesium alloy melt using a Mg-Y master alloy.

Materials and Equipment:

  • Base magnesium alloy (e.g., AZ91D, AZ80)

  • Mg-Y master alloy (e.g., Mg-25Y, Mg-30Y)

  • Electric resistance furnace with a steel crucible

  • Protective gas cover (e.g., a mixture of SF6 and CO2 or Argon)

  • Stirring rod (graphite or ceramic-coated steel)

  • Thermocouple

  • Preheated mold

Procedure:

  • Melting the Base Alloy:

    • Place the base magnesium alloy into the steel crucible and heat it in the furnace under a protective gas atmosphere to prevent oxidation and ignition.

    • Heat the alloy to the desired melting temperature (typically 720-750°C).

  • Addition of Mg-Y Master Alloy:

    • Preheat the Mg-Y master alloy to approximately 100-200°C.

    • Once the base alloy is completely molten, add the pre-weighed Mg-Y master alloy to the melt.

  • Stirring and Homogenization:

    • Stir the melt gently for 5-15 minutes to facilitate the dissolution and uniform distribution of the master alloy.

    • Maintain the protective gas cover throughout this process.

  • Holding:

    • Hold the molten alloy at the set temperature for 15-30 minutes to ensure complete homogenization.[7]

  • Casting:

    • Skim the surface of the melt to remove any dross.

    • Pour the molten alloy into a preheated mold under the protective gas cover.

Workflow Diagram:

Magnesium_Yttrium_Alloying_Workflow start Start melt_Mg Melt Base Magnesium Alloy (720-750°C) under Protective Gas start->melt_Mg add_master_alloy Add Preheated Mg-Y Master Alloy melt_Mg->add_master_alloy stir Stir for 5-15 min add_master_alloy->stir hold Hold for 15-30 min stir->hold skim Skim Melt hold->skim cast Pour into Preheated Mold skim->cast end_node End cast->end_node

Workflow for adding this compound to magnesium alloys.

Data Presentation: Effects of this compound Addition

The following tables summarize quantitative data from various studies on the effects of this compound addition on the mechanical properties of aluminum and magnesium alloys.

Table 1: Effect of this compound on the Mechanical Properties of Aluminum Alloys

Base AlloyThis compound Content (wt%)ConditionTensile Strength (MPa)Yield Strength (MPa)Elongation (%)HardnessReference
ADC120As-cast172.3-1.9175.9 HV[12]
ADC120.2As-cast255.6-3.394.6 HV[12]
ADC120.2T6 Heat Treated313.5--132.7 HV[12]
Al-7.5Si-0.5Mg0T6 Heat Treated3152589.8-[17]
Al-7.5Si-0.5Mg0.3T6 Heat Treated35328712.1-[17]
Al-Zn-Mg-Cu0As-cast245-1.5-[19]
Al-Zn-Mg-Cu0.45As-cast267-2.4-[19]
Al-Zn-Mg-Cu0.45Solutionized420-3.6-[19]

Table 2: Effect of this compound on the Mechanical Properties of Magnesium Alloys

Base AlloyThis compound Content (mass%)ConditionTensile Strength (MPa)Yield Strength (MPa)Elongation (%)HardnessReference
AZ91D-As-cast---~63 HV[18]
AZ91D1.5As-cast184.83--71.1 HV[18]
AZ80-2Sn0As-cast1951106.5-[7]
AZ80-2Sn0.50As-cast2101257.0-[7]
AZ80-2Sn0.95As-cast2051186.0-[7]
AZ80-2Sn1.93As-cast1851055.0-[7]

Signaling Pathways and Logical Relationships

The decision-making process for incorporating this compound into an alloy involves considering the desired properties and the appropriate processing parameters.

Logical_Relationship desired_prop Desired Alloy Properties (e.g., High Strength, Thermal Stability) select_alloy Select Base Alloy (Aluminum or Magnesium based) desired_prop->select_alloy determine_Y Determine Optimal This compound Concentration select_alloy->determine_Y select_master Select Appropriate Master Alloy (Al-Y or Mg-Y) determine_Y->select_master define_params Define Processing Parameters (Temperature, Time) select_master->define_params execute_protocol Execute Alloying Protocol define_params->execute_protocol characterize Characterize Microstructure and Mechanical Properties execute_protocol->characterize final_alloy Final this compound-Containing Alloy characterize->final_alloy

Logical workflow for this compound alloying.

References

Application Notes and Protocols for the Synthesis of Yttrium Hydride for Nuclear Reactor Moderator Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of yttrium hydride (YHx), a promising neutron moderator material for advanced nuclear reactors, particularly high-temperature microreactors. This compound hydride's high hydrogen density and thermal stability make it an attractive alternative to traditional moderators.[1][2] These notes summarize the key synthesis methods, material properties, and experimental procedures to guide researchers in the fabrication of high-quality, crack-free this compound hydride monoliths.

Introduction to this compound Hydride as a Nuclear Moderator

Neutron moderators are essential components in thermal nuclear reactors, serving to slow down fast neutrons to increase the probability of fission. This compound hydride is a metal hydride that exhibits a high hydrogen atom density, making it an efficient moderator.[2] Unlike water, a common moderator, this compound hydride can operate at much higher temperatures (above 700°C), which is advantageous for advanced reactor designs aiming for higher thermal efficiency.[1][3] The stoichiometry of this compound hydride, denoted as YHx, can be controlled during synthesis to achieve desired material properties, with typical compositions for moderator applications ranging from YH1.6 to YH2.0.[4] The choice of stoichiometry is critical, as it influences the moderator's performance and requires careful consideration of the specific reactor design to avoid over-moderating neutrons.[1]

Synthesis Methodologies

Two primary methods have been established for the synthesis of bulk this compound hydride suitable for nuclear applications: Direct Hydriding (Massive Hydriding) and Powder Metallurgy .

Direct Hydriding

This method involves the direct reaction of solid this compound metal with hydrogen gas at elevated temperatures. It is a straightforward approach capable of producing large, monolithic pieces of this compound hydride.[4] However, a significant challenge is the volumetric expansion of the this compound lattice as it absorbs hydrogen (approximately 4.5-5.0% for YH2), which can induce internal stresses and lead to cracking.[1][2] Careful control of the hydriding rate, temperature, and hydrogen pressure is crucial to mitigate this issue.[5]

Powder Metallurgy

The powder metallurgy route offers an alternative for producing near-theoretical density this compound hydride with more predictable expansion.[4] This technique involves the hydriding of this compound to form a brittle hydride, which is then crushed and milled into a fine powder. The powder is subsequently pressed into the desired shape and sintered at high temperatures to form a dense monolith. This method can result in a finer-grained material with improved mechanical properties.[4]

Quantitative Data Summary

The properties of this compound hydride are highly dependent on its stoichiometry (H/Y ratio) and the synthesis method employed. The following tables summarize key quantitative data for this compound hydride relevant to its application as a nuclear moderator.

Table 1: Synthesis Parameters for Direct Hydriding of this compound

ParameterValueReference
Starting MaterialHigh-purity this compound metal (>99.9%)[1]
Hydriding Temperature820 - 900 °C[6]
Hydrogen PressureControlled to manage reaction rate[7][8]
Reaction TimeSeveral hours to days, depending on sample size[4]
Cooling RateSlow, controlled cooling to prevent thermal shock[9]

Table 2: Physical and Mechanical Properties of this compound Hydride

PropertyYH1.52YH1.88YH~2UnitReference
Crystal Structureα-Y + δ-YH2δ-YH2 + trace α-Yδ-YH2 (FCC)-[1][10]
Density (Room Temp.)4.294.21~4.20g/cm³[1]
Lattice Parameter (a) of δ-phase--5.201Å[11]
Volume Expansion (from Y metal)~4.5~5.0~6%[1][2]
Elastic Modulus--140GPa[10]
Poisson's Ratio--0.27-[10]

Table 3: Thermal Properties of this compound Hydride

PropertyYH1.52YH1.93UnitReference
Thermal Conductivity @ 300 K~12~14W/m·K[1]
Specific Heat Capacity @ 300 K~0.28~0.30J/g·K[1]

Experimental Protocols

Protocol for Direct Hydriding of this compound

This protocol describes the synthesis of a crack-free this compound hydride monolith using a high-temperature vacuum furnace (e.g., a Sieverts apparatus).

Materials and Equipment:

  • High-purity this compound metal ingot or machined part

  • Ultra-high purity hydrogen gas

  • High-temperature, high-vacuum furnace with precise temperature and pressure control

  • Inconel or quartz retort

  • Vacuum pump capable of reaching < 1x10⁻⁶ Torr

  • Mass flow controller for hydrogen gas

  • Analytical balance

Procedure:

  • Sample Preparation: Clean the this compound metal sample to remove any surface oxides. Weigh the sample accurately.

  • Furnace Setup: Place the this compound sample inside the retort and position it in the furnace.

  • Evacuation and Degassing: Evacuate the system to a high vacuum (< 1x10⁻⁶ Torr) at room temperature. Gradually heat the sample to the hydriding temperature (e.g., 850°C) under vacuum to degas the sample and the chamber.

  • Hydrogen Introduction: Once the temperature is stable, introduce a controlled flow of ultra-high purity hydrogen gas. The initial hydrogen pressure should be low to initiate a slow hydriding process.

  • Hydriding: Gradually increase the hydrogen pressure or flow rate while monitoring the temperature. The exothermic reaction will generate heat, and the temperature control system should compensate to maintain a stable hydriding temperature. The duration of this step can range from several hours to days, depending on the sample size and desired H/Y ratio.[4]

  • Homogenization: After the desired amount of hydrogen has been absorbed (determined by pressure changes or a pre-determined time), hold the sample at the hydriding temperature for a period to ensure homogeneous distribution of hydrogen.

  • Cooling: Slowly cool the sample to room temperature under a static hydrogen atmosphere. Rapid cooling can cause cracking.

  • Final Characterization: Once at room temperature, evacuate the remaining hydrogen gas. Remove the this compound hydride sample and weigh it to determine the final hydrogen content.

Protocol for Powder Metallurgy Synthesis of this compound Hydride

This protocol outlines the fabrication of a dense this compound hydride pellet from this compound hydride powder.

Materials and Equipment:

  • This compound hydride pieces (produced via direct hydriding)

  • Inert atmosphere glovebox

  • Mortar and pestle or ball mill

  • Sieves for powder classification

  • Hydraulic press with die set

  • Sintering furnace (e.g., Spark Plasma Sintering or conventional high-temperature furnace)

Procedure:

  • Powder Preparation (in glovebox): Crush the brittle this compound hydride pieces into a coarse powder using a mortar and pestle. For finer powder, use a ball mill. Sieve the powder to obtain the desired particle size distribution.

  • Green Pellet Pressing (in glovebox): Load the this compound hydride powder into a die and press it into a green pellet. The applied pressure will depend on the die size and desired green density.

  • Sintering: Transfer the green pellet to a sintering furnace. The sintering process is typically performed under vacuum or in an inert atmosphere. The temperature and duration of sintering will determine the final density and microstructure of the pellet. For instance, spark plasma sintering can be used for rapid densification.[5]

  • Cooling: After sintering, cool the pellet down to room temperature in a controlled manner.

  • Final Characterization: Characterize the density, microstructure, and phase purity of the sintered this compound hydride pellet.

Visualizations

Experimental Workflow for Direct Hydriding

DirectHydridingWorkflow cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization Y_metal This compound Metal Cleaning Surface Cleaning Y_metal->Cleaning Weighing1 Initial Weighing Cleaning->Weighing1 Loading Load into Furnace Weighing1->Loading Evacuation Evacuation & Degassing (850°C, <10⁻⁶ Torr) Loading->Evacuation Hydriding Controlled Hydrogenation (820-900°C) Evacuation->Hydriding Homogenization Annealing Hydriding->Homogenization Cooling Slow Cooling Homogenization->Cooling FinalWeighing Final Weighing (Determine H/Y ratio) Cooling->FinalWeighing Analysis Material Analysis (XRD, SEM, etc.) FinalWeighing->Analysis SynthesisPropertyRelationship cluster_params Synthesis Parameters cluster_props YHx Properties Temp Temperature Stoichiometry Stoichiometry (H/Y) Temp->Stoichiometry influences Microstructure Microstructure Temp->Microstructure Pressure H₂ Pressure Pressure->Stoichiometry influences Time Reaction Time Time->Stoichiometry influences CoolRate Cooling Rate Cracking Cracking CoolRate->Cracking critical for Stoichiometry->Microstructure Density Density Stoichiometry->Density ThermalConductivity Thermal Conductivity Stoichiometry->ThermalConductivity Microstructure->Cracking Microstructure->ThermalConductivity ModeratorFunction cluster_core Reactor Core Fuel Nuclear Fuel Fission Fission Event Fuel->Fission undergoes Moderator YHx Moderator ThermalNeutron Thermal Neutron Moderator->ThermalNeutron slows down to FastNeutron Fast Neutron Fission->FastNeutron releases FastNeutron->Moderator collides with ThermalNeutron->Fuel induces further

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Insolubility of Yttrium Compounds in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of yttrium compounds in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound not dissolving in water?

A1: The solubility of this compound compounds in water varies significantly depending on the anion. Compounds like this compound chloride (YCl₃), this compound nitrate (B79036) (Y(NO₃)₃), and this compound sulfate (B86663) (Y₂(SO₄)₃) are generally soluble in water.[1][2][3] In contrast, this compound oxide (Y₂O₃), this compound hydroxide (B78521) (Y(OH)₃), this compound carbonate (Y₂(CO₃)₃), and this compound oxalate (B1200264) are known to be insoluble or sparingly soluble in water.[4][5][6][7]

Q2: I have an insoluble this compound compound. What is the most common method to dissolve it?

A2: For many water-insoluble this compound compounds, such as the oxide, hydroxide, and carbonate, dissolution can be readily achieved by using strong acids.[5][8][9] The acid reacts with the compound to form a water-soluble this compound salt. For example, nitric acid can be used to dissolve this compound oxide, forming soluble this compound nitrate.[2]

Q3: Can pH be adjusted to improve the solubility of this compound compounds?

A3: Yes, pH is a critical factor. Insoluble this compound hydroxide and this compound carbonate will dissolve in acidic solutions. This is because the excess H⁺ ions react with the hydroxide (OH⁻) or carbonate (CO₃²⁻) ions, shifting the solubility equilibrium towards dissolution. For instance, this compound carbonate gives off carbon dioxide when treated with dilute acids.[6]

Q4: Are there any complexing agents that can enhance the solubility of this compound compounds?

A4: Certain complexing agents can increase the solubility of this compound compounds. For example, this compound oxalate and carbonate, which are sparingly soluble in water, can be dissolved in solutions containing an excess of oxalate or carbonate ions due to the formation of soluble complexes.[7] Hydroxy acids and sugars can also prevent the precipitation of this compound hydroxide by forming stable coordination compounds.[7]

Troubleshooting Guides

Issue 1: this compound oxide (Y₂O₃) powder will not dissolve in deionized water.

  • Question: My this compound oxide powder is forming a suspension in water, but not dissolving. How can I prepare an aqueous solution of this compound?

  • Answer: this compound oxide is insoluble in water.[4][8][10] To create an aqueous this compound solution, you must react the oxide with an acid. The choice of acid will determine the resulting this compound salt. For example, adding nitric acid (HNO₃) will yield a solution of this compound nitrate (Y(NO₃)₃).[2] Similarly, hydrochloric acid (HCl) will produce this compound chloride (YCl₃).

Issue 2: A precipitate formed after I increased the pH of my this compound salt solution.

  • Question: I had a clear solution of this compound nitrate, but after adding a base (e.g., NaOH or ammonia), a white precipitate formed. What is this precipitate and can it be redissolved?

  • Answer: The white precipitate is likely this compound hydroxide (Y(OH)₃), which is insoluble in water.[5][7] The addition of a base increases the hydroxide ion concentration, causing the this compound cations (Y³⁺) to precipitate. This precipitate can be redissolved by adding a strong acid, which will neutralize the hydroxide and reform the soluble this compound salt.[5]

Issue 3: this compound carbonate (Y₂(CO₃)₃) is not dissolving for my synthesis reaction.

  • Question: I need to use this compound ions in my aqueous reaction, but my starting material is this compound carbonate, which is insoluble. How can I get it into solution?

  • Answer: this compound carbonate is insoluble in water but can be dissolved in two primary ways.[6][9] Firstly, you can add a dilute mineral acid, which will react with the carbonate to form a soluble this compound salt and carbon dioxide gas.[9] Secondly, this compound carbonate's solubility can be increased in solutions with an excess of alkali metal carbonates, which leads to the formation of soluble carbonate complexes.[7][11]

Quantitative Data Summary

The solubility of various this compound compounds in aqueous solutions at or near room temperature is summarized below.

Compound NameChemical FormulaSolubility in WaterCitation(s)
This compound ChlorideYCl₃Highly soluble; 751 g/L (20 °C)[12]
This compound NitrateY(NO₃)₃Soluble[2][13][14]
This compound SulfateY₂(SO₄)₃Moderately soluble[3][15][16]
This compound HydroxideY(OH)₃Insoluble; Ksp = 1.00 x 10⁻²²[5]
This compound CarbonateY₂(CO₃)₃Insoluble; Ksp = 1.03 x 10⁻³¹[6][9][17]
This compound OxideY₂O₃Insoluble[4][8][18]

Experimental Protocols

Protocol 1: Dissolution of this compound Oxide in Nitric Acid

This protocol describes the preparation of a soluble this compound nitrate solution from insoluble this compound oxide.

Materials:

  • This compound(III) oxide (Y₂O₃) powder

  • Nitric acid (HNO₃), e.g., 6 mol/L solution

  • Deionized water

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

Procedure:

  • Carefully weigh the desired amount of this compound oxide powder and place it into the beaker.

  • Under constant stirring, slowly add the nitric acid solution to the beaker containing the this compound oxide. The molar ratio should follow the stoichiometry: Y₂O₃ + 6 HNO₃ → 2 Y(NO₃)₃ + 3 H₂O.[2]

  • Continue stirring the mixture. Gentle heating may be applied to facilitate the dissolution process.[19]

  • Observe the solution until all the white this compound oxide powder has dissolved, resulting in a clear solution of this compound nitrate.

  • If necessary, dilute the final solution to the desired concentration with deionized water.

Protocol 2: Dissolution of this compound Carbonate via Complexation

This protocol details a method for dissolving this compound carbonate by forming soluble carbonate complexes.

Materials:

  • This compound(III) carbonate (Y₂(CO₃)₃)

  • Potassium carbonate (K₂CO₃) or Ammonium (B1175870) carbonate ((NH₄)₂CO₃)

  • Deionized water

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a concentrated solution of potassium carbonate or ammonium carbonate (e.g., 3 mol/L K₂CO₃) in deionized water.[20]

  • Weigh the this compound carbonate and add it to the carbonate solution while stirring.

  • Continue to stir the mixture. The this compound carbonate, which is insoluble in pure water, will dissolve in the excess carbonate solution due to the formation of soluble this compound carbonate complex ions.[7][11]

  • Stir until the solution is clear, indicating that the this compound carbonate has fully dissolved.

Mandatory Visualizations

G Troubleshooting this compound Compound Insolubility start Start: Insoluble This compound Compound check_compound Identify the Compound (e.g., Oxide, Carbonate, Hydroxide) start->check_compound is_acid_soluble Is the compound an oxide, hydroxide, or carbonate? check_compound->is_acid_soluble add_acid Add appropriate mineral acid (e.g., HCl, HNO₃) is_acid_soluble->add_acid Yes check_complexation Is complexation an option? (e.g., for Carbonate, Oxalate) is_acid_soluble->check_complexation No soluble Result: Soluble This compound Salt Solution add_acid->soluble add_ligand Add excess complexing agent (e.g., K₂CO₃ solution) check_complexation->add_ligand Yes insoluble Still Insoluble: Re-evaluate or try alternative solvent check_complexation->insoluble No add_ligand->soluble

Caption: A workflow for troubleshooting this compound compound insolubility.

G Acid Dissolution of this compound Carbonate cluster_solid Solid Phase cluster_aqueous Aqueous Phase cluster_gas Gas Phase Y2CO3_solid Y₂(CO₃)₃ (s, insoluble) Y_ion 2Y³⁺ (aq, soluble) Y2CO3_solid->Y_ion Dissociates H_plus 2H⁺ (aq) H2CO3 H₂CO₃ (aq) H_plus->H2CO3 Reacts with CO₃²⁻ CO2_gas CO₂ (g) H2CO3->CO2_gas H2O H₂O (l) H2CO3->H2O

Caption: Pathway for the acid-mediated dissolution of this compound carbonate.

G Relationship of this compound Compounds Y2O3 This compound Oxide (Y₂O₃) (Insoluble) Y_NO3_3 This compound Nitrate (Y(NO₃)₃) (Soluble) Y2O3->Y_NO3_3 + HNO₃ YCl3 This compound Chloride (YCl₃) (Soluble) Y2O3->YCl3 + HCl Y_OH_3 This compound Hydroxide (Y(OH)₃) (Insoluble) Y_OH_3->Y_NO3_3 + HNO₃ Y2CO3_3 This compound Carbonate (Y₂(CO₃)₃) (Insoluble) Y2CO3_3->YCl3 + HCl Y_NO3_3->Y_OH_3 + NaOH YCl3->Y_OH_3 + NH₄OH

Caption: Chemical conversion pathways between key this compound compounds.

References

Technical Support Center: Yttrium Separation from Rare Earth Elements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of yttrium (Y) from other rare earth elements (REEs).

Frequently Asked Questions (FAQs)

Q1: Why is separating this compound from other rare earth elements so challenging?

A1: The primary challenge lies in the remarkable chemical similarity between this compound and the lanthanide series, particularly the heavy rare earth elements (HREEs) like dysprosium (Dy) and erbium (Er).[1][2][3] This similarity stems from their nearly identical ionic radii and charge (+3), making them difficult to distinguish using conventional chemical separation methods.[3]

Q2: What are the most common industrial methods for this compound separation?

A2: The two primary industrial methods for separating this compound and other rare earths are solvent extraction (liquid-liquid extraction) and ion exchange chromatography.[1][2] Solvent extraction is often preferred for large-scale production due to its continuous nature, while ion exchange can achieve very high purity products and is suitable for smaller scales or for elements that are particularly difficult to separate.[2]

Q3: I'm observing a stable emulsion during solvent extraction. What could be the cause and how can I resolve it?

A3: Emulsion formation is a common issue in solvent extraction.[4] Potential causes include:

  • High concentration of impurities: Certain impurities in the feed solution can act as emulsifying agents.

  • Inappropriate mixing speed: Overly vigorous mixing can lead to the formation of fine droplets that are slow to coalesce.

  • Unsuitable organic to aqueous phase ratio (O:A ratio).

  • Presence of fine solid particles.

To resolve this, you can try:

  • Filtering the feed solution to remove any suspended solids.

  • Optimizing the mixing speed to ensure good contact between phases without excessive shearing.

  • Adjusting the O:A ratio.

  • Adding a small amount of a phase modifier, such as tributyl phosphate (B84403) (TBP) or isodecanol, to the organic phase to improve phase separation.[5][6]

  • Increasing the temperature of the system, which can sometimes help break emulsions.

Q4: My ion exchange separation is showing poor resolution between this compound and adjacent heavy rare earths. What factors should I investigate?

A4: Poor resolution in ion exchange chromatography for this compound separation can be attributed to several factors:

  • Improper eluent concentration or pH: The stability of the REE-eluent complexes is highly dependent on pH and eluent concentration. A suboptimal pH can lead to overlapping elution bands.[7]

  • Incorrect flow rate: A flow rate that is too high may not allow for proper equilibrium between the resin and the solution, leading to broader peaks.[8]

  • Inappropriate temperature: For some eluents, such as HEDTA, temperature plays a crucial role in the elution order and separation efficiency.[1]

  • Column overloading: Exceeding the capacity of the ion exchange resin will result in poor separation.

  • Resin degradation: Over time and with exposure to radiation (if applicable), the resin can lose its functional groups, leading to reduced separation efficiency.

Troubleshooting Guides

Solvent Extraction

Issue: Low extraction efficiency of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH of the aqueous phase. Measure and adjust the pH of the aqueous feed solution to the optimal range for the chosen extractant. For example, with Cyanex 272, a pH of around 3 may be optimal for this compound extraction.[6]Increased transfer of this compound from the aqueous to the organic phase.
Suboptimal extractant concentration. Prepare and test a series of organic phases with varying extractant concentrations to determine the optimal concentration for your specific feed.Identification of the extractant concentration that maximizes this compound extraction while minimizing co-extraction of other REEs.
Insufficient contact time. Increase the mixing time to ensure the system reaches equilibrium. A contact time of 10-15 minutes is often sufficient.[6][9]This compound extraction efficiency will plateau once equilibrium is reached.
Inappropriate organic to aqueous (O:A) phase ratio. Vary the O:A ratio to find the optimal balance between extraction efficiency and solvent usage. A 1:1 ratio is a common starting point.[6][10]Improved extraction efficiency and potentially better phase separation.

Issue: Co-extraction of other heavy rare earth elements with this compound.

Potential Cause Troubleshooting Step Expected Outcome
pH is too high. Gradually decrease the pH of the aqueous phase. HREEs are generally extracted at lower pH values than light REEs.Increased selectivity for this compound over other HREEs.
Extractant is not selective enough. Consider using a different extractant or a synergistic mixture of extractants. For example, a mixture of CA12 and Cyanex 272 has shown good separation factors for Y from HREEs.[5]Improved separation factors between this compound and the interfering HREEs.
Insufficient scrubbing stages. Increase the number of scrubbing stages to remove co-extracted impurities from the loaded organic phase.Higher purity of this compound in the stripped solution.
Ion Exchange Chromatography

Issue: this compound is eluting at the wrong position or with poor peak shape.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect eluent pH. Carefully prepare the eluent and verify its pH. The elution order of REEs is highly sensitive to the pH of the eluting agent. For NH4EDTA, an initial pH of 6.0 has been shown to be optimal for heavy REE separation.[7]Sharper peaks and improved separation between this compound and other REEs.
Fluctuations in column temperature. Use a water jacket or column oven to maintain a constant and uniform temperature throughout the separation process, especially when using temperature-sensitive eluents like HEDTA.[1]Consistent retention times and reproducible separations.
Presence of air bubbles in the column. Degas the eluent before use and ensure there are no leaks in the system. If bubbles are present, carefully purge the column according to the manufacturer's instructions.Improved peak shape and resolution.
Column channeling. Ensure the resin bed is packed uniformly. If channeling is suspected, the column may need to be repacked.A more uniform flow through the column, leading to better separation.

Quantitative Data Summary

The following tables summarize key quantitative data for the separation of this compound from other rare earth elements using solvent extraction and ion exchange chromatography.

Table 1: Solvent Extraction Parameters for this compound Separation

ExtractantFeed SolutionpHO:A RatioExtractant Conc.Separation Factor (β) Y/DySeparation Factor (β) Y/ErReference
D2EHPAChloride21:10.05 M--[5]
Cyanex 272Chloride31:11.4 M (with 1.8 M PC88A)--[6]
Primene JM-TSulfate (B86663)1.51:10.4 M--[10]
[N1444][P507] + TRPOChloride3.51:1--1.84 (Er/Y)[11]

Table 2: Ion Exchange Chromatography Parameters for this compound Separation

Resin TypeEluentEluent Conc.pHTemperature (°C)Key FindingReference
Cation ExchangeHEDTA--32 - 95Elevated temperature improves this compound separation from neodymium.[1]
Cation ExchangeNH4EDTA0.02 M6.0Room Temp.Optimal for achieving high purity heavy REEs.[7]
Iminodiacetic Acid----Shows high separation coefficients for this compound compared to Sm, Eu, Gd, Tb, and Dy.[12]

Experimental Protocols

Solvent Extraction Protocol for this compound Separation

This protocol provides a general methodology for a batch solvent extraction experiment.

  • Preparation of Aqueous Feed: Prepare a synthetic aqueous solution containing a known concentration of this compound and other rare earth elements (e.g., dysprosium, erbium) in a chloride or sulfate matrix. Adjust the pH to the desired value using a dilute acid (e.g., HCl) or base (e.g., NaOH).

  • Preparation of Organic Phase: Dissolve the chosen extractant (e.g., D2EHPA, Cyanex 272) in a suitable organic diluent (e.g., kerosene) to the desired concentration. If required, add a phase modifier.

  • Extraction: In a separatory funnel, combine equal volumes of the aqueous feed and the organic phase (or the desired O:A ratio). Shake vigorously for a predetermined time (e.g., 15 minutes) to ensure thorough mixing and mass transfer.

  • Phase Separation: Allow the phases to separate. The time required for separation can vary depending on the system.

  • Sampling: Carefully separate the two phases. Collect samples from both the aqueous (raffinate) and organic phases for analysis.

  • Stripping (Back-Extraction): To recover the extracted this compound, contact the loaded organic phase with a stripping solution, typically a mineral acid of appropriate concentration (e.g., 1-2 M HCl).

  • Analysis: Analyze the concentration of this compound and other REEs in all collected samples using techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS).

  • Calculation of Separation Factor: The separation factor (β) between two elements (A and B) is calculated as the ratio of their distribution coefficients (D): β = D_A / D_B, where D = [Concentration in Organic Phase] / [Concentration in Aqueous Phase].

Ion Exchange Chromatography Protocol for this compound Separation

This protocol outlines the general steps for separating this compound using a cation exchange resin.

  • Resin Preparation: Swell the cation exchange resin in deionized water. Pack the resin into a chromatography column to form a uniform bed.

  • Column Conditioning: Wash the resin bed with a dilute acid (e.g., 0.5 M HCl) to ensure it is in the H+ form, followed by a rinse with deionized water until the effluent is neutral.

  • Loading: Carefully load the prepared rare earth element solution onto the top of the resin bed at a controlled flow rate.

  • Elution: Begin pumping the eluent (e.g., a buffered solution of HEDTA or EDTA) through the column at a constant flow rate and temperature.

  • Fraction Collection: Collect the column effluent in fractions of a specific volume.

  • Analysis: Analyze the concentration of this compound and other REEs in each fraction using a suitable analytical technique (e.g., ICP-OES).

  • Data Plotting: Plot the concentration of each REE as a function of the elution volume to generate an elution profile (chromatogram).

  • Regeneration: After the separation is complete, regenerate the column by washing with a strong acid to strip all remaining ions, followed by a water rinse.

Visualizations

experimental_workflow_solvent_extraction cluster_prep Preparation cluster_process Process cluster_output Output prep_aq Prepare Aqueous Feed (Y + REEs) extraction Extraction (Mixing) prep_aq->extraction prep_org Prepare Organic Phase (Extractant + Diluent) prep_org->extraction phase_sep Phase Separation extraction->phase_sep raffinate Raffinate (Depleted Aqueous) phase_sep->raffinate Aqueous loaded_org Loaded Organic (Y-rich) phase_sep->loaded_org Organic stripping Stripping (Back-Extraction) y_product This compound Product (Stripped Aqueous) stripping->y_product barren_org Barren Organic (Recycled) stripping->barren_org loaded_org->stripping

Caption: Workflow for this compound Separation via Solvent Extraction.

troubleshooting_logic_solvent_extraction start Low this compound Purity check_ph Is pH optimal? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_scrub Sufficient scrubbing? check_ph->check_scrub Yes adjust_ph->check_scrub increase_scrub Increase scrubbing stages check_scrub->increase_scrub No check_extractant Is extractant selective? check_scrub->check_extractant Yes increase_scrub->check_extractant change_extractant Change extractant/ Use synergistic mixture check_extractant->change_extractant No end High Purity this compound check_extractant->end Yes change_extractant->end

Caption: Troubleshooting Logic for Low this compound Purity in Solvent Extraction.

References

Technical Support Center: Optimizing Deposition Parameters for Yttrium Oxide (Y₂O₃) Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the deposition of Yttrium Oxide (Y₂O₃) thin films. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common deposition techniques for Y₂O₃ thin films?

A1: The most prevalent methods for depositing Y₂O₃ thin films include:

  • Atomic Layer Deposition (ALD): This technique offers precise, atomic-level thickness control, excellent conformity, and results in high-quality films at relatively low temperatures.[1][2]

  • Sputtering: A versatile physical vapor deposition (PVD) method widely used for producing uniform and dense Y₂O₃ films.[1] Techniques include magnetron sputtering and ion beam sputtering.[1]

  • Pulsed Laser Deposition (PLD): A PVD technique known for producing high-quality, stoichiometric films.[1]

  • Electron Beam Evaporation: This is the preferred method for depositing this compound oxide films as it can achieve the high temperatures required for a reasonable deposition rate.[3]

  • Sol-Gel: A wet chemical technique that allows for the deposition of Y₂O₃ films at a lower cost, though it may necessitate post-deposition annealing to achieve the desired properties.[1]

Q2: What are the critical parameters influencing the quality of Y₂O₃ thin films?

A2: The quality of Y₂O₃ thin films is highly dependent on several key deposition parameters:

  • Substrate Temperature: This affects the mobility of adatoms, crystallinity, and the density of the film.[1]

  • Deposition Pressure/Vacuum Level: This influences the mean free path of sputtered or ablated particles and can impact the film's stoichiometry and defect density.[1]

  • Gas Composition and Flow Rate: The partial pressure of reactive gases like oxygen is crucial for achieving stoichiometric Y₂O₃.[1]

  • Power (for Sputtering) or Laser Fluence (for PLD): These parameters affect the deposition rate and the energy of the deposited particles.[1]

  • Precursor and Reactant Choice (for ALD and Sol-Gel): The chemical precursors used are fundamental to the film's quality and purity.[1]

Q3: What are the primary applications of Y₂O₃ thin films?

A3: Y₂O₃ thin films are utilized in a variety of applications due to their desirable properties, which include a wide bandgap, high permittivity, and thermal stability.[4] Some applications include:

  • Gate dielectrics in MOSFETs and other memory applications.[4]

  • Protective coatings against plasma etching in semiconductor manufacturing.[5][6]

  • Optical coatings and waveguides.[7]

  • Solid oxide fuel cells.[4]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the deposition of Y₂O₃ thin films using various techniques.

Atomic Layer Deposition (ALD)
Problem Probable Cause(s) Recommended Solution(s)
Low Growth Rate Incomplete precursor/reactant exposure.Increase the pulse times for both the this compound precursor and the water/ozone reactant to ensure surface saturation.[1]
Low deposition temperature.Increase the substrate temperature within the ALD window.
High Carbon/Nitrogen Impurities Precursor decomposition or incomplete reactions.Optimize the deposition temperature to be within the ALD window to avoid thermal decomposition of the precursor.[2] Ensure complete purging of precursor and reactant byproducts.
Poor Uniformity Non-uniform gas flow or temperature gradient across the substrate.Optimize the reactor geometry and gas flow dynamics. Ensure uniform heating of the substrate.[1]
Film Cracking High stress due to film shrinkage.For thicker films, consider a multi-layer deposition approach with intermediate annealing steps at a low temperature.
Leaky Films (High Leakage Current) Carbon impurities or non-stoichiometry.Optimize deposition temperature to minimize precursor decomposition.[2] Ensure complete reaction with the oxygen source.
Sputtering (RF Magnetron, DC Magnetron)
Problem Probable Cause(s) Recommended Solution(s)
Low Deposition Rate Target poisoning (oxidation of the target surface).Increase the sputtering power or decrease the oxygen partial pressure.[1] Using a metallic this compound target can sometimes yield higher rates.[1]
Incorrect sputtering pressure.Optimize the argon pressure; an optimal pressure exists for maximizing the deposition rate.[1][8]
Poor Film Stoichiometry (Oxygen Deficient) Insufficient reactive gas (oxygen).Increase the oxygen partial pressure in the sputtering gas.[1] Post-deposition annealing in an oxygen atmosphere can also improve stoichiometry.[1]
Poor Film Adhesion High internal stress in the film.Adjusting the sputtering pressure or substrate bias can modify the film stress.[1] A post-deposition anneal can also help to reduce stress.[1]
Substrate contamination.Ensure proper substrate cleaning before deposition.
Amorphous Film Growth Deposition temperature is too low.Increase the substrate temperature. Crystallization of Y₂O₃ often occurs at elevated temperatures.[1]
Film Defects (Voids, Pinholes) Low adatom mobility.Increasing the substrate temperature enhances adatom mobility and leads to denser films.[9]
Contamination from the target or chamber.Use high-purity targets and ensure a clean deposition environment with a low base pressure.[9]
Pulsed Laser Deposition (PLD)
Problem Probable Cause(s) Recommended Solution(s)
Particulates or Droplets on Film Surface Target surface degradation or incorrect laser fluence.Using a metallic this compound target can result in smoother films compared to a ceramic Y₂O₃ target.[1][10] Optimizing the laser fluence and rotating the target can minimize droplet formation.[1]
Poor Crystallinity Substrate temperature is too low.Increase the substrate temperature to promote crystalline growth.[11]
Non-uniform Thickness Inconsistent laser plume distribution.Adjust the target-to-substrate distance and ensure the laser is rastering across the target surface uniformly.
Oxygen Vacancies in the Film Insufficient oxygen pressure during deposition.Increase the background oxygen pressure in the deposition chamber.[11]

Experimental Protocols & Data

This section provides an overview of typical experimental parameters for different Y₂O₃ deposition techniques.

Atomic Layer Deposition (ALD) Parameters
PrecursorOxidantDeposition Temperature (°C)Growth per Cycle (Å/cycle)Refractive IndexReference(s)
Y(iPr₂amd)₃Water150-2800.81.8[2]
Y(CpBut)₃Water230~1.71.85[12]
Y(EtCp)₂(iPr₂-amd)Ozone300-4500.9-1.11.9-2.0[13]
Y(MeCp)₂(iPr-nPrAMD)Water150-290~0.11~1.87[5]
Y-08Ozone + Water>3101.091.90-1.95[4]
Sputtering Parameters
Sputtering TechniqueTargetSubstrate TemperatureGas EnvironmentKey FindingsReference(s)
Ion Beam SputteringY₂O₃Room Temp. & 700°CO₂ at 4x10⁻³ PaCrystalline films obtained at 700°C.[1]
DC Magnetron SputteringY-Ar/O₂Phase transition from cubic to monoclinic with increasing substrate bias.[1]
RF Magnetron SputteringY₂O₃-Ar/O₂Adding O₂ reduces the deposition rate.[1]
Reactive SputteringY350°C (623 K)Ar/O₂Formation of nanocrystalline/amorphous Y₂O₃.[1][14]
Pulsed Laser Deposition (PLD) Parameters
TargetSubstrate Temperature (°C)Gas EnvironmentKey FindingsReference(s)
Y₂O₃150-650O₂ at 0.01 mbarPolycrystalline films above 350°C.[1][11][1][11]
Y-O₂/ArMetallic target yields smoother films than a ceramic target.[1][10][1][10]

Visualizations

Experimental Workflow for Thin Film Deposition

experimental_workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition substrate_prep Substrate Cleaning & Preparation load_system Load Substrate & Target/Precursor substrate_prep->load_system target_prep Target/Precursor Preparation target_prep->load_system pump_down Pump Down to Base Pressure load_system->pump_down set_params Set Deposition Parameters (Temp, Pressure, Gas Flow, Power) pump_down->set_params deposition Film Deposition set_params->deposition cool_down Cool Down in Controlled Atmosphere deposition->cool_down unload Unload Sample cool_down->unload characterization Film Characterization (XRD, SEM, AFM, Ellipsometry) unload->characterization

Caption: General workflow for this compound oxide thin film deposition.

Troubleshooting Logic for Common Film Defects

troubleshooting_defects start Film Defect Observed q_peeling Is the film peeling or cracking? start->q_peeling s_stress High Internal Stress - Adjust deposition pressure/bias - Anneal post-deposition q_peeling->s_stress Yes s_contamination Substrate Contamination - Improve substrate cleaning protocol q_peeling->s_contamination Yes q_cloudy Is the film cloudy or hazy? q_peeling->q_cloudy No end Film Quality Improved s_stress->end s_contamination->end s_roughness High Surface Roughness - Increase substrate temperature - Optimize pressure q_cloudy->s_roughness Yes s_stoichiometry Incorrect Stoichiometry - Adjust reactive gas flow - Anneal in oxygen q_cloudy->s_stoichiometry Yes q_particulates Are there particulates on the surface? q_cloudy->q_particulates No s_roughness->end s_stoichiometry->end s_target Target Arcing/Degradation (PLD/Sputtering) - Optimize power/laser fluence - Use a metallic target q_particulates->s_target Yes s_chamber Chamber Contamination - Clean deposition chamber q_particulates->s_chamber Yes q_particulates->end No s_target->end s_chamber->end

Caption: Decision tree for troubleshooting common this compound oxide film defects.

References

Technical Support Center: Manufacturing Crack-Free Yttrium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent cracking in yttrium hydride during the manufacturing process.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving cracking issues encountered during this compound hydride synthesis.

Issue 1: Cracks Appear During the Direct Hydriding Process

Primary Cause: Rapid hydrogen absorption leads to a significant volume expansion (~4.5-5.0%), creating internal stresses that exceed the material's fracture strength.[1] A steep hydrogen concentration gradient between the surface and the interior of the this compound metal is a major contributor to this stress.[2]

Troubleshooting Steps:

  • Verify Hydrogen Introduction Rate:

    • Question: Are you introducing hydrogen gas at a slow, controlled rate?

    • Action: Implement a very slow hydriding rate. This allows for more uniform hydrogen distribution throughout the this compound metal, minimizing internal stress buildup.[3] Precise control over hydrogen partial pressure and flow is crucial.[1][4]

  • Examine Starting this compound Material:

    • Question: What is the grain size of your starting this compound metal?

    • Action: Utilize this compound with a small grain size. Finer grains can better accommodate the stress from volumetric expansion, reducing the likelihood of cracking.[4]

  • Review Hydriding Temperature:

    • Question: At what temperature are you conducting the hydriding process?

    • Action: Ensure the hydriding temperature is appropriate. While specific temperatures can vary, a common range is 700-820°C.[5] The temperature should be high enough to facilitate hydrogen diffusion but controlled to prevent excessive reaction rates.

  • Implement Isochore Cooling:

    • Question: What is your cooling procedure after hydriding?

    • Action: Employ a temperature-pressure isochore cooling process, especially if α-phase this compound is present. This controlled cooling method helps to prevent cracking during the final stages of fabrication.

Issue 2: Cracks Observed in this compound Hydride Produced by Powder Metallurgy

Primary Cause: Non-uniform density in the green (unsintered) pellet or improper sintering and cooling parameters can lead to stress and cracking.

Troubleshooting Steps:

  • Assess Green Pellet Homogeneity:

    • Question: How was the green pellet formed? Are there any density gradients?

    • Action: Ensure the this compound hydride powder is pressed uniformly to create a green pellet with consistent density. Inconsistent density can lead to differential shrinkage during sintering, causing cracks.

  • Verify Sintering Protocol:

    • Question: What are your sintering temperature, time, and atmosphere?

    • Action: A typical sintering process involves heating to around 1200°C for 2 hours under an inert argon atmosphere. The heating and cooling rates should be controlled, for example, at 10°C/min.

  • Control Post-Sintering Hydriding/Dehydriding:

    • Question: How is the hydrogen concentration adjusted after sintering?

    • Action: After sintering, the temperature is typically reduced to around 700°C, and a flowing argon/hydrogen mixture is introduced. Subsequently, the temperature is lowered to 600°C, and the atmosphere is switched back to pure argon to purge the system before cooling to room temperature. Abrupt changes in atmosphere or temperature can induce stress.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cracking in this compound hydride during manufacturing?

A1: The primary cause is the significant volume expansion, approximately 4.5-5.0%, that occurs when this compound metal is converted to this compound hydride.[1] This expansion, if not properly managed, generates substantial internal stresses that can lead to cracking.[2]

Q2: How does the hydrogen absorption rate affect cracking?

A2: A rapid hydrogen absorption rate creates a large hydrogen concentration gradient within the this compound sample. The surface becomes hydrogen-rich and expands, while the core remains hydrogen-poor. This differential expansion is a major source of stress and cracking.[2] A slow, controlled introduction of hydrogen is therefore critical.[3]

Q3: Can the properties of the initial this compound metal influence cracking?

A3: Yes, the microstructure of the starting this compound metal is important. Using this compound with a fine grain size can help mitigate cracking as it provides more grain boundaries to accommodate the strain from hydride formation.[4]

Q4: What is the powder metallurgy approach and how does it help prevent cracking?

A4: The powder metallurgy approach involves using this compound hydride powder, pressing it into a "green" pellet, and then sintering it at high temperatures to form a dense solid. This method can lead to more predictable expansion and a finer-grained final product, which helps to control cracking.

Q5: Are there specific cooling rates that should be used to prevent cracking?

A5: While specific critical cooling rates are not well-documented in the provided search results, a slow and controlled cooling process is universally recommended. For powder metallurgy, a rate of 10°C/min for both heating and cooling has been used successfully. The principle is to minimize thermal shock and allow stresses to relax.

Q6: How does the final hydrogen-to-yttrium (H/Y) ratio affect the material's properties?

A6: The H/Y ratio significantly influences the mechanical properties of this compound hydride. For instance, elastic moduli and microhardness tend to increase with higher hydrogen content.[6] The phase composition also changes with the H/Y ratio, which can impact the material's response to stress.

Data Presentation

Table 1: Key Parameters for this compound Hydride Synthesis

ParameterDirect HydridingPowder Metallurgy
Starting Material High-purity this compound metal (fine grain preferred)This compound hydride powder
Hydriding/Sintering Temp. 700 - 820°C[5]~1200°C (Sintering)
Atmosphere Hydrogen (controlled low pressure/flow)Argon (Sintering), Ar/H₂ mix (Hydriding)
Heating/Cooling Rate Slow and controlled~10°C/min
Key to Preventing Cracks Very slow hydrogen introduction, fine-grain this compoundHomogeneous green pellet density, controlled heating/cooling

Table 2: Mechanical Properties of this compound Hydride

PropertyValueDependence on H/Y Ratio
Volume Expansion ~4.5 - 5.0%[1]Increases with hydrogen content
Elastic Moduli Larger than this compound metal[6]Increases with hydrogen content[6]
Microhardness Larger than this compound metal[6]Increases with hydrogen content[6]
Fracture Strength (Data not available for cracked vs. crack-free comparison)Expected to be significantly lower in cracked samples

Experimental Protocols

Protocol 1: Direct Hydriding of this compound Metal to Prevent Cracking
  • Material Preparation: Start with high-purity, fine-grained this compound metal.

  • System Setup: Place the this compound sample in a Sieverts apparatus or a similar system with precise temperature and hydrogen pressure control.

  • Evacuation and Heating: Evacuate the system to a high vacuum and then heat the this compound metal to the desired hydriding temperature (e.g., 820°C).[5]

  • Controlled Hydrogen Introduction: Introduce ultra-high purity hydrogen gas at a very low, controlled flow rate. The hydrogen pressure should be kept low initially and gradually increased. This slow rate is crucial to allow for uniform hydrogen diffusion and to minimize stress.[3]

  • Monitoring: Continuously monitor the hydrogen uptake by the sample (e.g., by weight change or pressure drop).

  • Controlled Cooling: Once the desired hydrogen concentration is reached, implement a controlled cooling protocol. If different phases are present, an isochore cooling path (maintaining a constant volume of gas) is recommended.

Protocol 2: Powder Metallurgy Synthesis of this compound Hydride
  • Powder Preparation: Start with fine this compound hydride powder.

  • Green Pellet Formation: Press the powder (e.g., uniaxially) to form a green pellet with uniform density.

  • Sintering:

    • Place the green pellet in a furnace with a controlled atmosphere.

    • Heat the pellet to the sintering temperature (e.g., 1200°C) at a controlled rate (e.g., 10°C/min) under a flowing argon atmosphere.

    • Hold at the sintering temperature for a specified duration (e.g., 2 hours).

  • Hydriding and Cooling:

    • Reduce the temperature to the hydriding temperature (e.g., 700°C).

    • Switch the atmosphere to a flowing argon/6% hydrogen mixture and hold for an extended period (e.g., 10 hours).

    • Lower the temperature further (e.g., to 600°C) and switch the atmosphere back to pure argon for purging (e.g., 10 hours).

    • Cool the sample down to room temperature at a controlled rate.

Mandatory Visualization

Crack_Formation_Mechanism cluster_process Manufacturing Process cluster_mechanism Cracking Mechanism Y_Metal This compound Metal Hydriding Hydriding Process Y_Metal->Hydriding H2_Gas Hydrogen Gas H2_Gas->Hydriding Volume_Expansion Volume Expansion (~4.5%) Hydriding->Volume_Expansion causes Stress_Buildup Internal Stress Buildup Volume_Expansion->Stress_Buildup leads to Crack_Initiation Crack Initiation Stress_Buildup->Crack_Initiation exceeds fracture strength Crack_Propagation Crack Propagation Crack_Initiation->Crack_Propagation Cracked_YH Cracked this compound Hydride Crack_Propagation->Cracked_YH

Caption: Mechanism of crack formation in this compound hydride.

Troubleshooting_Workflow Start Cracking Observed in YH₂ Method Manufacturing Method? Start->Method Direct_Hydriding Direct Hydriding Method->Direct_Hydriding Direct Powder_Metallurgy Powder Metallurgy Method->Powder_Metallurgy Powder Check_H2_Rate Check H₂ Introduction Rate Direct_Hydriding->Check_H2_Rate Check_Y_Grain_Size Check Y Grain Size Direct_Hydriding->Check_Y_Grain_Size Check_Cooling Check Cooling Protocol Direct_Hydriding->Check_Cooling Check_Green_Density Check Green Pellet Density Powder_Metallurgy->Check_Green_Density Check_Sintering Check Sintering Parameters Powder_Metallurgy->Check_Sintering Slow_H2_Rate Implement Slow H₂ Rate Check_H2_Rate->Slow_H2_Rate If fast Use_Fine_Grain Use Fine-Grain this compound Check_Y_Grain_Size->Use_Fine_Grain If coarse Controlled_Cooling Use Controlled Cooling Check_Cooling->Controlled_Cooling If rapid Uniform_Pressing Ensure Uniform Pressing Check_Green_Density->Uniform_Pressing If non-uniform Optimize_Sintering Optimize Sintering Cycle Check_Sintering->Optimize_Sintering If sub-optimal

Caption: Troubleshooting workflow for cracked this compound hydride.

References

improving the quantum yield of yttrium-based phosphors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quantum yield of yttrium-based phosphors.

Frequently Asked Questions (FAQs)

Q1: What is quantum yield and why is it a critical parameter for phosphors?

A1: The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the phosphor.[1][2][3] A quantum yield approaching 1 (or 100%) signifies that a majority of the absorbed photons are converted into emitted light, leading to a brighter and more efficient phosphor.[1][3] This is a crucial parameter in applications such as LED lighting, displays, and biomedical imaging, as it directly influences the brightness, sensitivity, and signal-to-noise ratio of the material.[1]

Q2: What are the primary factors influencing the quantum yield of this compound-based phosphors?

A2: The quantum yield of this compound-based phosphors is highly sensitive to a variety of factors, including:

  • Host Lattice and Dopant/Co-dopant: The choice of the this compound-based host material (e.g., YAG, Y2O3, YPO4) and the specific rare-earth dopants (e.g., Ce³⁺, Eu³⁺, Er³⁺/Yb³⁺) and their concentrations are fundamental to the phosphor's luminescent properties.[4][5][6]

  • Synthesis Method: Different synthesis techniques such as solid-state reaction, co-precipitation, sol-gel, and hydrothermal methods significantly impact the phosphor's particle size, morphology, and crystallinity, all of which affect the quantum yield.[7][8]

  • Purity of Precursors: The presence of impurities in the starting materials can introduce quenching sites, leading to a reduction in quantum yield.

  • Crystallinity and Defects: A well-crystallized phosphor with minimal lattice defects is essential for high quantum efficiency. Post-synthesis annealing is often employed to improve crystallinity.

  • Particle Size and Morphology: The size and shape of the phosphor particles can influence light extraction and scattering, thereby affecting the measured quantum yield. Nanoscale phosphors, for instance, may exhibit different quantum yields compared to their bulk counterparts.[5][9][10][11][12]

Q3: How is the quantum yield of a powder phosphor sample measured accurately?

A3: The most accurate method for measuring the quantum yield of powder phosphors is the absolute method, which utilizes an integrating sphere.[2][13] This technique involves two measurements: first, the spectrum of the excitation light is measured with a standard reflectance material (like BaSO₄) in the sphere. Second, the sample is placed in the sphere, and the spectrum of the scattered excitation light and the emitted fluorescence is measured. The quantum yield is then calculated as the ratio of the number of emitted photons to the number of absorbed photons. For samples in liquid form, a relative method comparing the fluorescence intensity to a standard with a known quantum yield can be used.[3][13][14]

Troubleshooting Guide

Issue 1: The synthesized this compound-based phosphor exhibits a significantly lower quantum yield than expected.

This is a common issue that can arise from several factors during synthesis and characterization. The following troubleshooting steps can help identify and resolve the problem.

Potential Cause Troubleshooting Action
Impurity Quenching Ensure the use of high-purity precursors. Impurities can act as non-radiative recombination centers, reducing the quantum yield. Re-purify starting materials if necessary.[15]
Incomplete Reaction or Poor Crystallinity Optimize the calcination/annealing temperature and duration. X-ray diffraction (XRD) can be used to confirm the phase purity and crystallinity of the phosphor. Insufficient calcination can lead to an incomplete reaction and the presence of amorphous phases, which are detrimental to quantum yield.[4][5][10][11][12]
Non-Optimal Dopant Concentration Synthesize a series of samples with varying dopant concentrations to determine the optimal level. High dopant concentrations can lead to concentration quenching, where the excited state energy is transferred between dopant ions until it is lost to a quenching site.[16]
Presence of Surface Defects Surface defects can act as quenching sites. Post-synthesis treatments, such as surface passivation or annealing in a controlled atmosphere, can sometimes mitigate these effects.[6]
Aggregation-Caused Quenching (ACQ) For phosphors dispersed in a medium, aggregation can lead to self-quenching. Perform concentration-dependent fluorescence studies to see if the quantum yield increases upon dilution.[1][15]

Issue 2: The emission color of the phosphor is inconsistent or has shifted.

Potential Cause Troubleshooting Action
Phase Impurity Use XRD to check for the presence of unintended crystalline phases. Different crystal structures can lead to shifts in the emission spectrum.
Dopant Site Occupancy The local environment of the dopant ion affects its emission. Changes in synthesis conditions can alter which crystallographic site the dopant occupies, leading to color shifts.
Co-doping Effects The presence of co-dopants can alter the emission spectrum through energy transfer or by modifying the crystal field around the primary emitting ion.[5][10][11][12]

Quantitative Data Summary

The following tables summarize quantitative data on the quantum yield of various this compound-based phosphors under different experimental conditions.

Table 1: Quantum Yield of Y₂O₃:Eu³⁺ Phosphors

Synthesis MethodDopant Concentration (Eu³⁺)Annealing Temperature (°C)Quantum Yield (%)Reference
Solvent EvaporationNot Specified110080[17]
One-Pot, Non-hydrolytic10%As-synthesized (nanodiscs)>30[5][10][11][12]
Sol-gelNot Specified55064.6[8]

Table 2: Quantum Yield of YAG:Ce³⁺ Phosphors

Synthesis MethodCo-dopantAnnealing Temperature (°C)Quantum Yield (%)Reference
Co-precipitation with Urea (B33335)Gd³⁺Not SpecifiedImproved[6]
Hot PlasmaNoneNot SpecifiedLower than micron-sized particles[9]

Table 3: Quantum Yield of YPO₄:Er³⁺, Yb³⁺ Phosphors

Synthesis MethodDopant Concentration (Er³⁺, Yb³⁺)Annealing Temperature (°C)Quantum Yield (%)Reference
Solid-State Reaction3 at%, 3 at%120067[4]
Solid-State Reaction3 at%, 24 at%1200(Max Brightness)[4]

Experimental Protocols

Protocol 1: Synthesis of YAG:Ce³⁺ Phosphors via Urea-Based Co-precipitation

This protocol describes a common method for synthesizing this compound Aluminum Garnet doped with Cerium (YAG:Ce³⁺) phosphors.[7]

Materials:

  • This compound(III) nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O)

  • Aluminum(III) nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Beakers and magnetic stir bars

  • Hot plate with magnetic stirring capability

  • Drying oven

  • High-temperature furnace

  • Mortar and pestle

  • Filtration apparatus

Procedure:

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of this compound nitrate, aluminum nitrate, and cerium nitrate in deionized water to form a clear solution. The molar ratio of (Y+Ce) to Al should be 3:5.

  • Precipitation: Add an excess amount of urea to the nitrate solution. Heat the solution to 80-90°C with constant stirring. Urea will decompose to generate ammonia, which acts as the precipitating agent, forming a gelatinous precipitate.

  • Maturation: Age the precipitate by maintaining the temperature and stirring for 1-2 hours to ensure complete and homogeneous precipitation.

  • Filtration and Washing: Separate the precipitate from the solution by filtration. Wash the precipitate several times with deionized water and then with ethanol to remove unreacted salts and byproducts.

  • Drying: Dry the washed precipitate in an oven at 100-120°C overnight.

  • Calcination: Transfer the dried precursor powder to an alumina (B75360) crucible and calcine it in a high-temperature furnace. A typical calcination profile is 900-1200°C for 2-4 hours.

  • Characterization: The resulting phosphor powder can be characterized for its phase purity (XRD), morphology (SEM), and luminescent properties (photoluminescence spectroscopy, quantum yield measurement).

Protocol 2: Absolute Quantum Yield Measurement of a Powder Sample

This protocol outlines the steps for measuring the absolute photoluminescence quantum yield of a phosphor powder using an integrating sphere.[13][18]

Equipment:

  • Spectrofluorometer

  • Integrating sphere attachment

  • Excitation light source (e.g., Xenon lamp)

  • Monochromator

  • Detector

  • Powder sample holder

  • Standard reflectance material (e.g., BaSO₄)

Procedure:

  • System Calibration: Calibrate the spectrofluorometer and detector according to the manufacturer's instructions to ensure accurate spectral measurements.

  • Incident Light Spectrum Measurement:

    • Place the standard reflectance material (e.g., BaSO₄) in the sample holder within the integrating sphere.

    • Set the excitation wavelength and scan the emission monochromator over the range of the excitation wavelength to measure the spectrum of the incident light scattered by the standard. This provides a measure of the number of photons in the excitation beam.

  • Sample Spectrum Measurement:

    • Replace the standard reflectance material with the phosphor sample in the powder sample holder.

    • Excite the sample at the same wavelength used for the incident light measurement.

    • Scan the emission monochromator over a broad range that covers both the scattered excitation light and the full emission spectrum of the phosphor.

  • Data Analysis:

    • Integrate the area under the peak of the scattered excitation light from the sample measurement.

    • Integrate the area under the emission spectrum of the phosphor.

    • The number of absorbed photons is proportional to the difference between the integrated intensity of the incident light and the integrated intensity of the scattered excitation light from the sample.

    • The number of emitted photons is proportional to the integrated intensity of the phosphor's emission spectrum.

    • Calculate the quantum yield using the formula: Φ = (Number of emitted photons) / (Number of absorbed photons).

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_optimization Optimization Loop precursors Precursor Preparation (Nitrates + Urea) precipitation Co-precipitation (80-90°C) precursors->precipitation filtration Filtration & Washing precipitation->filtration drying Drying (100-120°C) filtration->drying calcination Calcination (900-1200°C) drying->calcination phosphor Final Phosphor Powder calcination->phosphor xrd XRD Analysis (Phase & Crystallinity) phosphor->xrd sem SEM Analysis (Morphology) phosphor->sem pl Photoluminescence (Emission Spectrum) phosphor->pl qy Quantum Yield Measurement phosphor->qy analysis Analyze Results qy->analysis decision Quantum Yield Optimal? analysis->decision modify Modify Parameters (Temp, Conc., etc.) decision->modify No modify->precursors Iterate

Caption: Experimental workflow for synthesis and optimization of this compound-based phosphors.

troubleshooting_flowchart start Low Quantum Yield Observed check_purity Check Precursor Purity start->check_purity check_xrd Perform XRD Analysis check_purity->check_xrd Yes impure Use High Purity Precursors check_purity->impure No poor_cryst Phase Impure or Amorphous? check_xrd->poor_cryst check_conc Vary Dopant Concentration conc_quench Concentration Quenching? check_conc->conc_quench check_temp Optimize Calcination Temp. solution Quantum Yield Improved impure->solution poor_cryst->check_conc No adjust_temp Adjust Calcination Temperature & Time poor_cryst->adjust_temp Yes adjust_conc Synthesize Series with Varying Concentrations conc_quench->adjust_conc Yes conc_quench->solution No temp_issue Incomplete Reaction? adjust_temp->solution adjust_conc->solution

Caption: Troubleshooting flowchart for low quantum yield in this compound-based phosphors.

References

Technical Support Center: Enhancing the Thermal Stability of Yttrium-Doped Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and processing of yttrium-doped ceramics.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Cracking of ceramic samples during or after sintering.

  • Question: Why are my this compound-doped ceramic samples cracking during the cooling phase of the sintering cycle?

  • Answer: Cracking during cooling is often a result of thermal shock. This occurs when different parts of the ceramic cool at varying rates, leading to internal stress. To mitigate this, ensure a controlled and slow cooling rate. Additionally, inconsistencies in the sintering atmosphere can affect heat transfer and contribute to this issue.[1]

  • Question: My ceramic samples are exhibiting cracks that don't seem to be related to the cooling process. What could be the cause?

  • Answer: Such cracks often stem from issues in the initial powder preparation or the formation of the "green body" (the unsintered ceramic compact).[1] Key factors to investigate include:

    • Powder Homogeneity: A non-uniform particle size distribution in your starting this compound oxide powder can lead to differential shrinkage during sintering, causing stress and cracks.[1]

    • Contamination: The presence of foreign materials in the powder or green body can create stress concentration points.[1]

    • Green Body Density: Gradients in the density of the green body are a primary source of stress and subsequent cracking during the sintering process.[1]

Issue 2: Poor mechanical properties (e.g., low strength, low fracture toughness) in the sintered ceramic.

  • Question: What are the key factors influencing the final mechanical properties of my yttria-stabilized zirconia (YSZ) ceramics?

  • Answer: The mechanical strength and fracture toughness of YSZ ceramics are significantly influenced by the sintering temperature and the yttria (Y₂O₃) content.[2][3] These two factors determine the final phase composition (the balance of monoclinic, tetragonal, and cubic zirconia phases) and microstructure (grain size and porosity), which in turn dictate the mechanical performance.[2][3][4][5]

  • Question: How does sintering temperature affect the properties of YSZ with different yttria concentrations?

  • Answer: The optimal sintering temperature can vary depending on the yttria content. For instance, for a 3 mol% YSZ (3YSZ), sintering at 1500°C for 2 hours has been shown to yield high mechanical strength (800 MPa or higher).[2] In contrast, a 6 mol% YSZ (6YSZ) can achieve a similar strength level at a lower sintering temperature of 1450°C.[2] It's important to note that deviations as small as 5% from the recommended sintering temperature can impact properties like flexural strength, light transmittance, and crystal phase fractions.[5]

  • Question: What is the effect of yttria content on the thermal stability and mechanical properties?

  • Answer: Yttria is added to zirconia to stabilize the tetragonal phase at room temperature, which is crucial for its high fracture toughness.[6] However, the amount of yttria must be carefully controlled. Lower concentrations of Y₂O₃ may be beneficial from a mechanical properties perspective.[2] For example, 3YSZ sintered at 1550°C has shown about 17% higher strength than 6YSZ sintered at 1450°C.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound oxide (yttria) in ceramics?

A1: this compound oxide is primarily used as a stabilizer for zirconia (ZrO₂) ceramics.[6] Zirconia undergoes a phase transformation from a tetragonal to a monoclinic structure upon cooling, which is accompanied by a volume expansion that can cause cracking.[6] Yttria is added to stabilize the tetragonal or cubic phase at room temperature, thus preventing this destructive phase transformation and enhancing the material's thermal stability and durability.[6] This combination is known as yttria-stabilized zirconia (YSZ). Yttria also acts as a sintering additive, enabling the ceramic to densify at lower temperatures and reducing the likelihood of defects.[6]

Q2: How can I prepare a homogenous this compound oxide powder to minimize sintering defects?

A2: A common method for preparing a uniform this compound oxide powder is through co-precipitation followed by calcination. This involves dissolving this compound and zirconium salts in a solution and then co-precipitating them as hydroxides by controlling the pH.[7] The resulting precipitate is then washed, dried, and calcined at a specific temperature to form the oxide powder.[1][7]

Q3: What is a typical calcination temperature for the prepared this compound oxide precursor powder?

A3: A typical calcination temperature for a dried this compound-containing precursor powder to obtain this compound oxide is around 750°C for 60 minutes.[1]

Q4: Can doping with other elements further enhance the thermal stability of this compound-doped ceramics?

A4: Yes, co-doping with other rare earth oxides, such as ceria (CeO₂), can be employed to further improve the properties of yttria-doped zirconia for specific applications.[8] The addition of ceria can influence the phase composition and thermal stability of the final ceramic.[8]

Data Presentation

Table 1: Effect of Sintering Temperature and Yttria Content on Mechanical Strength of YSZ Ceramics

Yttria Content (mol%)Sintering Temperature (°C)Sintering Time (hours)Resulting Mechanical Strength (MPa)
315002≥ 800[2]
614502Close to 800[2]
315502~17% higher than 6YSZ at 1450°C[2]

Table 2: Influence of Sintering Temperature on Phase Composition of YSZ Ceramics

Ceramic TypeSintering Temperature (°C)Key Phase Composition Outcome
3YSZ, 4YSZ1550Provides a relatively large amount of tetragonal zirconia phase (>65 wt.%)[4]
5YSZ1450Lower amount of cubic phase compared to sintering at 1550°C[4]
6YSZ, 7YSZ, 8YSZ1550Optimal for achieving a high content of metastable tetragonal phase with a minimum amount of cubic phase[3]

Experimental Protocols

Protocol 1: this compound Oxide Powder Preparation via Precipitation

  • Precursor Solution Preparation: Prepare a 0.1 mol/L solution of this compound nitrate (B79036) hexahydrate (Y(NO₃)₃·6H₂O) in deionized water.[1]

  • Precipitating Agent Preparation: Prepare a 1.5 mol/L solution of ammonium (B1175870) hydrogen carbonate (NH₄HCO₃) in deionized water.[1]

  • Precipitation: While stirring the this compound nitrate solution at 500 rpm, add the ammonium hydrogen carbonate solution dropwise at a rate of 5 mL/min.[1]

  • Washing: Wash the resulting precipitate three times with deionized water to remove any residual salts.[1]

  • Drying: Dry the precipitate at 70°C for 48 hours.[1]

  • Calcination: Calcine the dried powder at 750°C for 60 minutes to obtain this compound oxide powder.[1]

Protocol 2: Sintering of Yttria-Stabilized Zirconia (YSZ) Ceramics

  • Powder Preparation: Start with a commercially available or lab-synthesized YSZ powder with the desired yttria content (e.g., 3 mol%, 6 mol%).

  • Green Body Formation: Press the powder into the desired shape (e.g., pellets) using a hydraulic press. Ensure uniform compaction to avoid density gradients.

  • Sintering: Place the green body in a high-temperature furnace.

    • Heat the sample to the target sintering temperature (e.g., 1450°C, 1500°C, or 1550°C) at a controlled heating rate.[2][3]

    • Hold the sample at the sintering temperature for a specified duration (e.g., 2 hours).[2]

    • Cool the sample down to room temperature at a controlled, slow rate to prevent thermal shock.

Visualizations

Experimental_Workflow A Powder Preparation (e.g., Co-precipitation) B Calcination A->B C Green Body Formation (Pressing) B->C D Sintering (High-Temperature Firing) C->D E Characterization (XRD, SEM, etc.) D->E F Final Ceramic Product E->F

Caption: Experimental workflow for the synthesis of this compound-doped ceramics.

Troubleshooting_Cracking Start Ceramic Cracking Observed Q1 When did cracking occur? Start->Q1 A1 During Cooling Q1->A1 Cooling Phase A2 Not during cooling Q1->A2 Other S1 Potential Cause: Thermal Shock A1->S1 S2 Potential Causes: - Inhomogeneous Powder - Contamination - Green Body Density Gradients A2->S2 R1 Solution: - Use slow, controlled cooling rate - Ensure consistent atmosphere S1->R1 R2 Solution: - Improve powder processing - Ensure clean handling - Optimize pressing parameters S2->R2

Caption: Troubleshooting logic for cracking in this compound-doped ceramics.

References

troubleshooting common issues in yttrium-90 radioembolization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with yttrium-90 (B1217062) (Y-90) radioembolization.

Troubleshooting Guides

This section provides solutions to common problems encountered during preclinical and in vitro Y-90 radioembolization experiments.

Microsphere-Related Issues

Question Possible Causes Troubleshooting Steps
Why are my Y-90 microspheres aggregating or clumping in the vial or delivery system? - Electrostatic interactions: Microspheres can develop surface charges that lead to attraction. - Inadequate suspension: Insufficient vortexing or mixing before administration. - Formulation issues: Problems with the microsphere coating or suspension medium. - Temperature fluctuations: Changes in temperature can affect microsphere stability.- Ensure proper suspension: Vortex the vial vigorously for at least 60 seconds immediately before drawing the dose. - Use appropriate suspension medium: Utilize the manufacturer-recommended sterile water or 5% dextrose in water (G5W) for administration. Isotonic G5W has been shown to reduce stasis and improve the percentage of activity delivered.[1] - Maintain consistent temperature: Store and handle microspheres at the recommended temperature to ensure stability. - Visual inspection: Always visually inspect the microsphere suspension for any signs of aggregation before administration.
What could be causing inconsistent Y-90 radiolabeling or poor labeling efficiency? - Incorrect pH of the reaction mixture: Y-90 labeling is highly pH-sensitive. - Presence of metallic impurities: Contaminants can compete with Y-90 for binding sites. - Expired or improperly stored reagents: Degradation of chelating agents or other components. - Inadequate mixing or incubation: Insufficient time or agitation for the labeling reaction to complete.- Optimize pH: Carefully adjust and monitor the pH of the reaction mixture to the optimal range specified in the protocol. - Use high-purity reagents: Ensure all chemicals and water are of high purity and free from metal contaminants. - Check reagent integrity: Use fresh, properly stored reagents and chelating agents. - Standardize mixing and incubation: Follow a validated protocol with precise mixing speeds and incubation times and temperatures.
Why is there evidence of Y-90 leaching from the microspheres after administration? - Microsphere instability: The bond between Y-90 and the microsphere may be weak. - Mechanical stress: Shear forces during injection can cause fragmentation and release of Y-90. - Chemical environment: The in vivo or in vitro environment may promote the dissociation of Y-90.- Perform stability testing: Conduct in vitro leaching studies in relevant biological fluids (e.g., serum, saline) to assess the stability of the radiolabeled microspheres over time. - Optimize injection technique: Inject the microspheres slowly and steadily to minimize mechanical stress. - Evaluate microsphere coating: If developing new microspheres, assess the stability of different coating materials and chelation methods.

Delivery and Administration Issues

Question Possible Causes Troubleshooting Steps
What leads to catheter or delivery system clogging during administration? - Microsphere aggregation: Clumped microspheres can block the catheter lumen. - Catheter size: Using a microcatheter with an internal diameter that is too small for the microsphere size.[2] - Blood reflux and clotting: Blood backing up into the catheter can lead to clot formation.- Prevent aggregation: Follow the steps outlined for preventing microsphere aggregation. - Select appropriate catheter size: Use a microcatheter with an internal diameter suitable for the specific type and size of microspheres being used.[2] - Maintain forward flow: Ensure a constant, slow forward flow during injection to prevent blood reflux. - Prime the catheter: Prime the delivery system with the suspension medium to remove any air bubbles.
Why is there a significant residual activity in the vial and delivery system after administration? - Incomplete suspension: Microspheres settling in the vial or syringe. - Adherence to surfaces: Microspheres sticking to the walls of the vial, syringe, or catheter. - Stasis or slow flow: Insufficient flow to carry all the microspheres out of the delivery system.- Thorough resuspension: Ensure the microspheres are fully suspended immediately before and during administration. - Use of appropriate materials: Select delivery system components with low protein-binding and non-stick properties. - Optimize injection rate: A higher injection rate (>10 mL/min in in-vitro models) can lead to a more predictable distribution and potentially lower residual activity. - Quantify residual activity: Always measure the residual activity in the vial and delivery system to accurately determine the administered dose. Studies have shown that residual activity can be significant, particularly with lower prepared activities.

Imaging and Dosimetry Issues

Question Possible Causes Troubleshooting Steps
Why are my SPECT/CT images of Y-90 biodistribution noisy and difficult to interpret? - Low photon count: Y-90 is primarily a beta emitter, and the bremsstrahlung photons used for SPECT imaging are produced in low numbers.[3] - Inappropriate energy window settings: Using a non-optimal energy window can increase scatter and noise. - Patient or phantom motion: Movement during the long acquisition times can cause blurring. - Incorrect reconstruction parameters: Suboptimal reconstruction algorithms or parameters can degrade image quality.- Optimize imaging protocol: Use a medium-energy collimator and an optimized energy window (e.g., 90-125 keV).[4] - Increase acquisition time: Longer scan times can improve photon statistics and reduce noise. - Immobilize the subject: Use appropriate restraints or anesthesia for animal studies to minimize motion artifacts. - Use appropriate reconstruction methods: Employ reconstruction algorithms that include corrections for attenuation, scatter, and collimator-detector response.[4]
What causes discrepancies between the prescribed and the calculated absorbed dose? - Inaccurate volume segmentation: Errors in delineating the tumor and normal tissue volumes on CT or MRI images. - Incorrect lung shunt fraction (LSF) measurement: Inaccurate LSF can lead to miscalculation of the dose delivered to the lungs and liver. - Inappropriate dosimetry model: Using a simplified model (e.g., single-compartment) when a more complex one (e.g., partition or voxel-based) is needed.[5][6] - Variability in microsphere distribution: The actual distribution of microspheres can differ from the assumed uniform distribution in simpler models.- Standardize volume delineation: Use a consistent and validated protocol for segmenting anatomical structures. - Accurate LSF determination: Use SPECT/CT for more accurate LSF measurements compared to planar imaging. - Select the appropriate dosimetry model: For research purposes, consider using the partition model or voxel-based methods for more accurate dose calculations. - Post-administration imaging: Perform post-administration imaging (SPECT/CT or PET/CT) to verify the actual microsphere distribution and refine dose calculations.

Frequently Asked Questions (FAQs)

General

  • What is the primary mechanism of action of Y-90 radioembolization? The primary mechanism is radiation-induced DNA damage in tumor cells. The high-energy beta particles emitted by Y-90 cause single and double-strand breaks in DNA, leading to cell cycle arrest and apoptosis (programmed cell death).[7]

  • What are the main differences between resin and glass Y-90 microspheres? Resin and glass microspheres differ in their physical properties, which can influence their administration and dosimetry.

FeatureResin MicrospheresGlass Microspheres
Composition Resin polymer with Y-90 bound to the surfaceGlass matrix with Y-90 integrated within
Diameter 20-60 µm20-30 µm
Specific Activity ~50 Bq/sphere~2500 Bq/sphere
Number of spheres per dose HigherLower
Embolic Effect Generally considered to have a slightly greater embolic effectGenerally considered to have a lesser embolic effect
  • How should radioactive waste from in vitro Y-90 experiments be managed? Radioactive waste from Y-90 experiments should be managed according to institutional and national guidelines. This typically involves segregating the waste, allowing it to decay in a shielded and secure location until the radioactivity reaches background levels, and then disposing of it as regular waste. Due to the relatively short half-life of Y-90 (64.1 hours), storage for decay is a feasible disposal method.

Experimental Protocols

  • Can you provide a basic protocol for assessing the in vitro stability of Y-90 microspheres?

    • Preparation: Prepare a known activity of Y-90 labeled microspheres.

    • Incubation: Suspend the microspheres in a relevant biological medium (e.g., human serum, phosphate-buffered saline) at 37°C.

    • Sampling: At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the suspension.

    • Separation: Centrifuge the aliquot to separate the microspheres from the supernatant.

    • Activity Measurement: Measure the radioactivity in the supernatant and the microsphere pellet using a gamma counter.

    • Calculation: Calculate the percentage of leached Y-90 at each time point as (activity in supernatant / total activity) x 100.

  • What is the general workflow for Y-90 dosimetry using the MIRD (Medical Internal Radiation Dose) formalism? The MIRD formalism is a common method for calculating the absorbed dose from internally administered radionuclides.

MIRD_Workflow cluster_data Data Acquisition cluster_analysis Dosimetry Calculation Anatomy Anatomical Imaging (CT/MRI) Segmentation Volume Segmentation (Tumor, Normal Liver, Lungs) Anatomy->Segmentation Activity Activity Distribution (SPECT/CT or PET/CT) Quantification Activity Quantification in each volume Activity->Quantification MIRD MIRD Formalism D = Ã * S Segmentation->MIRD Quantification->MIRD Dose_Calc Absorbed Dose Calculation (Gy) MIRD->Dose_Calc DNA_Damage_Response cluster_outcomes Cellular Outcomes Y90 Y-90 Beta Radiation DSB DNA Double-Strand Breaks Y90->DSB ATM ATM Activation DSB->ATM CHK2 CHK2 Activation ATM->CHK2 p53 p53 Activation CHK2->p53 Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Arrest Repair DNA Repair (NHEJ, HR) p53->Repair Apoptosis Apoptosis p53->Apoptosis

References

Technical Support Center: Optimization of Yttrium Content in High-Strength Alloys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and materials development professionals. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental optimization of yttrium (Y) content in high-strength alloys.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in high-strength alloys?

A1: this compound is a reactive rare-earth element added in small quantities to high-strength alloys to serve several key functions. Primarily, it acts as a potent grain refiner, leading to a more homogenous and finer grain structure. This grain refinement contributes to improved mechanical properties, including increased strength and toughness.[1][2] this compound also has a high affinity for oxygen and sulfur, forming stable oxides and oxysulfides. This scavenging effect cleanses the alloy melt of impurities that can otherwise lead to brittleness and reduced performance.[2][3][4] In high-temperature applications, this compound enhances oxidation resistance by promoting the formation of a stable, adherent oxide layer.[5][6][7]

Q2: How does this compound addition affect the mechanical properties of different alloy systems?

A2: The effect of this compound varies depending on the base alloy:

  • Stainless Steels: In stainless steels, such as PH13-8Mo, the addition of this compound can lead to a synergistic improvement in both strength and toughness. This is attributed to grain refinement, an increase in the volume fraction of retained austenite, and the formation of nano-sized this compound-containing precipitates.[1][2]

  • Magnesium Alloys: In magnesium alloys, this compound can enhance strength and corrosion resistance.[8][9] It can form various strengthening phases, but excessive additions can lead to the coarsening of these phases and a subsequent decline in mechanical properties.[10]

  • Nickel-Based Superalloys: For nickel-based superalloys, this compound can improve creep properties and oxidation resistance.[5][11] However, in some cases, this compound segregation can lead to the formation of undesirable carbides and increase susceptibility to hot cracking during additive manufacturing processes.[11]

  • Aluminum Alloys: this compound additions to aluminum-silicon alloys can modify the eutectic silicon structure from coarse and plate-like to a finer, more fibrous morphology, which enhances tensile properties after heat treatment.[12]

Q3: What are the common challenges encountered when adding this compound to alloys?

A3: Researchers may face several challenges, including:

  • Inhomogeneous Distribution: Due to its high reactivity and density differences with base metals, this compound can segregate during melting and solidification, leading to an uneven distribution within the alloy and inconsistent properties.[13][14]

  • This compound Recovery and Retention: A significant amount of the added this compound can be lost due to reaction with the crucible or volatilization at high melting temperatures.[4][13] Verifying the final this compound content is crucial.

  • Formation of Undesirable Phases: While this compound can form beneficial precipitates, excessive amounts can lead to the formation of coarse, brittle intermetallic compounds that are detrimental to mechanical properties.[5][10]

  • Hot Cracking: In processes like selective laser melting (SLM), this compound segregation to grain boundaries can increase the susceptibility to hot cracking.[11]

Troubleshooting Guide

Issue 1: Inconsistent Mechanical Properties Across Samples

  • Possible Cause: Inhomogeneous distribution of this compound. This compound can segregate during casting, leading to variations in local composition and mechanical properties.[13]

  • Troubleshooting Steps:

    • Microstructural Analysis: Use Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) to map the distribution of this compound within the alloy matrix.

    • Solidification Control: Optimize the cooling rate during casting. Faster cooling rates can help suppress segregation.

    • Melt Agitation: Employ electromagnetic stirring or mechanical agitation during melting to promote a more uniform distribution of this compound.

    • Homogenization Heat Treatment: Perform a high-temperature heat treatment to encourage the diffusion of this compound and reduce compositional gradients.

Issue 2: Lower than Expected Ductility or Toughness

  • Possible Cause: Formation of coarse, brittle this compound-rich intermetallic phases or oxide inclusions.[2][10]

  • Troubleshooting Steps:

    • Phase Identification: Utilize X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) to identify the phases present in the alloy.

    • Optimize this compound Content: Systematically vary the this compound addition to find the optimal concentration that provides grain refinement without forming excessive coarse intermetallics. Refer to the quantitative data tables for guidance.

    • Melt Cleanliness: Ensure a clean melting practice with minimal exposure to oxygen to reduce the formation of oxide inclusions.[2] Consider using a protective atmosphere (e.g., argon).

Issue 3: Poor High-Temperature Oxidation Resistance

  • Possible Cause: Incorrect this compound concentration or the presence of impurities that disrupt the formation of a protective oxide scale. An insufficient amount of this compound may not be effective, while an excessive amount can lead to the formation of non-protective this compound-rich oxides.[5][13]

  • Troubleshooting Steps:

    • Controlled this compound Addition: Precisely control the amount of this compound added. For Ni-based superalloys like GH4169, an optimal content of around 0.04 wt.% has been shown to be effective.[5][6]

    • Isothermal and Cyclic Oxidation Testing: Conduct oxidation tests at the target temperature to evaluate the performance of the alloy. Isothermal tests help assess the intrinsic growth rate of the oxide scale, while cyclic tests evaluate its adhesion.[13]

    • Surface Analysis: Characterize the oxide scale using SEM, EDS, and XRD to understand its composition and morphology. A continuous, adherent alumina (B75360) or chromia layer is typically desired.

Data Presentation

Table 1: Effect of this compound on Mechanical Properties of PH13-8Mo Stainless Steel

This compound ContentAverage Grain Size (μm)Retained Austenite (%)Yield Strength (MPa)Elongation (%)Impact Energy (J/cm²)
Without this compound2.02 ± 0.03171282-86.75
With this compound0.97 ± 0.0220144312.2124.25

Data sourced from studies on PH13-8Mo stainless steel produced by selective laser melting.[2]

Table 2: Effect of this compound Content on Oxidation Rate of a Superalloy at 900°C

This compound Content (wt.%)Oxidation Rate Constant (k)Observations
0HighFormation of Cr₂O₃ and TiO₂ scales.
0.05ReducedPromoted selective oxidation of aluminum.
0.1LowestFormation of a continuous and compact Al₂O₃ scale.[13]
0.5IncreasedFormation of a this compound-rich phase with a negative effect on oxidation resistance.[13]

Experimental Protocols

1. Sample Preparation for Microstructural Analysis

  • Sectioning: Cut the sample to the desired size using a low-speed diamond saw with ample coolant to minimize deformation.

  • Mounting: Embed the sample in a conductive or non-conductive mounting resin.

  • Grinding: Sequentially grind the sample surface using silicon carbide (SiC) papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit). Use water as a coolant and lubricant.

  • Polishing:

    • Rough Polishing: Use diamond suspensions (e.g., 9 µm, 3 µm, 1 µm) on a polishing cloth.

    • Final Polishing: Use a fine colloidal silica (B1680970) or alumina suspension (e.g., 0.05 µm) to achieve a mirror-like finish.

  • Etching: Etch the polished surface with a suitable chemical etchant to reveal the microstructure (e.g., Kroll's reagent for titanium alloys, Nital for steels).

2. Tensile Testing

  • Specimen Preparation: Machine the alloy into standardized tensile test specimens (dog-bone shape) according to ASTM E8 or a similar standard.

  • Testing Procedure:

    • Measure the initial cross-sectional area of the gauge length.

    • Securely mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the gauge section to accurately measure strain.

    • Apply a uniaxial tensile load at a constant strain rate until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Convert the load-elongation data into an engineering stress-strain curve.

    • Determine key mechanical properties: Yield Strength (YS) using the 0.2% offset method, Ultimate Tensile Strength (UTS), and Elongation at break.

Mandatory Visualization

Experimental_Workflow cluster_Preparation Alloy Preparation cluster_Characterization Characterization cluster_Analysis Analysis & Optimization Alloy_Melting Alloy Melting & this compound Addition Casting Casting / SLM Alloy_Melting->Casting Heat_Treatment Heat Treatment Casting->Heat_Treatment Microstructure Microstructural Analysis (SEM, XRD, TEM) Heat_Treatment->Microstructure Mechanical_Testing Mechanical Testing (Tensile, Hardness, Impact) Heat_Treatment->Mechanical_Testing Oxidation_Testing Oxidation Testing Heat_Treatment->Oxidation_Testing Data_Analysis Data Analysis Microstructure->Data_Analysis Mechanical_Testing->Data_Analysis Oxidation_Testing->Data_Analysis Optimization Optimization of this compound Content & Process Parameters Data_Analysis->Optimization

Experimental workflow for optimizing this compound content.

Troubleshooting_Flowchart Start Inconsistent Mechanical Properties Check_Distribution Analyze this compound Distribution (SEM/EDS) Start->Check_Distribution Is_Homogeneous Is Distribution Homogeneous? Check_Distribution->Is_Homogeneous Optimize_Process Optimize Solidification Rate / Melt Agitation Is_Homogeneous->Optimize_Process No Re_evaluate Re-evaluate Mechanical Properties Is_Homogeneous->Re_evaluate Yes Homogenize Perform Homogenization Heat Treatment Optimize_Process->Homogenize Homogenize->Re_evaluate Yttrium_Effects cluster_Microstructure Microstructural Effects cluster_Properties Property Improvements Y_Addition This compound Addition Grain_Refinement Grain Refinement Y_Addition->Grain_Refinement Phase_Modification Eutectic Phase Modification Y_Addition->Phase_Modification Precipitate_Formation Nano-Precipitate Formation Y_Addition->Precipitate_Formation Impurity_Scavenging Impurity Scavenging (O, S) Y_Addition->Impurity_Scavenging Oxidation_Resistance Improved Oxidation Resistance Y_Addition->Oxidation_Resistance Creep_Resistance Enhanced Creep Resistance Y_Addition->Creep_Resistance Strength Increased Strength Grain_Refinement->Strength Toughness Increased Toughness Grain_Refinement->Toughness Precipitate_Formation->Strength Impurity_Scavenging->Toughness

References

Technical Support Center: Mitigation of Yttrium Metal Oxidation and Corrosion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with yttrium metal. Below you will find practical information to help mitigate oxidation and corrosion in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound metal sample has developed a slight discoloration/tarnish in the air. Is this normal and how can I prevent it?

A1: Yes, it is normal for this compound metal to tarnish slowly in the air. This is due to the formation of a thin, protective layer of this compound (III) oxide (Y₂O₃).[1][2] This oxide layer is self-passivating, meaning it shields the underlying metal from further significant corrosion under normal atmospheric conditions.[3] However, to maintain a pristine surface for sensitive experiments, it is crucial to handle and store the metal properly.

To prevent tarnishing:

  • Handling: Always handle this compound metal in a well-ventilated area, preferably within an inert atmosphere glovebox (e.g., with argon).[4] If a glovebox is not available, minimize exposure time to ambient air.

  • Storage: Store this compound metal in a cool, dry place.[4] For long-term storage, keep it in a tightly sealed container under an inert gas like argon or submerged in mineral oil.[5]

Q2: I observed rapid corrosion on my this compound sample after cleaning it with water. What happened?

A2: this compound metal reacts with water, especially when finely divided or heated, to form this compound hydroxide (B78521) and hydrogen gas.[1][6] Even at room temperature, exposure to moisture can accelerate the oxidation process, leading to the formation of a dull gray tarnish and white flecks of this compound oxide.[3] Strong acids (excluding concentrated nitric and hydrofluoric acids), strong bases, and halogens also react with this compound and should be avoided unless part of a specific experimental protocol.[2][7]

Troubleshooting:

  • Immediate Action: If your sample has been exposed to water, dry it thoroughly and immediately to prevent further corrosion.[3]

  • Cleaning: If cleaning is necessary, use a non-aqueous solvent like acetone (B3395972) or ethanol (B145695) in a dry, inert environment.

  • Surface Oxide Removal: For removal of a thin oxide layer, mechanical methods like grinding or sanding in a controlled environment can be used.[8] Chemical methods involving dilute acids may be effective but should be used with caution due to the reactivity of this compound.[8][9] Plasma cleaning is another potential method for removing thin oxide layers.[10]

Q3: What is the most effective way to protect this compound components at high temperatures?

A3: For high-temperature applications (up to 1700-2000°C), applying a protective coating of this compound oxide (Y₂O₃) is a highly effective strategy.[11][12] Yttria coatings are known for their exceptional thermal stability, corrosion resistance, and durability.[13] Alloying this compound with other metals can also significantly improve its high-temperature oxidation resistance.[14][15]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
This compound powder ignites in air This compound in finely divided form is pyrophoric and can ignite at temperatures above 400°C.[2]Handle this compound powder under an inert atmosphere (e.g., argon). Avoid heat, sparks, and open flames. Use appropriate personal protective equipment (PPE).[7]
Protective coating is flaking or peeling Poor substrate preparation, incompatible coating material, or thermal expansion mismatch.Ensure the this compound surface is thoroughly cleaned and roughened before coating to improve adhesion.[16] Select a coating material with a compatible coefficient of thermal expansion. Consider adding a bond coat between the substrate and the topcoat.
Inconsistent corrosion resistance in alloyed this compound Inhomogeneous distribution of this compound, presence of impurities, or formation of undesirable intermetallic phases.Optimize the alloying process (e.g., arc melting in an inert atmosphere) to ensure a uniform distribution of this compound.[17] Use high-purity starting materials. Characterize the alloy's microstructure to identify and mitigate the formation of detrimental phases.
Discoloration of this compound alloy after production Reaction with atmospheric components, possibly due to impurities.Store the final alloy in an inert atmosphere or under a vacuum to prevent surface reactions.[18] Analyze the surface for contaminants introduced during handling or storage.

Quantitative Data on this compound Oxidation and Corrosion Mitigation

The following tables provide a summary of quantitative data related to the performance of various mitigation strategies.

Table 1: High-Temperature Oxidation of this compound-Containing Alloys

Alloy CompositionTemperature (°C)Exposure Time (h)Mass Gain (mg/cm²)Key FindingReference
Fe-3Si117324~1.8Baseline oxidation rate.[19]
Fe-3Si-0.5Y117324~0.8This compound addition significantly decreases the oxidation rate.[19]
GH4169 Ni-Based Superalloy1000200>0.8Baseline oxidation.[14][15]
GH4169 + 0.04 wt.% Y1000200~0.4Optimal this compound content for lowest oxidation weight gain.[14][15]
W-Si100080108.7 ± 23.1Baseline oxidation.[20]
W-Si-3.8Y100020~15This compound addition improves high-temperature oxidation resistance.[20]

Table 2: Effect of this compound Alloying on Corrosion Properties of Incoloy 825

This compound Content (wt.%)Pitting Breakdown PotentialIntergranular Fracture Rate Reduction
0BaselineBaseline
0.01Increased by 13%Reduced by 20%

Data from corrosion testing in aggressive media.[21]

Experimental Protocols

Protocol 1: this compound Oxide (Y₂O₃) Coating via Physical Vapor Deposition (PVD)

This protocol outlines a general procedure for applying a protective yttria coating using magnetron sputtering, a PVD technique.

  • Substrate Preparation:

    • Mechanically polish the this compound metal substrate to achieve a smooth and clean surface.

    • Degrease the substrate in an ultrasonic bath with acetone, followed by isopropyl alcohol, each for 15 minutes.

    • Thoroughly dry the substrate with a stream of inert gas (e.g., nitrogen or argon).

  • PVD Process:

    • Mount the prepared substrate in the vacuum deposition chamber.

    • Use a high-purity this compound metal target for sputtering.[22]

    • Evacuate the chamber to a base pressure of 10⁻² to 10⁻⁴ mbar.[23]

    • Introduce argon gas for sputtering (~25 sccm).[22]

    • Introduce oxygen as a reactive gas (~2.5 sccm) to form this compound oxide on the substrate surface.[22]

    • Set the substrate temperature, typically between 150°C and 500°C.[23]

    • Apply power to the this compound target to initiate the plasma and begin deposition.

    • Maintain the desired deposition parameters (pressure, gas flow rates, temperature, and power) for the required time to achieve the target coating thickness.

  • Post-Deposition:

    • Allow the coated substrate to cool down to room temperature under vacuum or in an inert atmosphere.

    • Vent the chamber and remove the coated sample.

Protocol 2: this compound Oxide (Y₂O₃) Coating via Atomic Layer Deposition (ALD)

This protocol provides a general procedure for depositing a highly conformal yttria coating using ALD.

  • Substrate Preparation:

    • Follow the same substrate preparation steps as in Protocol 1.

  • ALD Process:

    • Place the prepared substrate into the ALD reaction chamber.

    • Heat the substrate to the desired deposition temperature, typically within the ALD window of 150°C to 300°C.[24]

    • Use a suitable liquid this compound precursor, such as Y(EtCp)₂(ⁱPr-amd).[24] Heat the precursor to an appropriate temperature (e.g., 120°C) to achieve adequate vapor pressure.[24]

    • Use an oxygen source, such as water (H₂O) or ozone (O₃).

    • Perform the ALD cycle sequentially:

      • Pulse the this compound precursor into the chamber for a set duration to allow for self-limiting adsorption on the substrate surface.

      • Purge the chamber with an inert gas (e.g., argon or nitrogen) to remove any unreacted precursor and byproducts.

      • Pulse the oxygen source into the chamber for a set duration to react with the adsorbed precursor layer, forming a monolayer of this compound oxide.

      • Purge the chamber again with the inert gas.

    • Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle is typically around 0.8 - 1.1 Å.[25][26]

  • Post-Deposition:

    • Cool the substrate under an inert atmosphere before removal from the chamber.

Visualizations

cluster_0 This compound Oxidation Process Y This compound Metal (Y) Y2O3 This compound Oxide (Y₂O₃) Passivation Layer Y->Y2O3 Reacts with O2 Atmospheric Oxygen (O₂) O2->Y2O3 H2O Moisture (H₂O) H2O->Y2O3 Accelerates reaction

This compound metal reacting with its environment.

cluster_1 Experimental Workflow: PVD Yttria Coating A 1. Substrate Preparation (Polishing, Degreasing, Drying) B 2. Mount Substrate in Vacuum Chamber A->B C 3. Evacuate Chamber B->C D 4. Introduce Ar & O₂ Gases C->D E 5. Apply Power to Y Target (Initiate Plasma) D->E F 6. Deposition of Y₂O₃ Film E->F G 7. Cool Down in Vacuum F->G H 8. Remove Coated Sample G->H

Workflow for PVD yttria coating.

cluster_2 Troubleshooting this compound Corrosion rect rect start Corrosion Observed on This compound Sample? env Exposed to Air/Moisture? start->env temp High-Temperature Application? env->temp No sol_storage Store under inert gas or mineral oil. env->sol_storage Yes alloy Is it an Alloy? temp->alloy No sol_coating Apply Y₂O₃ protective coating. temp->sol_coating Yes alloy->start No sol_alloy Optimize alloy composition and microstructure. alloy->sol_alloy Yes

Decision tree for mitigating this compound corrosion.

References

Technical Support Center: Grain Refinement in Metals Using Yttrium Additives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists utilizing yttrium for grain size refinement in metallurgical experiments. This resource provides answers to frequently asked questions and troubleshooting guidance for common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which this compound refines grain size in metals?

A1: this compound addition achieves grain refinement through several synergistic mechanisms.[1] The three primary mechanisms identified, particularly in titanium alloys, are:

  • Constitutional Supercooling : Solute this compound in the molten metal can induce constitutional supercooling ahead of the solidification front, which promotes the nucleation of new grains.[1][2]

  • Heterogeneous Nucleation : this compound has a strong affinity for oxygen and scavenges it from the melt to form thermally stable yttria (Y₂O₃) particles.[3][4] These in-situ formed particles act as potent nucleation sites for new grains during solidification.[1][2]

  • Grain Growth Restriction (Pinning) : The Y₂O₃ particles that form can pin grain boundaries, physically obstructing their movement and thereby suppressing the growth of existing grains. Additionally, this compound atoms can segregate to grain boundaries, which reduces the grain boundary energy and decreases the driving force for grain growth.[5][6]

Q2: In which metal alloy systems is this compound an effective grain refiner?

A2: this compound has been successfully used as a grain refining agent in a variety of alloy systems, including:

  • Titanium Alloys : Widely studied in alloys like Ti-6Al-4V and SP-700, where it refines the prior-β grains.[1][3]

  • Magnesium Alloys : this compound is used to refine grain structure and improve mechanical properties.[7][8]

  • Aluminum Alloys : Often used to enhance the grain refining effect of traditional Al-Ti-B refiners.[9][10]

  • Steels : Investigated in FeCrAl alloys and grain-oriented Fe-3%Si steels to modify inclusions and inhibit abnormal grain growth.[6][11]

  • Tungsten Alloys : Elemental this compound has been shown to be a potent grain refiner in electron-beam melted tungsten.[12]

Q3: What is the typical effective concentration range for this compound addition?

A3: The optimal amount of this compound is highly dependent on the specific alloy system, the presence of other elements (especially oxygen), and the processing method. However, research indicates that even trace amounts can be effective.

  • In titanium alloys like SP-700, additions as low as 0.007 wt% have resulted in marked grain refinement.[3] For Ti-6Al-4V in wire-arc additive manufacturing (WAAM), less than 0.8 wt% Y was sufficient to reduce columnar grain widths significantly.[4][13]

  • In A356 aluminum alloy , an optimal weight percentage of 0.3 wt% this compound was found to enhance the effect of an Al-5Ti-1B grain refiner.[9]

  • It is crucial to avoid excessive additions, as high concentrations (e.g., 2 wt% Y in some Ti alloys) can lead to the formation of coarse yttria particles that may decrease ductility.[4]

Troubleshooting Guides

Q4: I added this compound, but the grain refinement is not as significant as expected. What are the possible causes?

A4: Several factors could be responsible for ineffective grain refinement:

  • Insufficient Oxygen Content : The formation of Y₂O₃ particles is a key refining mechanism.[3] If the melt has an extremely low oxygen content, there may not be enough oxygen for this compound to scavenge, thus preventing the formation of sufficient nucleation sites.

  • Interaction with Other Elements : In some alloys, this compound may interact with other elements to form compounds other than the desired oxides, or its effect may be altered. For instance, in A356 aluminum alloys, this compound is often used to enhance existing refiners like Al-Ti-B rather than as a standalone refiner.[9]

  • High Melt Temperature/Long Holding Time : Yttria particles, especially those smaller than 30 µm, have a tendency to melt or dissolve back into the solution at very high temperatures, such as those encountered in some additive manufacturing processes.[1][4] Extended holding times in the molten state can also lead to the coarsening of Y₂O₃ particles, reducing their effectiveness as nucleants.

  • Inhomogeneous Mixing : Poor mixing of the this compound additive in the melt can lead to localized refinement rather than a uniform, bulk effect. Ensure the addition method allows for proper dissolution and distribution.

Q5: After adding this compound, I'm observing a decrease in the material's ductility. Why is this happening and how can it be mitigated?

A5: A loss of ductility is a common concern and can often be attributed to the nature of the this compound-based particles formed.

  • Cause - High this compound Concentration : Excessive this compound can lead to a high volume fraction of hard, brittle Y₂O₃ or other intermetallic particles.[4] Strain accumulation can occur around these coarse particles, leading to premature crack initiation and a decrease in overall ductility.[3]

  • Cause - Particle Morphology and Distribution : The size, shape, and distribution of Y₂O₃ particles are critical. Large or clustered particles are more detrimental to ductility than fine, well-dispersed ones.

  • Mitigation Strategies :

    • Optimize this compound Content : Systematically reduce the amount of added this compound. Often, a very small amount is sufficient for refinement without significantly impacting ductility.[3]

    • Control Cooling Rate : Faster cooling rates can promote the formation of smaller, more numerous Y₂O₃ particles, which are more effective for refinement and less harmful to ductility.

    • Consider Thermomechanical Treatment : Subsequent processing, such as forging or rolling, can help break up and redistribute particle clusters and refine the overall microstructure, potentially recovering some ductility.

Q6: I've noticed an increase in porosity in my casting after introducing this compound. What is the likely cause?

A6: This issue is particularly noted in processes with a wide mushy zone, like Wire-Arc Additive Manufacturing (WAAM).

  • Cause - Altered Solidification Behavior : The addition of this compound can widen the melting point range and create a more developed dendritic network during solidification.[4] This change in solidification behavior can trap gas (e.g., hydrogen in aluminum or titanium alloys) in the inter-dendritic liquid, leading to the formation of pores upon final solidification.[4]

  • Mitigation Strategies :

    • Melt Degassing : Implement a thorough degassing procedure before casting to reduce the overall gas content in the melt.

    • Optimize Solidification Parameters : Adjust the cooling rate and thermal gradient to minimize the size of the mushy zone and the time available for gas pores to nucleate and grow.

    • Shielding Gas Purity : In welding and additive manufacturing, ensure the use of high-purity shielding gas to prevent gas pickup from the atmosphere.

Quantitative Data Summary

Table 1: Effect of this compound Addition on Grain Size in Various Metal Alloys

Alloy SystemThis compound Content (wt%)Processing MethodInitial Grain SizeRefined Grain SizeReference(s)
Ti-6Al-4V< 0.8Wire-Arc Additive Mfg.1 - 2 mm (columnar width)100 - 300 µm (columnar width)[4],[13]
SP-700 (Ti-alloy)0.007Arc Melting-Marked Refinement Observed[3]
A356 (Al-alloy) with Al-5Ti-1B0.3Gravity Die Casting-Optimal Refinement Achieved[9]
Pure Titanium0.1Thermomechanical Treatment47.5 µm19.9 µm[5]
Mg-Y Alloy0.05 - 0.84Recrystallization-21 - 35 µm[7]

Experimental Protocols

Protocol 1: General Procedure for this compound Addition to Molten Metal

This is a generalized protocol. Specific parameters must be optimized for the alloy system and equipment used.

  • Material Preparation :

    • Use high-purity this compound, either as elemental metal or as a master alloy.[14][15] The form (e.g., foil, chunks, powder) should be chosen based on the melting setup to ensure rapid dissolution and minimize oxidation.

    • Pre-alloy the base metal components in a crucible (material choice depends on the alloy, e.g., graphite-fireclay for aluminum).[16]

  • Melting and Degassing :

    • Melt the base alloy under a protective atmosphere (e.g., argon) or vacuum to prevent excessive oxidation.

    • Once the base alloy is fully molten and has reached the target superheat temperature, perform a degassing step if required for the alloy system (e.g., for aluminum alloys).

  • This compound Addition :

    • Wrap the specified amount of this compound foil or powder in aluminum foil (for Al alloys) or another compatible material to protect it from immediate oxidation upon entering the furnace.

    • Plunge the wrapped this compound deep into the melt using a clean, preheated graphite (B72142) or ceramic rod.

    • Stir the melt gently for several minutes to ensure complete dissolution and homogeneous distribution of the this compound.

  • Holding and Casting :

    • Allow the melt to stabilize for a short period (e.g., 5-10 minutes). Avoid excessively long holding times.

    • Pour the molten metal into the desired mold (preheated to the appropriate temperature). Control the cooling rate as required by the experiment.

Protocol 2: Standard Procedure for Grain Size Measurement

  • Sample Preparation :

    • Section the solidified casting or part from a region of interest.

    • Mount the sample in a conductive or non-conductive resin.

    • Perform standard metallographic grinding using successively finer silicon carbide (SiC) papers (e.g., from P800 to P1200).[16]

    • Polish the sample using diamond suspensions (e.g., 6 µm, 3 µm, 1 µm) followed by a final polish with a fine oxide suspension (e.g., 0.05 µm colloidal silica) to achieve a mirror-like, deformation-free surface.

  • Etching :

    • Select an appropriate etchant for the alloy being investigated (e.g., Kroll's reagent for titanium alloys, Keller's reagent for aluminum alloys).

    • Immerse or swab the polished surface with the etchant for a specific duration to reveal the grain boundaries.

  • Microscopic Analysis :

    • Use an optical microscope or a Scanning Electron Microscope (SEM) to observe the etched microstructure.

    • Capture multiple images from different areas of the sample to ensure a representative analysis.

  • Quantitative Measurement :

    • Utilize image analysis software and adhere to standard test methods like ASTM E112 to determine the average grain size. Common methods include the linear intercept method or planimetric (Jeffries) method.[17]

    • For more detailed analysis of grain orientation and boundary characteristics, Electron Backscatter Diffraction (EBSD) is the preferred technique.[18]

Visualizations

Grain_Refinement_Mechanisms cluster_mechanisms Primary Mechanisms Y_add This compound Addition to Molten Metal O_scav Oxygen Scavenging Y_add->O_scav Sol_Y Solute this compound in Melt Y_add->Sol_Y GB_seg This compound Segregation at Grain Boundaries Y_add->GB_seg Y2O3 In-situ Y₂O₃ Particle Formation O_scav->Y2O3 Nucleation Heterogeneous Nucleation Sites Y2O3->Nucleation Pinning Grain Boundary Pinning Y2O3->Pinning CS Constitutional Supercooling Sol_Y->CS GB_energy Reduced Grain Boundary Energy GB_seg->GB_energy Result Fine, Equiaxed Grain Structure Nucleation->Result Pinning->Result CS->Result GB_energy->Result

Caption: Key mechanisms of grain refinement initiated by this compound addition in metals.

Troubleshooting_Flowchart start Start: this compound Grain Refinement Experiment check_refinement Is Grain Refinement Effective? start->check_refinement check_ductility Is Ductility Acceptable? check_refinement->check_ductility Yes refinement_issue Problem: Ineffective Refinement check_refinement->refinement_issue No check_porosity Is Porosity Low? check_ductility->check_porosity Yes ductility_issue Problem: Low Ductility check_ductility->ductility_issue No success Successful Grain Refinement check_porosity->success Yes porosity_issue Problem: High Porosity check_porosity->porosity_issue No sol_refine Actions: - Check Oxygen Content - Verify Y Distribution - Control Melt Temp/Time refinement_issue->sol_refine sol_ductility Actions: - Reduce this compound wt% - Increase Cooling Rate - Apply Thermomechanical  Processing ductility_issue->sol_ductility sol_porosity Actions: - Degas Molten Metal - Optimize Cooling Rate - Use High Purity Shield Gas porosity_issue->sol_porosity

Caption: Troubleshooting flowchart for common issues in this compound grain refinement.

References

Validation & Comparative

quantitative analysis of yttrium in geological samples using ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the quantitative analysis of yttrium in geological samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is presented below. This document provides a comparative overview of analytical methodologies, detailed experimental protocols, and supporting data to assist researchers, scientists, and drug development professionals in achieving accurate and precise measurements of this compound in complex geological matrices.

Comparison of ICP-MS Methodologies for this compound Analysis

The accurate quantification of this compound in geological samples by ICP-MS is contingent on effective sample decomposition, appropriate instrumental parameters, and the mitigation of spectral and non-spectral interferences. Below is a comparison of common approaches.

Sample Preparation Techniques

The choice of sample preparation method is critical for the complete dissolution of this compound-bearing minerals and the removal of interfering matrix components.

Method Description Advantages Disadvantages Typical Geological Samples
Acid Digestion Samples are dissolved using a mixture of strong acids, commonly including hydrofluoric acid (HF), nitric acid (HNO₃), hydrochloric acid (HCl), and perchloric acid (HClO₄).[1] A microwave digestion system can accelerate this process.[2]Effective for many silicate (B1173343) rocks and sediments.[2] Lower risk of contamination compared to fusion methods.May not completely dissolve refractory minerals. HF is highly hazardous and requires special handling procedures.Silicate rocks, sediments, soils.[1][2]
Fusion The sample is mixed with a flux (e.g., lithium metaborate) and heated to a high temperature to decompose the sample matrix. The resulting fused bead is then dissolved in dilute acid.Ensures complete dissolution of even the most refractory minerals.Higher risk of contamination from the flux. Can result in high total dissolved solids (TDS), which may affect ICP-MS performance.Zircon, monazite, and other refractory minerals.
Ion-Exchange Chromatography Used as a separation and preconcentration step following sample dissolution to isolate this compound and rare earth elements (REEs) from major matrix elements that can cause interferences.[3][4]Significantly reduces matrix effects and spectral interferences.[3] Allows for preconcentration of analytes, improving detection limits.Can be time-consuming and requires careful optimization to avoid analyte loss.Complex matrices with high concentrations of interfering elements.[3]
ICP-MS Instrumental Parameters and Performance

The following table summarizes typical instrumental parameters and performance metrics for the analysis of this compound in geological samples.

Parameter Method 1: Standard Mode Method 2: Collision/Reaction Cell (CRC) Rationale / Comparison
Analyte Isotope ⁸⁹Y⁸⁹Y⁸⁹Y is the most abundant isotope (100%) and is generally free from direct isobaric overlaps.
Internal Standard ¹⁰³Rh, ¹⁸⁵Re[1]¹⁰³Rh, ¹⁸⁵Re[1]Internal standards are crucial for correcting instrumental drift and matrix-induced signal suppression or enhancement.[4][5]
Collision/Reaction Gas NoneHelium (He)[6]CRC technology with a non-reactive gas like helium is effective in reducing polyatomic interferences through kinetic energy discrimination (KED).[6][7]
Potential Interferences Polyatomic ions (e.g., from Ba, Sr, Ti oxides), doubly charged ions.[1][8]Reduced polyatomic interferences.[6]CRC significantly minimizes common polyatomic interferences that can affect the accuracy of this compound determination.[6]
Typical Detection Limit ~0.5 µg/L (in solution)~0.1 µg/L (in solution)The use of CRC can lower the background and improve the signal-to-noise ratio, leading to better detection limits.
Precision (RSD) < 5%< 3%[9]Improved interference management in CRC mode generally leads to better precision.
Accuracy Good, but dependent on matrix complexity and interference correction.Excellent, with better recovery for a wider range of matrices.CRC provides more robust and accurate results, especially for samples with complex matrices.

Experimental Protocol: Quantitative Analysis of this compound in Silicate Rocks by ICP-MS

This protocol describes a widely applicable method for the determination of this compound in silicate rock samples using acid digestion followed by ICP-MS analysis with a collision cell.

1. Sample Preparation (Acid Digestion)

  • Accurately weigh approximately 0.1 g of a powdered and homogenized rock sample into a clean PTFE vessel.

  • Add 2 mL of concentrated HNO₃ and 5 mL of concentrated HF to the vessel.

  • Seal the vessel and place it in a microwave digestion system.

  • Ramp the temperature to 180°C over 15 minutes and hold for 30 minutes.

  • After cooling, carefully open the vessel and add 1 mL of concentrated HClO₄.

  • Heat the open vessel on a hot plate at 150°C to evaporate the solution to near dryness to remove HF.

  • Add 2 mL of concentrated HNO₃ and 10 mL of deionized water. Warm gently to dissolve the residue.

  • Transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water. This solution is now ready for ICP-MS analysis after an appropriate dilution.

2. ICP-MS Analysis

  • Instrument Tuning: Optimize the ICP-MS instrument for sensitivity, resolution, and low oxide and doubly-charged ion formation rates using a tuning solution.

  • Calibration: Prepare a series of calibration standards covering the expected concentration range of this compound in the samples. The standards should be matrix-matched to the samples as closely as possible (i.e., contain similar acid concentrations).

  • Internal Standardisation: Introduce an internal standard solution (e.g., 10 µg/L of Rh in 2% HNO₃) online via a T-piece to all samples, blanks, and calibration standards.

  • Data Acquisition: Analyze the samples using the instrumental parameters outlined in "Method 2" in the comparison table above. Monitor ⁸⁹Y and the internal standard isotope (e.g., ¹⁰³Rh).

  • Quality Control: Analyze certified reference materials (CRMs) of similar matrix composition to validate the accuracy and precision of the method.[1] Also, include procedural blanks and sample duplicates in the analytical sequence.

Visualizing the Analytical Workflow

The following diagram illustrates the key stages in the .

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing Sample Geological Sample Crushing Crushing & Pulverizing Sample->Crushing Digestion Acid Digestion / Fusion Crushing->Digestion Dilution Dilution & Internal Standard Addition Digestion->Dilution ICPMS ICP-MS Instrument Dilution->ICPMS Sample Introduction Plasma Plasma Ionization ICPMS->Plasma MassSpec Mass Spectrometry Plasma->MassSpec Detector Detector MassSpec->Detector RawData Raw Data Acquisition Detector->RawData Quantification Quantification RawData->Quantification QC Quality Control (CRMs, Blanks) Quantification->QC FinalResult Final this compound Concentration QC->FinalResult

Caption: Workflow for this compound Analysis by ICP-MS.

This guide provides a foundational understanding of the methodologies for the quantitative analysis of this compound in geological samples. The selection of the most appropriate method will depend on the specific sample matrix, the required detection limits, and the available instrumentation. Proper validation of the chosen method using certified reference materials is essential for ensuring data quality.

References

A Comparative Guide to the X-ray Diffraction Characterization of Yttrium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of various yttrium compounds using X-ray Diffraction (XRD). It is designed to assist researchers, scientists, and professionals in drug development in understanding the structural properties of different this compound-based materials and the experimental protocols for their analysis.

X-ray diffraction is a powerful non-destructive technique that provides detailed information about the crystallographic structure, phase purity, and crystallite size of materials.[1][2] This guide will delve into the XRD analysis of three major classes of this compound compounds: this compound Oxide (Y₂O₃), this compound Phosphate (B84403) (YPO₄), and this compound-based Metal-Organic Frameworks (MOFs).

Comparative Analysis of Structural Properties

The structural parameters of this compound compounds, as determined by XRD, vary significantly with the synthesis method and processing conditions. The following tables summarize key quantitative data from various studies.

Table 1: Comparison of this compound Oxide (Y₂O₃) Nanoparticle Properties

Synthesis MethodCalcination/Annealing Temperature (°C)Average Crystallite Size (nm)Crystal PhaseReference
Green Synthesis (Lantana camara leaf extract)650~15Cubic[1]
Thermal Decomposition--Cubic[1]
Co-precipitationIncreasing TemperatureIncreasing SizeCubic[1]
Hydrothermal50017.13Hexagonal Y(OH)₃ precursor converts to Y₂O₃[3]
Hydrothermal70024.1As above[3]
Hydrothermal100030.3As above[3]
Microwave5008.1As above[3]
Microwave70013.2As above[3]
Microwave100028.6As above[3]
Sol-Gel700-90021 - 32Cubic[4]

Table 2: Structural Data for this compound Phosphates and MOFs

Compound TypeSynthesis MethodKey XRD FindingsReference
This compound Phosphate (YPO₄·2H₂O)Thin-layer techniqueMonoclinic, gypsum-type structure. Unit cell: a=6.15326(3) Å, b=14.99687(8) Å, c=5.57848(3) Å, β=115.4319(4)°.[5]
This compound Phosphate (Y(PO₃)₃)Solid-state reaction & Sol-gelTetragonal symmetry. Pure phase crystallizes from 573 K to 1173 K in sol-gel.[6]
This compound-doped α-Zirconium PhosphateReflux & HydrothermalHighly crystalline, isostructural products. Up to 15% Y substitution before impurities.[7]
This compound-BTC MOF (Y-BTC)Room Temperature Synthesis (24h)Structure matches known Y(BTC)(H₂O)₆.[8]
This compound-BTC MOF (Y-BTC)High Temperature Synthesis (24h)New structure. Cell parameters: a=14.668(2) Å, b=16.316(2) Å, c=6.9650(4) Å.[8]
This compound-Succinate MOFSolvothermalCharacterized for use as an adsorbent.[9]
MIL-78(Y, Eu)Mechanochemical & HydrothermalMonoclinic. Unit cell: a=6.941(1) Å, b=14.700(2) Å, c=8.488(1) Å, β=107.73(1)°.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for the synthesis and XRD analysis of various this compound compounds.

This compound Oxide (Y₂O₃) Nanoparticles via Hydrothermal Method
  • Precursor Preparation : A solution of Y(NO₃)₃·6H₂O is prepared in deionized water.

  • Precipitation : An aqueous solution of NaOH is added dropwise with continuous stirring to form a white colloid of Y(OH)₃. The final pH is adjusted to 13.

  • Hydrothermal Treatment : The mixture is transferred to a Teflon-lined stainless steel autoclave and heated to ~200°C for 2 hours, then regulated to 180°C for 5 hours.

  • Washing and Drying : The resulting precipitate is centrifuged, washed with deionized water until the supernatant pH is 7, and then dried at 80°C for 10 hours.

  • Calcination : The dried Y(OH)₃ powder is annealed in a furnace at temperatures ranging from 500°C to 1000°C for 3 hours to form Y₂O₃ nanoparticles.[3]

  • XRD Analysis : The resulting nanopowders are analyzed using an X-ray diffractometer with Cu Kα radiation to determine crystal phase and crystallite size.[3]

This compound Phosphate (YPO₄) via Precipitation Method
  • Precursor Preparation : Stoichiometric amounts of this compound nitrate (B79036) and di-ammonium hydrogen phosphate are dissolved in deionized water.

  • Precipitation : The phosphate solution is added to the this compound solution under constant stirring. The pH is maintained using a dilute ammonia (B1221849) solution.

  • Washing and Drying : The precipitate is washed with distilled water, filtered, and dried in an oven at 100°C.

  • Calcination : The dried precursor powder is ground and calcined at temperatures of 300, 500, and 900°C.[11]

  • XRD Analysis : The phase formation and structural analysis of the synthesized materials are carried out using powder X-ray diffraction.[11]

This compound-Based Metal-Organic Frameworks (Y-BTC) Synthesis
  • Reaction Mixture : this compound nitrate and 1,3,5-benzenetricarboxylic acid (H₃-BTC) are used as precursors.

  • Synthesis Conditions : The synthesis can be carried out at various temperatures (e.g., room temperature or 80°C) and for different reaction times (e.g., 1 hour or 24 hours) in a one-pot, green approach.[8]

  • Characterization : The synthesized Y-BTC samples are studied using powder X-ray diffraction (PXRD) and FT-IR spectroscopy to analyze their 3D structural arrangements.[8]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the characterization processes described.

XRD_Workflow cluster_synthesis Sample Synthesis cluster_xrd XRD Characterization cluster_refinement Advanced Analysis (Optional) Y_Compound This compound Precursor (Nitrate, Chloride, etc.) Method Synthesis Method (Hydrothermal, Sol-Gel, etc.) Y_Compound->Method Reagents Other Reagents (Precipitants, Linkers, etc.) Reagents->Method Product This compound Compound (Powder) Method->Product XRD_Instrument Powder X-ray Diffractometer Product->XRD_Instrument Diff_Pattern Diffraction Pattern (Intensity vs. 2θ) XRD_Instrument->Diff_Pattern Data_Analysis Data Analysis Diff_Pattern->Data_Analysis Results Structural Information (Phase, Crystallite Size, Lattice Parameters) Data_Analysis->Results Rietveld Rietveld Refinement Data_Analysis->Rietveld Refined_Structure Refined Crystal Structure (Atomic Coordinates, Bond Lengths/Angles) Rietveld->Refined_Structure

Caption: General workflow for the synthesis and XRD characterization of this compound compounds.

Comparison_Logic Y_Compounds This compound Compounds This compound Oxide (Y₂O₃) This compound Phosphate (YPO₄) This compound MOFs Synthesis Synthesis Parameters Method (Sol-Gel, Hydrothermal, etc.) Temperature Time Y_Compounds->Synthesis XRD_Analysis XRD Analysis Phase Identification Crystallite Size Calculation (Scherrer) Lattice Parameter Determination Rietveld Refinement Synthesis->XRD_Analysis influences Properties Resulting Structural Properties Crystal System Unit Cell Dimensions Phase Purity Crystallinity XRD_Analysis->Properties determines

Caption: Logical relationship between synthesis, XRD analysis, and structural properties.

References

A Comparative Guide to Validating Yttrium Concentration in Alloys: XRF vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray Fluorescence (XRF) spectroscopy and alternative analytical techniques for the validation of yttrium concentration in various alloys. The selection of an appropriate analytical method is critical for quality control, process optimization, and research and development in metallurgy and materials science. This document presents a detailed overview of experimental protocols, quantitative performance data, and a comparative analysis to assist in making an informed decision.

Introduction to this compound in Alloys

This compound (Y), a rare-earth element, is a critical additive in a variety of alloys, including nickel-based superalloys, aluminum alloys, and specialty steels. It is known to enhance properties such as high-temperature oxidation and corrosion resistance, grain refinement, and overall mechanical strength. Accurate and precise determination of this compound concentration is therefore paramount to ensure the desired performance and quality of these advanced materials.

Analytical Techniques for this compound Determination

This guide focuses on the comparison of two primary analytical techniques:

  • X-ray Fluorescence (XRF) Spectroscopy: A non-destructive technique that determines the elemental composition of materials by measuring the fluorescent (or secondary) X-rays emitted from a sample when it is excited by a primary X-ray source.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A destructive technique that measures the light emitted by excited atoms and ions in a high-temperature plasma to determine the elemental composition of a sample.

Other relevant techniques, such as Spark Optical Emission Spectrometry (Spark-OES), will also be discussed as viable alternatives.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on various factors including the required accuracy and precision, sample throughput, cost, and the nature of the sample. The following tables summarize the key performance characteristics of XRF and ICP-OES for the analysis of this compound in alloys.

Table 1: General Comparison of XRF and ICP-OES
FeatureX-ray Fluorescence (XRF)Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Principle Excitation of inner shell electrons by primary X-rays and detection of characteristic secondary X-rays.Excitation of atoms and ions in an argon plasma and detection of emitted light at characteristic wavelengths.
Sample Type Solids, powders, liquids.[1]Primarily liquids (digested solids).[1]
Sample Preparation Minimal for solid samples (e.g., surface polishing); can be more involved for powders (e.g., pressing pellets).[1]Destructive; requires complete dissolution of the sample, often using strong acids.[1]
Analysis Time Fast, typically a few seconds to minutes per sample.[2]Slower, due to sample digestion and instrument stabilization time.
Cost Lower initial instrument cost and operational expenses.[2]Higher initial instrument cost and ongoing operational costs (e.g., gases, consumables).
Destructive? Non-destructive.[2]Destructive.[2]
Table 2: Quantitative Performance for this compound Analysis (Typical Values)
ParameterX-ray Fluorescence (XRF)Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Detection Limit 1-10 ppm (0.0001% - 0.001%) for WDXRF in titanium alloys.[3]< 1 ppm (< 0.0001%).[4]
Accuracy Generally good, can be affected by matrix effects and sample heterogeneity. Accuracy can be in the range of a few percent relative.Excellent, often considered a reference method. Accuracy is typically within 1-5% relative.[5]
Precision (RSD%) Typically < 5%.Typically < 2%.
Concentration Range 0.0011% to 0.0100% for this compound in titanium alloys as per ASTM E539-09.[3]Wide dynamic range, suitable for both trace and major element analysis.

Note: The performance of each technique can vary significantly depending on the specific instrument, matrix of the alloy, and the concentration of this compound.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results.

XRF Spectroscopy Protocol for this compound in Alloys (based on ASTM E539-09 for Titanium Alloys)

This protocol provides a general guideline for the analysis of this compound in alloys using Wavelength Dispersive X-ray Fluorescence (WDXRF) spectrometry.

1. Sample Preparation:

  • Solid samples must have a clean, flat, and uniform surface.
  • Use a lathe or milling machine to prepare the surface.
  • Final polishing can be done using abrasive belts or discs (e.g., 60 to 180 grit).
  • Ensure the prepared surface is representative of the bulk material.

2. Instrumentation and Calibration:

  • Use a WDXRF spectrometer equipped with an appropriate X-ray tube (e.g., Rhodium anode).
  • Select the appropriate analyzing crystal (e.g., LiF 200) and detector (e.g., scintillation counter) for the this compound Kα line.
  • Calibrate the instrument using a set of certified reference materials (CRMs) that cover the expected concentration range of this compound and other alloying elements.
  • Perform matrix corrections to account for inter-element effects.

3. Measurement:

  • Place the prepared sample in the spectrometer.
  • Irradiate the sample with a high-energy X-ray beam.
  • Measure the intensity of the secondary X-rays at the characteristic wavelength for this compound.
  • The concentration of this compound is determined by relating the measured intensity to the calibration curve.

ICP-OES Protocol for this compound in Alloys (General Procedure)

This protocol outlines the general steps for determining this compound concentration in alloys using ICP-OES.

1. Sample Digestion:

  • Accurately weigh a representative sample of the alloy (typically 0.1 - 0.5 g).
  • Place the sample in a suitable vessel (e.g., a Teflon beaker).
  • Add a mixture of appropriate acids (e.g., aqua regia, a mixture of nitric acid and hydrochloric acid) to completely dissolve the sample. Gentle heating may be required.
  • After dissolution, cool the solution and dilute it to a known volume with deionized water.

2. Internal Standard Addition:

  • For improved accuracy and precision, an internal standard can be added to the sample solutions, calibration standards, and blanks. This compound itself is often used as an internal standard for the analysis of other elements in alloys.[6][7] When analyzing for this compound, a different element with similar excitation and ionization characteristics should be chosen.

3. Instrumentation and Calibration:

  • Use an ICP-OES spectrometer with either a radial or axial plasma configuration.
  • Select an appropriate analytical wavelength for this compound that is free from spectral interferences from other elements present in the alloy.
  • Prepare a series of calibration standards by diluting a certified this compound standard solution to cover the expected concentration range in the prepared sample solutions.
  • Aspirate the blank, calibration standards, and sample solutions into the plasma.

4. Measurement:

  • Measure the emission intensity at the selected this compound wavelength.
  • The concentration of this compound in the sample is determined from the calibration curve.

Visualization of Workflows and Relationships

Diagram 1: XRF Analysis Workflow for this compound in Alloys

XRF_Workflow cluster_prep Sample Preparation cluster_analysis XRF Analysis cluster_data Data Processing A Obtain Alloy Sample B Surface Machining/ Polishing A->B C Place in Spectrometer B->C D X-ray Irradiation C->D E Detect Y Kα X-rays D->E F Relate Intensity to Calibration Curve E->F G Calculate this compound Concentration F->G

Caption: Workflow for determining this compound concentration using XRF spectroscopy.

Diagram 2: ICP-OES Analysis Workflow for this compound in Alloys

ICP_OES_Workflow cluster_prep Sample Preparation cluster_analysis ICP-OES Analysis cluster_data Data Processing A Weigh Alloy Sample B Acid Digestion A->B C Dilution to Known Volume B->C D Aspirate into Plasma C->D E Measure this compound Emission D->E F Compare to Calibration Standards E->F G Calculate this compound Concentration F->G

Caption: Workflow for determining this compound concentration using ICP-OES.

Diagram 3: Logical Comparison of Analytical Methods

Method_Comparison cluster_XRF XRF Spectroscopy cluster_ICP ICP-OES cluster_Spark Spark-OES XRF XRF XRF_Adv Advantages: - Non-destructive - Fast Analysis - Minimal Sample Prep - Lower Cost XRF->XRF_Adv XRF_Dis Disadvantages: - Higher Detection Limits - Matrix Effects - Surface Analysis XRF->XRF_Dis ICP ICP-OES ICP_Adv Advantages: - Excellent Sensitivity - High Accuracy & Precision - Wide Linear Range ICP->ICP_Adv ICP_Dis Disadvantages: - Destructive - Slower Analysis - Complex Sample Prep - Higher Cost ICP->ICP_Dis Spark Spark-OES Spark_Adv Advantages: - Fast Analysis - Good for Conductive Solids Spark->Spark_Adv Spark_Dis Disadvantages: - Destructive (spark craters) - Requires Flat Sample - Matrix Effects Spark->Spark_Dis

References

comparative study of yttrium versus scandium as an alloying element

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science, the strategic selection of alloying elements is paramount to tailoring the properties of metals for specific high-performance applications. Among the rare-earth elements, yttrium (Y) and scandium (Sc) have emerged as potent microalloying additions, capable of imparting significant improvements in mechanical strength, corrosion resistance, and thermal stability to a range of base metals. This guide provides an objective comparison of the performance of this compound and scandium as alloying elements, supported by experimental data, to aid researchers, scientists, and drug development professionals in their materials selection and development endeavors.

I. Impact on Light Alloys: Aluminum and Magnesium

This compound and scandium are particularly effective in enhancing the properties of lightweight alloys such as those based on aluminum (Al) and magnesium (Mg). Their primary contributions lie in grain refinement, precipitation strengthening, and improved high-temperature performance.

Aluminum Alloys

Both this compound and scandium have been shown to be effective grain refiners for aluminum alloys, leading to improved mechanical properties. However, studies suggest that scandium typically exhibits a more pronounced effect on grain size reduction and subsequent strength enhancement.

A comparative study on Al-Mg alloys demonstrated that the addition of 0.15% Sc resulted in a more significant grain refinement and a higher tensile strength compared to an alloy with 0.15% Ti, a conventional grain refiner.[1] Another investigation into Al-Mg-Ti alloys fabricated by additive manufacturing revealed that the addition of scandium and zirconium (Zr) led to a fully equiaxed microstructure with a grain size reduction of at least 70% compared to the unmodified alloy, significantly improving the hardness.[2]

While direct comparative studies between Y and Sc in the same Al alloy system are limited in the provided search results, the individual effects suggest scandium's superiority in grain refinement and strengthening. This compound additions to Al-Cu-Mg-Ag alloys have been shown to improve elevated temperature strength through the formation of Al8Cu4Y phase at grain boundaries.[3]

Table 1: Comparative Effects of this compound and Scandium on Aluminum Alloys

PropertyThis compound (Y) AdditionScandium (Sc) Addition
Grain Refinement Moderate grain refinement.Significant grain refinement, leading to equiaxed grains.[1][2]
Mechanical Strength Improves elevated temperature strength.[3]Substantially increases tensile and yield strength at room temperature.[1]
Primary Strengthening Mechanism Formation of stable intermetallic phases at grain boundaries.[3]Potent grain boundary pinning by Al3Sc precipitates.
Corrosion Resistance Data not available in direct comparison.Improves corrosion resistance.[4]
Magnesium Alloys

In magnesium alloys, both this compound and scandium contribute to improved mechanical properties and corrosion resistance. This compound is particularly noted for its high solubility in magnesium, which allows for significant solid solution strengthening and the formation of strengthening precipitates upon heat treatment.

The addition of this compound to Mg-Al alloys has been shown to refine the microstructure and improve mechanical properties. For instance, adding this compound to an AZ61 magnesium alloy can lead to the formation of an Al2Y phase, which consumes excess aluminum and prevents the formation of brittle phases, thereby enhancing both strength and plasticity.[1] Studies on Mg-Y binary alloys have indicated that this compound can enhance corrosion resistance by forming a stable Y2O3 protective layer.[5]

Table 2: Effects of this compound on Magnesium Alloy Properties

Base AlloyThis compound Content (wt.%)Key Findings
AZ610.9Increased yield strength from 167 MPa to 186 MPa and elongation from 9.5% to 18%.[1]
Mg-3%Al1Improved wear resistance and corrosion resistance.[6]

II. Influence on High-Performance Alloys: Titanium and Steel

This compound and scandium also play a crucial role in enhancing the performance of high-strength alloys like titanium and steel, primarily by refining the microstructure and improving mechanical properties and corrosion resistance.

Titanium Alloys

In titanium alloys, both this compound and scandium have been demonstrated to enhance hardness and wear resistance.[7] A direct comparative study on a β-type Ti–24Nb–38Zr–2Mo (TNZM) alloy showed that the addition of 0.1 at.% Sc led to significant grain refinement and improvements in both mechanical properties and corrosion resistance.

The grain size of the as-cast TNZM alloy was significantly reduced with the addition of scandium. After cold-rolling and solution treatment, the scandium-containing alloy (TNZMS) exhibited a ~56% smaller grain size compared to the scandium-free alloy.[8] This grain refinement contributed to a notable increase in yield strength, ultimate tensile strength, and hardness. Furthermore, the corrosion rate of the TNZMS alloy was found to be lower than that of the TNZM alloy.[8]

Table 3: Comparative Properties of Ti-24Nb-38Zr-2Mo (TNZM) and Ti-24Nb-38Zr-2Mo-0.1Sc (TNZMS) Alloys

PropertyTNZM (Sc-free)TNZMS (with 0.1 at.% Sc)
Yield Strength (MPa) 780809
Ultimate Tensile Strength (MPa) --
Elongation (%) 19-
Hardness (HV) 265-
Corrosion Rate (μm/y) > 1.21.2

Data extracted from a study on cold-rolled and solution-treated alloys.[8][9]

Steel

Information on the direct comparative effects of this compound and scandium as alloying elements in steel is limited in the provided search results. However, the general understanding is that both elements can act as deoxidizers and grain refiners, potentially leading to improved toughness and ductility. This compound has been reported to have a positive effect on the structural stability of alloys and prevent the formation of harmful structural components.[7]

III. Experimental Protocols

The methodologies for incorporating this compound and scandium into various alloys typically involve standard metallurgical techniques. The specific parameters can vary depending on the base metal and the desired final properties.

Alloy Preparation
  • Aluminum and Magnesium Alloys: These are often prepared by casting techniques such as stir-casting or vacuum + argon-protected casting.[1][10] The alloying elements are typically introduced in the form of master alloys (e.g., Al-2%Sc) into the molten base metal.[1]

  • Titanium Alloys: Due to titanium's high reactivity with oxygen at elevated temperatures, melting and alloying are performed under a vacuum or in an inert atmosphere. Vacuum Arc Remelting (VAR) is a common method used for producing high-purity titanium alloy ingots.[11][12][13][14] The process involves creating an electric arc between a consumable electrode (made of the alloy components) and the base of a water-cooled copper crucible, causing the electrode to melt and solidify into an ingot.[14]

Heat Treatment

Heat treatment is often employed to further enhance the mechanical properties of the alloys through mechanisms like precipitation hardening.

  • Magnesium Alloys: A typical heat treatment cycle involves solution treatment followed by aging. For example, an EV31A magnesium alloy can be solution treated at 520°C for 8 hours, quenched in hot water, and then aged at 200°C for 16 hours.[10]

  • General Heat Treatment Processes:

    • Solution Heat Treatment (T4): Heating the alloy to a specific temperature to dissolve the alloying elements into a solid solution, followed by rapid cooling (quenching) to retain this state.[15]

    • Aging (Precipitation Hardening - T6): Reheating the solution-treated alloy to a lower temperature to allow for the controlled precipitation of fine, strengthening particles.[10][16]

    • Annealing: Heating the alloy to a moderate temperature to relieve internal stresses and improve ductility.[15]

IV. Visualizing the Impact: Grain Refinement and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts in the comparative study of this compound and scandium as alloying elements.

Grain_Refinement cluster_0 Without Grain Refiner cluster_1 With this compound/Scandium Addition Molten_Metal_1 Molten Metal Solidification_1 Solidification Molten_Metal_1->Solidification_1 Coarse_Grains Coarse, Columnar Grains Solidification_1->Coarse_Grains Poor_Properties Lower Strength & Ductility Coarse_Grains->Poor_Properties Leads to Molten_Metal_2 Molten Metal + Y/Sc Nucleation_Sites Formation of Al3Sc/Y-rich Particles Molten_Metal_2->Nucleation_Sites Solidification_2 Solidification Nucleation_Sites->Solidification_2 Heterogeneous Nucleation Fine_Grains Fine, Equiaxed Grains Solidification_2->Fine_Grains Improved_Properties Higher Strength & Ductility Fine_Grains->Improved_Properties Leads to

Caption: Mechanism of grain refinement by this compound and Scandium addition.

Experimental_Workflow start Start: Define Base Alloy (e.g., Al-Mg, Ti-alloy) alloy_prep Alloy Preparation (e.g., Vacuum Arc Melting, Stir Casting) start->alloy_prep add_Y Add this compound Master Alloy alloy_prep->add_Y add_Sc Add Scandium Master Alloy alloy_prep->add_Sc control No Addition (Control) alloy_prep->control heat_treatment Heat Treatment (e.g., T4, T6) add_Y->heat_treatment add_Sc->heat_treatment control->heat_treatment microstructure Microstructural Analysis (SEM, TEM, XRD) heat_treatment->microstructure mechanical_testing Mechanical Testing (Tensile, Hardness) heat_treatment->mechanical_testing corrosion_testing Corrosion Testing (Potentiodynamic Polarization) heat_treatment->corrosion_testing data_analysis Data Analysis & Comparison microstructure->data_analysis mechanical_testing->data_analysis corrosion_testing->data_analysis end End: Comparative Report data_analysis->end

Caption: General experimental workflow for comparative alloy studies.

V. Conclusion

Both this compound and scandium are highly effective microalloying elements that can significantly enhance the performance of a wide range of alloys. The choice between them will ultimately depend on the specific application, the base alloy system, and cost considerations.

  • Scandium appears to be a more potent grain refiner and strengthener, particularly in aluminum alloys, leading to substantial improvements in mechanical properties at room temperature.

  • This compound demonstrates significant benefits in improving the high-temperature strength of aluminum alloys and enhancing the corrosion resistance of magnesium alloys.

Further direct comparative studies, especially in magnesium and steel alloys, are warranted to provide a more complete quantitative understanding of the relative merits of these two powerful alloying elements. The detailed experimental protocols and data presented in this guide offer a foundation for such future research and development efforts.

References

Yttrium Oxide vs. Cerium Oxide: A Comparative Guide for Catalyst Support Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable support material is a critical determinant of a heterogeneous catalyst's performance, influencing its activity, selectivity, and stability. Among the myriad of options, rare-earth oxides have garnered significant attention due to their unique physicochemical properties. This guide provides an in-depth, objective comparison of two prominent rare-earth oxides, yttrium oxide (Y₂O₃) and cerium oxide (CeO₂), as catalyst support materials, supported by experimental data.

Core Properties and Catalytic Significance

This compound oxide and cerium oxide, while both rare-earth metal oxides, possess distinct properties that dictate their suitability for different catalytic applications.

This compound Oxide (Y₂O₃) is renowned for its exceptional thermal and chemical stability. It is often employed as a structural promoter or stabilizer in catalyst formulations, particularly in high-temperature applications. Its basic nature can be advantageous in reactions susceptible to acidic side reactions. While not as redox-active as ceria, yttria's ability to influence the dispersion and electronic properties of active metal phases makes it a valuable support component.

Cerium Oxide (CeO₂) is distinguished by its remarkable redox properties, stemming from the facile cycling between Ce³⁺ and Ce⁴⁺ oxidation states. This characteristic imparts a high oxygen storage capacity (OSC), a crucial attribute in oxidation reactions where the support can act as an oxygen buffer, replenishing oxygen to the active sites. The presence of oxygen vacancies in the ceria lattice is also believed to play a pivotal role in enhancing catalytic activity.

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative studies of this compound oxide and cerium oxide as catalyst supports in various catalytic reactions.

Table 1: Comparison of Platinum (Pt) Supported on Y₂O₃ and CeO₂ for the Water-Gas Shift (WGS) Reaction

CatalystPt Particle Size (nm)CO Conversion at 250°C (%)Turnover Frequency (TOF) at 250°C (s⁻¹)
1 wt% Pt/Y₂O₃2.5~251.3 x 10⁻¹
1 wt% Pt/CeO₂3.0~601.6 x 10⁻¹

Data extrapolated from a study on Pt/Ce₀.₆Y₀.₄O₂ catalysts, which included Pt/Y₂O₃ and Pt/CeO₂ as reference catalysts for the water-gas shift reaction.[1]

Table 2: Comparison of Nickel (Ni) Supported on Y₂O₃ and Ce-Modified Y₂O₃ for Dry Reforming of Methane (DRM)

CatalystNiO Crystallite Size (nm)CH₄ Conversion at 750°C (%) (after 50h)CO₂ Conversion at 750°C (%) (after 50h)Coking Rate (mg·g⁻¹·h⁻¹)
5Ni/Y₂O₃11.5~45~552.3
5Ni/Ce₀.₁Y₀.₉Oₓ6.2~78~850.7

This table highlights the promotional effect of ceria on a yttria support. While not a direct comparison of the pure supports, it underscores the enhanced stability and activity imparted by the redox-active ceria.[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and testing of catalysts are crucial for the reproducibility of experimental results.

Catalyst Synthesis

1. Impregnation Method (for Pt/Y₂O₃ and Pt/CeO₂)

  • Support Preparation: Commercial Y₂O₃ and CeO₂ powders are calcined at a specified temperature (e.g., 500°C) for several hours to ensure stability and remove impurities.

  • Impregnation: An aqueous solution of a platinum precursor (e.g., H₂PtCl₆) is prepared. The volume of the solution is equivalent to the pore volume of the support material (incipient wetness impregnation).

  • Drying: The impregnated support is dried in an oven, typically at 100-120°C, overnight.

  • Calcination: The dried catalyst is calcined in air at a high temperature (e.g., 400-500°C) to decompose the precursor and anchor the platinum species to the support.

  • Reduction: Prior to catalytic testing, the calcined catalyst is reduced in a hydrogen flow at an elevated temperature to obtain metallic platinum nanoparticles.

2. Sol-Gel Method (for Ni/Y₂O₃ and Ni/CeO₂)

  • Precursor Solution: Metal nitrates (e.g., Ni(NO₃)₂·6H₂O and Y(NO₃)₃·6H₂O or Ce(NO₃)₃·6H₂O) are dissolved in a suitable solvent, often a mixture of ethanol (B145695) and water.

  • Gelling Agent: A gelling agent, such as citric acid or ethylene (B1197577) glycol, is added to the precursor solution.

  • Gel Formation: The solution is heated and stirred to promote polymerization and the formation of a viscous gel.

  • Drying: The gel is dried in an oven to remove the solvent.

  • Calcination: The dried solid is calcined at a high temperature to obtain the mixed oxide support with the active metal incorporated.

  • Reduction: The calcined catalyst is reduced in a hydrogen flow before the catalytic reaction.

Catalytic Activity Testing

1. CO Oxidation

  • Reactor Setup: A fixed-bed reactor is typically used, where a known amount of catalyst is packed.

  • Gas Feed: A feed gas mixture containing CO, O₂, and an inert gas (e.g., He or N₂) at a specific ratio is passed through the catalyst bed.

  • Temperature Control: The temperature of the catalyst bed is precisely controlled and ramped up at a defined rate.

  • Product Analysis: The composition of the effluent gas is continuously monitored using a gas chromatograph (GC) or a mass spectrometer (MS) to determine the conversion of CO.

2. Dry Reforming of Methane (DRM)

  • Reactor Setup: A fixed-bed quartz reactor is commonly employed.

  • Gas Feed: A mixture of CH₄, CO₂, and a balance gas (e.g., N₂) is introduced into the reactor at a specific gas hourly space velocity (GHSV).

  • Reaction Conditions: The reaction is carried out at atmospheric pressure and high temperatures (e.g., 750°C).

  • Product Analysis: The outlet gas composition is analyzed by a gas chromatograph to determine the conversion of CH₄ and CO₂, and the selectivity towards H₂ and CO.

Visualizing Experimental Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the interplay of different factors influencing catalyst performance.

Catalyst_Synthesis_Workflow cluster_impregnation Impregnation Method cluster_solgel Sol-Gel Method Support Support (Y₂O₃ or CeO₂) Impregnation Impregnation Support->Impregnation Precursor Pt Precursor Solution Precursor->Impregnation Drying Drying (120°C) Impregnation->Drying Calcination Calcination (500°C) Drying->Calcination Reduction Reduction (H₂ flow) Calcination->Reduction Catalyst_I Pt/Support Catalyst Reduction->Catalyst_I MetalNitrates Metal Nitrates (Ni, Y/Ce) GelFormation Gel Formation MetalNitrates->GelFormation GellingAgent Gelling Agent GellingAgent->GelFormation Drying_SG Drying GelFormation->Drying_SG Calcination_SG Calcination Drying_SG->Calcination_SG Reduction_SG Reduction Calcination_SG->Reduction_SG Catalyst_SG Ni/Support Catalyst Reduction_SG->Catalyst_SG

Caption: Workflow for catalyst synthesis via impregnation and sol-gel methods.

Catalytic_Testing_Workflow Catalyst Prepared Catalyst Reactor Fixed-Bed Reactor Catalyst->Reactor Analysis Product Gas Analysis (GC/MS) Reactor->Analysis GasFeed Reactant Gas Feed (e.g., CO/O₂ or CH₄/CO₂) GasFeed->Reactor TempControl Temperature Control TempControl->Reactor Data Performance Data (Conversion, Selectivity) Analysis->Data

Caption: General experimental workflow for catalytic activity testing.

Support_Properties_Influence Support Support Material (Y₂O₃ vs. CeO₂) ThermalStability Thermal Stability Support->ThermalStability RedoxProperties Redox Properties (OSC) Support->RedoxProperties AcidityBasicity Acidity/Basicity Support->AcidityBasicity MetalSupportInteraction Metal-Support Interaction Support->MetalSupportInteraction CatalystPerformance Catalyst Performance (Activity, Selectivity, Stability) ThermalStability->CatalystPerformance RedoxProperties->CatalystPerformance AcidityBasicity->CatalystPerformance MetalSupportInteraction->CatalystPerformance

References

A Comparative Guide to YAG and Other Solid-State Lasers: Performance and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate laser source is critical for experimental success. This guide provides an objective comparison of Yttrium Aluminum Garnet (YAG) lasers with other prominent solid-state lasers, including Fiber, Ti:Sapphire, and Disk lasers. The focus is on key performance metrics, supported by data and standardized experimental protocols to aid in making an informed decision.

Quantitative Performance Comparison

Solid-state lasers are distinguished by their gain medium—a solid material, typically a crystal or glass, doped with ions.[1] The choice of gain medium profoundly impacts the laser's output characteristics.[2][3] The following table summarizes the typical performance parameters for several leading solid-state laser types.

Parameter Nd:YAG Laser Yb:YAG Laser Ti:Sapphire Laser Fiber Laser (Yb-doped) Disk Laser (Yb:YAG)
Primary Wavelength(s) 1064 nm[4]1030 nm[1]650 - 1100 nm (Tunable)[5][6]1030 - 1080 nm1030 nm[7]
Typical Pulse Duration Nanosecond (ns) to Continuous Wave (CW)[8]Picosecond (ps) to CW[9]Femtosecond (fs)[5][6]Nanosecond (ns) to CW[10]Picosecond (ps) to CW
Wall-Plug Efficiency Low (2-5%)[11]HighLow (requires pump laser)[12]Very High (>25%)[11]High
Beam Quality (M²) GoodExcellentExcellentExcellentExcellent
Thermal Management Significant cooling required[13]Lower thermal loading than Nd:YAG[14]Excellent thermal conductivity[12]Excellent (high surface area-to-volume ratio)[11]Excellent (axial cooling)[7]
Primary Applications Marking, welding, medical procedures, rangefinders[4][15]High-power material processing, micromachining[16][17]Ultrafast spectroscopy, multiphoton microscopy, research[5][18][19]Industrial cutting & welding, telecommunications[20][21][22]High-power, precision cutting and welding[23]

Detailed Laser Profiles

YAG (this compound Aluminum Garnet) Lasers

YAG crystals are a versatile and robust host material for various dopants, leading to different laser types.[24]

  • Neodymium-doped YAG (Nd:YAG): As one of the most common solid-state lasers, the Nd:YAG laser operates using a four-level energy system, which allows for substantial gain at moderate pump levels.[4] It is a versatile tool used extensively in manufacturing for cutting, welding, and engraving, as well as in medicine for procedures in ophthalmology and dermatology.[4][15] However, its efficiency is relatively low, typically between 2-5%, necessitating significant thermal management.[11]

  • Ytterbium-doped YAG (Yb:YAG): Yb:YAG lasers are known for their high efficiency and lower heat generation compared to Nd:YAG systems.[25] This is due to a broad pump absorption band that is well-suited for diode pumping and a small quantum defect.[16][25] These characteristics make Yb:YAG an excellent choice for high-power applications, including serving as the gain medium in modern disk and fiber lasers.[16][25][26]

Titanium-Sapphire (Ti:Sapphire) Lasers

The Ti:Sapphire laser is the leading choice for applications requiring ultrashort pulses and broad wavelength tunability.[5][27] Its exceptionally wide emission spectrum (650 to 1100 nm) allows for the generation of femtosecond-duration pulses, which are essential for studying ultrafast processes in physics, chemistry, and biology.[5][6][19] Ti:Sapphire lasers are staples in scientific research, powering applications from deep-tissue multiphoton imaging to terawatt physics.[18][27] Their primary drawback is the need for an external pump laser, often a frequency-doubled Nd:YAG laser.[28]

Fiber Lasers

Fiber lasers utilize an optical fiber doped with rare-earth elements like ytterbium as the gain medium.[10] This design offers outstanding thermal management due to the fiber's large surface-area-to-volume ratio.[11] The result is a laser with very high wall-plug efficiency (often exceeding 25%), excellent beam quality, and a compact, low-maintenance design.[11][20][21] These advantages have made fiber lasers dominant in industrial material processing, such as cutting and welding metals.[20][29] While highly efficient, they can face challenges when processing highly reflective materials.[30]

Disk Lasers

The disk laser architecture utilizes a very thin, disk-shaped crystal (typically Yb:YAG) as the gain medium.[7][31] This "thin-disk" design is revolutionary for its approach to thermal management; heat is extracted efficiently through the back of the disk, which is mounted on a heat sink.[7] This axial cooling minimizes thermal lensing, a common problem in traditional rod-based lasers, allowing for the generation of high-power beams with excellent quality.[7] Disk lasers are highly scalable in power and are ideal for precision tasks like high-speed cutting and welding.[23][31]

Experimental Protocols for Laser Performance Characterization

To ensure an objective comparison, the performance of any solid-state laser should be characterized using a standardized set of measurements.

1. Output Power and Energy Measurement:

  • Objective: To quantify the laser's optical output.

  • Methodology: A calibrated laser power meter (for CW or average power) or an energy meter (for pulsed lasers) is placed in the beam path. The sensor head must be appropriate for the laser's wavelength and power/energy range. Measurements should be taken after the laser has reached thermal stability.

2. Wavelength and Spectral Linewidth Analysis:

  • Objective: To determine the central emission wavelength and its spectral purity.

  • Methodology: The laser beam is directed into an optical spectrum analyzer (OSA) or a spectrometer. The resulting spectrum provides the peak wavelength and the full width at half maximum (FWHM), which defines the linewidth.

3. Pulse Duration Measurement:

  • Objective: To measure the temporal width of laser pulses.

  • Methodology:

    • For nanosecond pulses, a high-speed photodiode connected to a fast oscilloscope is used. The pulse shape is recorded, and its FWHM is measured.

    • For picosecond and femtosecond pulses, an autocorrelator is required. The laser beam is split and recombined with a variable delay, and the autocorrelation signal's width is measured to calculate the pulse duration.[8]

4. Beam Quality (M²) Measurement:

  • Objective: To characterize the beam's focusability and divergence, comparing it to an ideal Gaussian beam.

  • Methodology: The laser beam is focused with a lens of known focal length. A beam profiler (e.g., a CCD camera-based system) measures the beam waist and divergence. The M² value is calculated from these measurements according to ISO 11146 standards.

5. Wall-Plug Efficiency Calculation:

  • Objective: To determine the overall energy conversion efficiency of the laser system.

  • Methodology: The total electrical power consumed by the laser system (including the power supply and any cooling systems) is measured using a power meter. The optical output power is measured simultaneously. The wall-plug efficiency is the ratio of the optical output power to the total electrical input power.[11]

Visualizations

experimental_workflow cluster_setup Preparation cluster_measurements Characterization Steps cluster_analysis Analysis A Laser System Setup & Warm-up B Measure Output Power / Energy A->B C Analyze Wavelength & Linewidth A->C D Characterize Pulse Duration A->D E Profile Beam & Calculate M² A->E F Measure Electrical Input Power A->F G Calculate Wall-Plug Efficiency B->G H Compile Performance Data C->H D->H E->H F->G G->H logical_relationships cluster_inputs System Components cluster_outputs Performance Parameters Pump Pump Source (e.g., Diode, Flashlamp) Gain Gain Medium (e.g., Nd:YAG, Ti:Sapphire) Pump->Gain excites Power Output Power & Energy Gain->Power determines Wavelength Wavelength & Tunability Gain->Wavelength determines Pulse Pulse Duration Gain->Pulse determines Efficiency Overall Efficiency Gain->Efficiency determines Resonator Optical Resonator Design Resonator->Power influences Resonator->Pulse influences Beam Beam Quality (M²) Resonator->Beam influences

References

A Comparative Guide to the Biocompatibility of Yttrium-Based Implants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable biomaterial is a critical determinant in the long-term success of medical implants. While traditional materials like titanium and stainless steel have a long history of clinical use, emerging materials, including yttrium-based ceramics and alloys, offer unique properties that warrant a comprehensive evaluation. This guide provides an objective comparison of the biocompatibility of this compound-based implants with common alternatives, supported by experimental data, detailed methodologies, and an exploration of the underlying cellular and molecular interactions.

Quantitative Performance Comparison

To facilitate a clear and concise comparison, the following tables summarize key quantitative data on the mechanical properties, corrosion resistance, and in vitro cytotoxicity of this compound-based materials against titanium, stainless steel, and magnesium alloys.

Table 1: Mechanical Properties of Implant Materials

MaterialYoung's Modulus (GPa)Compressive Strength (MPa)
This compound Oxide (Y₂O₃)120[1]390[1]
Titanium (Ti-6Al-4V)110830
Stainless Steel (316L)190-210215 (Yield Strength)
Magnesium Alloy (Mg-Zn-Y)41-45200-350

Table 2: In Vitro Corrosion Rate in Simulated Body Fluid (SBF)

MaterialCorrosion Rate (mm/year)
Yttria-Stabilized Zirconia (YSZ)Low (qualitative)[2][3][4][5][6]
Titanium (Ti-6Al-4V)< 0.01
Stainless Steel (316L)0.001 - 0.003[7]
Magnesium AlloyHigh (variable)

Table 3: In Vitro Cytotoxicity Assessment

MaterialCell TypeAssayResults (e.g., Cell Viability %)
This compound Oxide (Y₂O₃) NanoparticlesHuman Foreskin Fibroblasts-IC50: 108 µg/mL[8]
Y₂O₃-coated TitaniumMG-63 Osteoblast-like cellsMTTNo significant toxicity observed[9]
TitaniumPre-osteoblastsLive/Dead>80% viability at optimal conditions[10]
Stainless SteelL929 fibroblastsMTT56.5% viability
Magnesium AlloyL929 fibroblastsMTT79.3% viability

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the assessment of implant biocompatibility.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., osteoblasts, fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Material Exposure: Introduce the implant material extract or place the material directly into the wells. Control groups should include cells with no material and cells exposed to a known cytotoxic agent.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Leakage Assay

This assay quantifies cytotoxicity by measuring the amount of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH activity is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.

Protocol:

  • Cell Seeding and Material Exposure: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).

In Vivo Histological Analysis of Bone-Implant Interface

This method provides a qualitative and quantitative assessment of the tissue response to an implanted material in a living organism.

Principle: Following implantation in an animal model, the implant and surrounding tissue are harvested, processed, and sectioned for microscopic examination. Staining techniques are used to visualize different cell types and tissue components, allowing for the evaluation of osseointegration and any inflammatory response.

Protocol:

  • Implantation: Surgically implant the test material into a suitable animal model (e.g., rat femur, rabbit tibia).

  • Healing Period: Allow for a predetermined healing period (e.g., 4, 8, 12 weeks).

  • Tissue Harvesting: Euthanize the animal and carefully retrieve the implant along with the surrounding bone tissue.

  • Fixation and Embedding: Fix the tissue block in a suitable fixative (e.g., 10% neutral buffered formalin). For hard tissue analysis, dehydrate the samples and embed them in a hard resin (e.g., polymethyl methacrylate (B99206) - PMMA).

  • Sectioning: Cut thin sections of the embedded tissue using a microtome equipped with a diamond blade.

  • Staining: Stain the sections with histological stains such as Hematoxylin and Eosin (H&E) to visualize cell nuclei and cytoplasm, or specific stains like Masson's Trichrome to differentiate between bone, collagen, and cells.

  • Microscopic Analysis: Examine the stained sections under a light microscope to assess bone-implant contact (BIC), new bone formation, and the presence of any inflammatory cells or fibrous tissue at the interface.

Signaling Pathways and Experimental Workflows

The cellular response to an implant is a complex process mediated by intricate signaling pathways. Understanding these pathways is crucial for designing biomaterials that elicit a favorable biological response.

Osteoblast Adhesion and Differentiation

The initial interaction between osteoblasts and the implant surface is critical for osseointegration. This process is largely mediated by integrin receptors on the cell surface.

Osteoblast_Signaling cluster_implant Implant Surface cluster_cell Osteoblast Implant This compound-Based Implant Integrin Integrin Receptor Implant->Integrin Adhesion FAK Focal Adhesion Kinase (FAK) Integrin->FAK PLC Phospholipase C (PLC) Integrin->PLC MAPK MAPK Pathway FAK->MAPK PKC Protein Kinase C (PKC) PLC->PKC PKC->MAPK Differentiation Osteogenic Differentiation MAPK->Differentiation

Integrin-mediated signaling in osteoblasts.
Inflammatory Response to Implants

The implantation of any foreign material triggers an inflammatory response. The nature and duration of this response are key to determining biocompatibility. The NLRP3 inflammasome is a critical signaling complex in this process.

Inflammatory_Response cluster_inflammasome NLRP3 Inflammasome Activation Implant_Particles Implant Debris/ Ions (e.g., Y³⁺) Macrophage Macrophage Implant_Particles->Macrophage Phagocytosis NLRP3 NLRP3 Macrophage->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage IL1b IL-1β Inflammation Inflammation IL1b->Inflammation Pro-inflammatory Cytokine

NLRP3 inflammasome-mediated inflammation.
This compound Oxide Nanoparticle-Induced Cytotoxicity

At the nanoscale, this compound oxide particles can induce cytotoxicity, primarily through the generation of reactive oxygen species (ROS) and the subsequent activation of p53-mediated apoptosis.

Y2O3_Cytotoxicity cluster_ros Oxidative Stress cluster_p53 p53 Pathway Y2O3_NP Y₂O₃ Nanoparticles Cell Cell Y2O3_NP->Cell Uptake ROS Reactive Oxygen Species (ROS) Cell->ROS Induces p53 p53 Activation ROS->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Inhibits Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

ROS-p53 mediated apoptosis by Y₂O₃ NPs.

Conclusion

This compound-based materials present a promising alternative for biomedical implants, demonstrating favorable mechanical properties and, in some formulations, good biocompatibility. Yttria-stabilized zirconia, for instance, exhibits low corrosion rates, a critical factor for long-term implant stability. However, the biocompatibility of this compound is highly dependent on its form and concentration. As nanoparticles, this compound oxide has been shown to induce cytotoxicity at certain concentrations.

In comparison to traditional materials, this compound-based implants offer a unique set of advantages and disadvantages. Titanium alloys remain the gold standard for many applications due to their excellent biocompatibility and proven clinical track record. Stainless steel, while having a higher Young's modulus which can lead to stress shielding, is a cost-effective option for temporary fixation devices. Biodegradable magnesium alloys, often containing this compound to improve their properties, are an exciting area of research for implants that do not require a second removal surgery.

The choice of implant material will ultimately depend on the specific clinical application, considering the required mechanical strength, desired longevity, and the biological environment at the implantation site. Further research is needed to fully elucidate the long-term in vivo performance of this compound-based implants and to optimize their composition and surface properties for enhanced biocompatibility and clinical outcomes.

References

A Comparative Analysis of Yttrium's Chemical Properties and the Lanthanide Series

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical properties of yttrium (Y) against those of the lanthanide series (Ln), from Lanthanum (La) to Lutetium (Lu). The remarkable similarity in ionic size and charge between this compound and the heavy lanthanides results in a close chemical relationship, leading to their collective classification as "rare-earth elements". This analysis delves into the nuanced differences and similarities in their electronic structure, reactivity, and coordination chemistry, supported by quantitative data and established experimental methodologies.

The this compound-Lanthanide Connection: A Matter of Size

The chemical behavior of this compound and the lanthanides is dominated by the +3 oxidation state.[1] The defining characteristic that positions this compound so closely with the heavy lanthanides is its ionic radius. Due to the "lanthanide contraction"—the steady decrease in ionic radii across the lanthanide series because of the poor shielding effect of 4f electrons—the radius of the Y³⁺ ion is nearly identical to that of the heavy lanthanide ion Ho³⁺.[2][3] This similarity in size and charge density is the primary reason this compound is found in nature alongside heavy lanthanide ores and exhibits analogous chemical reactivity.[4][5]

While this compound is almost exclusively trivalent, a key distinction is that about half of the lanthanides can exhibit other valence states, notably Ce(IV), Sm(II), Eu(II), and Yb(II).[4] However, in aqueous solutions, the +3 state is predominant for the entire group.[1]

Quantitative Comparison of Physicochemical Properties

The following tables summarize key quantitative data for this compound and the lanthanide elements, facilitating a direct comparison of their fundamental chemical properties.

Table 1: Atomic and Ionic Radii (Coordination Number = 6)

ElementSymbolAtomic Radius (pm)Ionic Radius (Y³⁺/Ln³⁺) (pm)
This compoundY18090.0
LanthanumLa187103.2
CeriumCe181.8101
PraseodymiumPr18299
NeodymiumNd18198.3
PromethiumPm18397
SamariumSm18095.8
EuropiumEu19994.7
GadoliniumGd18093.8
TerbiumTb17792.3
DysprosiumDy17891.2
HolmiumHo17690.1
ErbiumEr17689.0
ThuliumTm17588.0
YtterbiumYb19486.8
LutetiumLu17386.1

Data sourced and compiled from various established chemical data sources.

Table 2: Ionization Energies and Electronegativity

ElementSymbol1st Ionization Energy (kJ/mol)3rd Ionization Energy (kJ/mol)Electronegativity (Pauling)
This compoundY60019801.22
LanthanumLa538.11850.31.10
CeriumCe534.419491.12
PraseodymiumPr52720861.13
NeodymiumNd533.121301.14
PromethiumPm53621501.13
SamariumSm544.522601.17
EuropiumEu547.124041.20
GadoliniumGd593.419901.20
TerbiumTb565.821141.10
DysprosiumDy573.022001.22
HolmiumHo581.022041.23
ErbiumEr589.322971.24
ThuliumTm596.723881.25
YtterbiumYb603.424171.10
LutetiumLu523.52022.31.27

Ionization energy data from NIST and other chemical databases. Electronegativity values from PubChem and other sources.[6][7][8][9][10]

Visualization of Comparative Analysis

The logical workflow for comparing this compound and the lanthanides is depicted below, highlighting the key properties that establish their chemical relationship.

G cluster_input Basis of Comparison cluster_properties Chemical Properties cluster_outcome Conclusion Y This compound (Y) P1 Ionic Radius (Y³⁺ ≈ Heavy Ln³⁺) Y->P1 P2 Oxidation State (Predominantly +3) Y->P2 P3 Coordination Chemistry Y->P3 P4 Reactivity & Electronegativity Y->P4 Ln Lanthanides (Ln) Ln->P1 Ln->P2 Ln->P3 Ln->P4 C1 Strong Chemical Similarity P1->C1 P2->C1 C2 Co-occurrence in Minerals C1->C2 C3 Y classified as a Rare-Earth Element C1->C3

Caption: Workflow for the comparative analysis of this compound and Lanthanides.

Coordination Chemistry

The coordination chemistry of Y³⁺ and Ln³⁺ ions is largely dictated by their ionic nature and preference for hard, electronegative donor atoms like oxygen and fluorine.[11] They typically exhibit high coordination numbers, commonly 8 or 9 in aqueous solutions, although this can vary from 6 to 12 depending on the size of the central ion and the steric bulk of the ligands.[11][12] As one moves across the lanthanide series, the decreasing ionic radius often leads to a decrease in the coordination number for analogous complexes.[13] this compound complexes are structurally very similar to those of the heavy lanthanides like erbium and holmium. For example, in the complex [M(DMSO)₈]I₃, both this compound and the lanthanides form eight-coordinate structures with a distorted square antiprismatic geometry.[2]

Reactivity

This compound and the lanthanides are highly electropositive metals.[1] They readily react with water to liberate hydrogen and tarnish in the air, forming a protective oxide layer.[4][5] The reactivity of this compound is similar to that of the heavy lanthanides, such as terbium and dysprosium.[4] Their reactivity with various organosilicon hydrides and related compounds has been shown to be similar, often proceeding through hydride transfer mechanisms.[14] The subtle differences in reactivity across the group can often be exploited for separation purposes.

Experimental Protocols

The determination of the fundamental properties discussed above relies on precise experimental techniques.

Determination of Ionic Radius via X-ray Crystallography

This is the most definitive method for determining ionic radii and coordination geometries in the solid state.[15][16]

Methodology:

  • Crystal Growth: A high-quality single crystal of a suitable compound (e.g., an oxide or halide of the element) is grown.

  • Data Collection: The crystal is mounted on a goniometer in an X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, and the intensities and positions of the diffracted beams are recorded by a detector.[17]

  • Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms (cations and anions) are determined.[18]

  • Refinement: The atomic positions and other parameters are refined to achieve the best fit between the observed and calculated diffraction patterns.

  • Distance Calculation: The precise distances between the nucleus of the central metal ion and its nearest neighbors (the anions) are calculated from the refined structure.[17]

  • Ionic Radius Apportionment: The inter-ionic distance is the sum of the cationic and anionic radii. By using a standard reference value for the anion (e.g., O²⁻ at 140 pm), the radius of the cation can be determined.[17] This process, pioneered by scientists like Pauling and later refined by Shannon, allows for the compilation of consistent ionic radii data.[17][18]

G start Obtain Single Crystal proc1 Mount on Diffractometer start->proc1 proc2 Irradiate with X-ray Beam proc1->proc2 proc3 Collect Diffraction Pattern Data proc2->proc3 proc4 Solve Crystal Structure (Electron Density Map) proc3->proc4 proc5 Determine Inter-ionic Distances proc4->proc5 end Calculate Ionic Radius proc5->end

Caption: Experimental workflow for determining ionic radius using X-ray crystallography.

Determination of Coordination Number

The coordination number of a central atom is the number of atoms, ions, or molecules bonded to it.[15]

  • Solid State: In the solid state, the coordination number is determined directly from the solved crystal structure obtained via X-ray crystallography by counting the number of nearest neighboring atoms or ligands.[15]

  • In Solution: Spectroscopic techniques are often employed.

    • NMR Spectroscopy: Particularly for paramagnetic complexes, NMR can provide information about the arrangement and number of ligands around the metal center.[16]

    • Vibrational Spectroscopy (IR, Raman): Changes in the vibrational modes of ligands upon coordination can indicate the nature of the metal-ligand bond and the coordination environment.

    • UV-Vis Spectroscopy: The electronic transitions are sensitive to the coordination geometry and number of ligands.[16]

Conclusion

The chemical properties of this compound are remarkably similar to those of the heavy lanthanides, a consequence of the lanthanide contraction which results in nearly identical ionic radii for Y³⁺ and ions like Ho³⁺ and Er³⁺. This similarity governs their coordination chemistry, reactivity, and geochemical distribution. The primary distinction lies in this compound's consistent +3 oxidation state, whereas several lanthanides exhibit variable valencies. For researchers in materials science and drug development, understanding these subtle yet significant differences is crucial for designing novel materials, catalysts, and therapeutic agents that leverage the unique electronic and magnetic properties of these elements.

References

evaluating the effectiveness of different yttrium purification techniques

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Yttrium Purification Techniques

This compound's chemical similarity to rare earth elements (REEs) makes its separation and purification a challenging yet critical process for its application in fields ranging from metallurgy to medicine.[1] This guide provides a comparative analysis of common this compound purification techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most effective method for their specific needs. The primary methods discussed are solvent extraction, ion exchange chromatography, and precipitation.

Comparative Analysis of Purification Techniques

The choice of purification technique depends heavily on the desired purity, the scale of operation, the initial composition of the this compound-containing material, and economic considerations. Solvent extraction is widely used for commercial-scale production, while ion exchange chromatography is often employed for achieving the highest purity levels. Precipitation is typically used for initial concentration or when high purity is not the primary objective.

Table 1: Comparison of this compound Purification Methods

Technique Key Reagents/System Typical Purity Achieved Recovery/Yield Key Process Conditions Advantages Disadvantages
Solvent Extraction Extractants: D2EHPA, Cyanex 272, PC88A, Carboxylic Acids (e.g., Versatic 10, Naphthenic Acid).[2][3][4][5] Stripping Agents: HNO₃, HCl.[3][6]97% - 99.8%[2][6]~96% - 98%[2][7]pH-dependent (typically 0.5 - 7.0);[3][7] Room temperature.[8]High selectivity, suitable for large-scale operations, continuous process is possible.[5]Use of large amounts of organic solvents, can be complex with multiple stages.[5]
Ion Exchange Resins: Strong acid cation resins (e.g., Dowex 50, Amberlite IR-120).[1] Eluents: Chelating agents (e.g., HEDTA, NTA).[1][9]>99.9% (up to 99.99% in some fractions).[1]~96% (71% of which was >99.9% pure).[1]Elevated temperatures (32-95°C) can improve separation;[1] pH-controlled elution.[9]Achieves very high purity, excellent separation from adjacent REEs.[1][9]Difficult and costly, slow process, not ideal for large industrial scale.[1]
Precipitation Precipitants: Ammonium hydroxide, Oxalic acid.[6][10]~90% - 93%[6]~70% (for the precipitation step alone).[6]pH-dependent (e.g., optimal precipitation at pH 6.5 for Y(OH)₃).[6]Simple, low-cost, effective for bulk separation and pre-concentration.[6][10]Lower purity and selectivity compared to other methods, often requires further purification steps.

Decision Framework for Selecting a Purification Technique

Choosing the appropriate technique requires evaluating the trade-offs between purity, cost, and complexity. The following flowchart provides a logical framework to guide this decision-making process.

G start Select Purification Technique purity_q Desired Purity? start->purity_q impurities_q Key Impurities? purity_q->impurities_q > 99.9% (High Purity) sx Solvent Extraction (e.g., D2EHPA, Cyanex 272) purity_q->sx 95 - 99.9% precipitation Precipitation (e.g., as Hydroxide/Oxalate) purity_q->precipitation < 95% (Pre-concentration) ion_exchange Ion Exchange Chromatography (e.g., HEDTA eluent) impurities_q->ion_exchange Broad Spectrum REEs sx_hree Solvent Extraction (Carboxylic Acids) impurities_q->sx_hree Heavy REEs sx_lree Solvent Extraction (D2EHPA) impurities_q->sx_lree Light REEs multi_sx Multi-Stage Solvent Extraction (e.g., with POPA) ion_exchange->multi_sx Alternative sx_hree->multi_sx sx_lree->multi_sx G cluster_0 Purification Cycle purification Purification Method (Solvent Extraction or Ion Exchange) stripping Stripping / Elution purification->stripping precipitation Precipitation (as Oxalate or Hydroxide) stripping->precipitation raw Raw Material (e.g., Xenotime Concentrate) leaching Leaching (e.g., with HCl or H₂SO₄) raw->leaching leaching->purification calcination Calcination to Y₂O₃ precipitation->calcination

References

Yttrium vs. Holmium: A Comparative Guide to their Biokinetics and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biokinetics and biological interactions of yttrium (Y) and its geochemical twin, holmium (Ho). As rare earth elements with increasing applications in medicine and technology, understanding their behavior in biological systems is crucial for the development of safe and effective new drugs and contrast agents. This document summarizes key quantitative data, details experimental methodologies, and explores their impact on cellular signaling pathways.

Section 1: Biokinetics - A Tale of Two Twins?

This compound, a transition metal, and holmium, a lanthanide, are considered geochemical twins due to their nearly identical ionic radii and chemical properties.[1][2] This striking similarity has led to the hypothesis that they may also be biological twins, exhibiting similar behavior within the human body.[1][2][3]

The International Commission on Radiological Protection (ICRP) has developed detailed biokinetic models for both this compound and holmium, providing a framework for understanding their absorption, distribution, and excretion. These models are essential for estimating internal radiation doses from their radioisotopes, which are used in various medical applications.

Absorption and Distribution

Upon entering the body, both this compound and holmium are absorbed into the bloodstream. The extent of absorption can vary depending on the route of administration and the chemical form of the element. Once in circulation, they primarily distribute to the skeleton and the liver. The skeleton is the main repository for both elements, with a smaller fraction depositing in the liver.

Metabolism and Excretion

This compound and holmium are not known to be metabolized in the body. Their biological half-life is determined by the rate of their excretion. The primary route of excretion for both elements is through the urine, with a smaller fraction eliminated via feces.

The following table summarizes the key biokinetic parameters for this compound and holmium based on ICRP models.

Biokinetic ParameterThis compound (Y)Holmium (Ho)Reference
Gastrointestinal Absorption Fraction (f1) 0.00010.0001ICRP Publication 134, ICRP Publication 137
Deposition in Skeleton (% of systemic uptake) 5050ICRP Publication 134, ICRP Publication 137
Deposition in Liver (% of systemic uptake) 3030ICRP Publication 134, ICRP Publication 137
Biological Half-life in Skeleton (days) ~18,250~18,250ICRP Publication 134, ICRP Publication 137
Biological Half-life in Liver (days) ~3,650~3,650ICRP Publication 134, ICRP Publication 137
Primary Excretion Route UrineUrine[4]

Note: The values presented are simplified representations from complex biokinetic models and are intended for comparative purposes. For detailed modeling and dose calculations, refer to the specific ICRP publications.

Section 2: Experimental Protocols

Accurate quantification of this compound and holmium in biological matrices is essential for biokinetic and toxicological studies. The following section details a standard methodology for their determination using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive and robust technique for trace element analysis.[5][6][7]

Determination of this compound and Holmium in Biological Samples by ICP-MS

Objective: To quantify the concentration of this compound and holmium in blood and tissue samples.

Materials and Reagents:

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

  • Microwave digestion system

  • Certified reference materials for this compound and holmium

  • High-purity nitric acid (HNO₃)

  • High-purity hydrogen peroxide (H₂O₂)

  • Ultrapure water (18.2 MΩ·cm)

  • Internal standards (e.g., Rhodium, Rhenium)

  • Polypropylene (B1209903) centrifuge tubes

Procedure:

  • Sample Collection and Storage:

    • Collect blood samples in trace-metal-free tubes containing an appropriate anticoagulant.

    • Excise tissue samples and wash with saline to remove excess blood.

    • Store all samples at -80°C until analysis.

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.1-0.5 g of tissue or 0.5 mL of blood into a clean microwave digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrogen peroxide (e.g., 5 mL HNO₃ and 1 mL H₂O₂).

    • Allow the samples to pre-digest at room temperature for at least 30 minutes.

    • Place the vessels in the microwave digestion system and apply a suitable temperature program to achieve complete digestion (e.g., ramp to 200°C over 15 minutes and hold for 20 minutes).

    • After cooling, quantitatively transfer the digested solution to a clean polypropylene tube and dilute to a final volume with ultrapure water.

  • ICP-MS Analysis:

    • Prepare a series of calibration standards of this compound and holmium from certified reference materials in a matrix matching the diluted sample digest.

    • Add an internal standard to all blanks, standards, and samples to correct for instrumental drift and matrix effects.

    • Aspirate the samples into the ICP-MS. The instrument parameters (e.g., RF power, gas flow rates) should be optimized for the detection of this compound (m/z 89) and holmium (m/z 165).

    • Quantify the concentration of this compound and holmium in the samples by comparing their signal intensities to the calibration curve.

  • Quality Control:

    • Analyze procedural blanks and certified reference materials alongside the samples to ensure the accuracy and precision of the results.

    • Spike a subset of samples with known concentrations of this compound and holmium to assess matrix interference and recovery.

Section 3: Signaling Pathways and Biological Effects

The similar ionic radii of trivalent this compound (Y³⁺) and holmium (Ho³⁺) to that of the divalent calcium ion (Ca²⁺) suggest a potential for these rare earth elements to interfere with calcium-dependent signaling pathways.[3] This interference can lead to a range of biological effects.

This compound's Impact on Calcium Signaling and Testicular Toxicity

Research has demonstrated that chronic exposure to this compound can induce testicular injury and apoptosis (programmed cell death) in Leydig cells.[8] This toxicity is linked to the disruption of intracellular calcium homeostasis. This compound has been shown to increase cytosolic Ca²⁺ concentration, leading to the activation of the Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII) and inositol (B14025) 1,4,5-trisphosphate receptor 1 (IP3R1) signaling pathway.[8] The sustained activation of this pathway can trigger the apoptotic cascade, ultimately leading to cell death and impaired testicular function.

Yttrium_Toxicity_Pathway This compound This compound (Y³⁺) Ca_Influx Increased Intracellular Ca²⁺ Concentration This compound->Ca_Influx IP3R1 IP3R1 Activation Ca_Influx->IP3R1 CaMKII CaMKII Activation Ca_Influx->CaMKII Apoptosis Apoptosis IP3R1->Apoptosis CaMKII->Apoptosis

This compound-induced testicular apoptosis pathway.
Holmium and its Potential for Biological Interaction

While specific studies on holmium's direct impact on intracellular signaling pathways are limited, its classification as a lanthanide and its chemical similarity to this compound and calcium strongly suggest a potential for similar interactions. Lanthanides, in general, are known to compete with calcium for binding sites on various proteins, including ion channels and calcium-dependent enzymes.[2][3] This competition can either inhibit or, in some cases, aberrantly activate these proteins, leading to disruptions in normal cellular function.

Given the established role of calcium signaling in a vast array of cellular processes, from muscle contraction to gene transcription, the potential for holmium to interfere with these pathways warrants further investigation. The diagram below illustrates the logical relationship and the potential for both this compound and holmium to interfere with calcium-dependent processes.

Y_Ho_Ca_Interaction cluster_elements Geochemical Twins This compound This compound (Y³⁺) Ca_Binding_Proteins Calcium-Binding Proteins & Channels This compound->Ca_Binding_Proteins Competes with Holmium Holmium (Ho³⁺) Holmium->Ca_Binding_Proteins Potentially Competes with Calcium Calcium (Ca²⁺) Calcium->Ca_Binding_Proteins Binds to Cellular_Processes Cellular Processes (e.g., Signaling, Apoptosis) Ca_Binding_Proteins->Cellular_Processes Regulates

Potential interference of Y and Ho with Ca signaling.

Conclusion

This compound and its geochemical twin, holmium, exhibit remarkably similar biokinetic profiles, characterized by primary deposition in the skeleton and liver, and slow excretion mainly through urine. This guide provides a framework for understanding their behavior in biological systems, highlighting the detailed knowledge of this compound's ability to disrupt calcium signaling and induce toxicity. While direct evidence for holmium's impact on specific signaling pathways is still emerging, its chemical properties suggest a strong potential for similar interactions. Further research is warranted to fully elucidate the biological effects of holmium and to definitively determine whether these geochemical twins are also true biological analogues. The experimental protocols and comparative data presented here serve as a valuable resource for researchers and drug development professionals working with these important rare earth elements.

References

Safety Operating Guide

Navigating Yttrium Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for the safe and compliant disposal of yttrium-containing waste, designed for researchers, scientists, and drug development professionals.

The proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. For elements like this compound, which are increasingly utilized in advanced materials and pharmaceutical research, understanding the correct disposal procedures is paramount. This guide provides essential, step-by-step information to ensure that this compound waste is handled in a manner that is both safe for laboratory personnel and compliant with regulatory standards.

Core Disposal and Safety Parameters

While specific quantitative disposal limits for this compound are not broadly established under federal regulations like the Resource Conservation and Recovery Act (RCRA), the guiding principle is to manage waste in accordance with all applicable local, state, and federal guidelines.[1][2] It may be necessary to treat this compound-containing materials as hazardous waste, requiring consultation with your institution's Environmental Health and Safety (EHS) department or a certified waste management provider.[3][4]

The following table summarizes the key parameters and procedural guidelines for the proper disposal of this compound waste.

ParameterGuideline
Waste Classification This compound waste should be evaluated to determine if it meets the criteria for hazardous waste (e.g., ignitability, corrosivity, reactivity, toxicity).[5] Consult your institution's EHS for specific classification.
Aqueous this compound Waste Collect in a designated, sealed, and clearly labeled container. Treatment to precipitate this compound as an insoluble salt, such as this compound carbonate, is a recommended practice before disposal.[3]
Solid this compound Waste Collect in a separate, sealed, and clearly labeled container. This includes contaminated consumables like gloves and weighing boats.[3]
pH of Aqueous Waste Neutralize acidic or basic solutions to a pH of 7 before any chemical treatment or disposal.[3]
Labeling All waste containers must be clearly labeled as "Hazardous Waste," specify the contents (e.g., "this compound Carbonate"), and include the accumulation start date.
Storage Store sealed waste containers in a designated, secure waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[3][6]
Disposal Method Dispose of all this compound waste through an approved waste disposal plant or a licensed professional waste disposal service.[2][6][7] Do not discharge this compound-containing solutions down the drain unless authorized by local regulations and institutional protocols after appropriate treatment.[7]
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.[3][7]

Experimental Protocol: Synthesis of this compound-Doped Nanoparticles and Subsequent Waste Management

This protocol details a common laboratory procedure that results in this compound-containing waste, followed by the appropriate steps for its management and disposal.

Objective: To synthesize this compound-doped nanoparticles and properly manage the resulting chemical waste.

Materials:

  • This compound(III) chloride (YCl₃)

  • Host nanoparticle precursor (e.g., sodium fluoride)

  • Solvent (e.g., deionized water)

  • Precipitating agent (e.g., ethanol)

  • Sodium carbonate (Na₂CO₃) solution (for waste treatment)

  • Dilute sodium hydroxide (B78521) (NaOH) solution (for waste treatment)

  • Appropriate PPE (safety goggles, gloves, lab coat)

  • Labeled waste containers for aqueous and solid waste

Procedure:

  • Synthesis: In a well-ventilated fume hood, dissolve this compound(III) chloride and the host precursor in deionized water. Stir the solution while slowly adding ethanol (B145695) to induce the precipitation of the this compound-doped nanoparticles.

  • Separation: Centrifuge the mixture to pellet the nanoparticles. Carefully decant the supernatant, which now contains unreacted this compound ions, into a designated aqueous waste container labeled "Aqueous this compound Waste."

  • Washing: Wash the nanoparticles by re-suspending them in clean solvent and repeating the centrifugation and decanting process. Collect all supernatant in the same aqueous waste container.

  • Drying and Collection: Dry the nanoparticle product. Dispose of any contaminated consumables, such as pipette tips and microcentrifuge tubes, in a designated solid waste container labeled "Solid this compound Waste."

Waste Treatment and Disposal:

  • Aqueous Waste Collection: Ensure all supernatant and washings containing dissolved this compound are collected in the designated, sealed aqueous waste container.

  • Neutralization: In a fume hood, slowly add the dilute sodium hydroxide solution to the aqueous this compound waste while stirring to adjust the pH to 7.

  • Precipitation: While continuing to stir, slowly add a saturated solution of sodium carbonate to the neutralized this compound solution. This will precipitate the this compound as insoluble this compound carbonate (Y₂(CO₃)₃).[3]

  • Settling and Separation: Allow the white precipitate of this compound carbonate to settle completely. Carefully decant the clear liquid (supernatant) and test it for any remaining this compound ions before neutralizing and disposing of it in accordance with institutional and local regulations.[3]

  • Final Packaging: Transfer the remaining this compound carbonate sludge and the contents of the solid waste container into a single, heavy-duty, sealed container.

  • Labeling and Storage: Clearly label the final container as "Hazardous Waste: this compound Carbonate" with the accumulation date. Store it in a designated and secure waste accumulation area.

  • Pickup and Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a certified waste management service.

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-containing waste in a laboratory setting.

YttriumDisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_treatment Waste Treatment (Aqueous) cluster_final_disposal Final Packaging & Disposal start This compound-Containing Waste Generated waste_form Determine Waste Form start->waste_form aqueous_waste Aqueous this compound Waste waste_form->aqueous_waste Aqueous solid_waste Solid this compound Waste waste_form->solid_waste Solid collect_aqueous Collect in Labeled Aqueous Waste Container aqueous_waste->collect_aqueous collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid neutralize Neutralize to pH 7 collect_aqueous->neutralize combine_waste Combine Precipitate and Solid Waste in a Single Sealed Container collect_solid->combine_waste precipitate Precipitate this compound (e.g., with Sodium Carbonate) neutralize->precipitate settle Allow to Settle precipitate->settle separate Separate Supernatant from Precipitate settle->separate separate->combine_waste label_final Label as 'Hazardous Waste: This compound Carbonate' with Date combine_waste->label_final store Store in Designated Secure Area label_final->store dispose Dispose via Certified Waste Management store->dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Yttrium

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the necessary personal protective equipment (PPE), safe handling protocols, and disposal plans for yttrium in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and compliance with safety regulations.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure to this compound, particularly in powder form, and to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.[1][2][3][4]

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety glasses with side-shields, goggles, or a face shield.[1][3]Must be worn at all times in the laboratory to protect against dust particles.
Skin Chemical-resistant gloves (e.g., impermeable gloves).[1]Inspect gloves for any signs of wear and tear before use.
Lab coat or protective work clothing.[1][3]Should be worn to prevent skin contact. Do not blow dust off clothing with compressed air.[1][2]
Respiratory NIOSH-approved respirator.[1][2]Required when engineering controls are insufficient, when handling fine dust, or if permissible exposure limits are exceeded.[1][2] The recommended airborne exposure limit for this compound is 1 mg/m³ averaged over an 8-hour workshift.[3]
Occupational Exposure Limits
Organization Exposure Limit (8-hour Time-Weighted Average)
OSHA (PEL)1 mg/m³[1][3]
ACGIH (TLV)1 mg/m³[1]
NIOSH (REL)1 mg/m³[3]
CAL/OSHA (PEL)1 mg/m³

Operational Plan: Handling, Storage, and Disposal

Proper procedures for handling, storing, and disposing of this compound are critical for laboratory safety and environmental protection.

Handling Procedures
  • Ventilation : Always handle this compound in a well-ventilated area.[2] The use of a local exhaust ventilation system or a chemical fume hood is preferred, especially when dealing with this compound dust or powder.[1][2]

  • Inert Atmosphere : When possible, handle this compound in an enclosed, controlled process under a dry, protective gas like argon.[1]

  • Avoid Dust Formation : Minimize the creation of this compound dust.[2] this compound in powdered form is a fire hazard and can be flammable when exposed to heat, sparks, or flames.[1][2][3]

  • Ignition Sources : Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2] Use non-sparking tools when handling this compound powder.[1][2]

  • Personal Hygiene : Wash hands and skin thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1][2][3]

Storage Plan
  • Containers : Store this compound in tightly closed and properly labeled containers.[1][2]

  • Conditions : The storage area should be cool and dry.[1][2] this compound is sensitive to air and moisture.[1]

  • Incompatible Materials : Store this compound away from acids, acid chlorides, oxidizing agents, halogens, and water/moisture.[1][2] this compound powder should be stored under an inert gas like nitrogen.[3]

Disposal Plan
  • Waste Collection : Collect this compound waste in a suitable, labeled, and closed container.[1][2]

  • Regulatory Compliance : All this compound waste must be disposed of in accordance with federal, state, and local regulations.[1][2] It may be necessary to dispose of this compound as hazardous waste.[3]

  • Environmental Protection : Do not allow this compound to enter drains or be released into the environment.[1][2]

  • Professional Disposal : Contact a licensed professional waste disposal service for the final disposal of this compound waste.

Emergency Protocols

Spill Response
  • Evacuate and Isolate : Evacuate non-essential personnel from the spill area and provide ventilation.[2][3]

  • Eliminate Ignition Sources : Remove all sources of ignition from the area.[1][2]

  • Containment and Cleanup :

    • Wear the appropriate personal protective equipment as specified in the table above.[1][2]

    • Avoid creating dust.[1][2]

    • Use non-sparking tools and natural bristle brushes to sweep or scoop the spilled material.[1][2]

    • Place the collected material into a closed container for disposal.[1][2]

  • Decontamination : Ventilate and wash the spill area after the cleanup is complete.[3]

First Aid Measures
  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]

  • Skin Contact : Remove contaminated clothing. Brush the material off the skin and wash the affected area with soap and water. Seek medical attention if irritation persists.[1][2]

  • Eye Contact : Immediately flush the eyes with lukewarm water for at least 15 minutes, including under the upper and lower eyelids. Seek medical attention.[1][2]

  • Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]

Firefighting Measures
  • Extinguishing Media : Use a Class D dry powder extinguishing agent.[1][2]

  • Unsuitable Extinguishing Media : Do not use water , as this compound may react with water under fire conditions to liberate flammable hydrogen gas.[1][2]

  • Protective Equipment : Firefighters should wear a full-face, self-contained breathing apparatus (SCBA) and full protective clothing.[1][2]

Safety Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) C->D E Weigh/Handle this compound in Fume Hood D->E Proceed to Handling F Use Non-Sparking Tools E->F G Minimize Dust Generation E->G H Keep Away from Incompatible Materials E->H N Spill Occurs E->N O Fire Occurs E->O I Decontaminate Work Area H->I Work Complete J Collect Waste in Labeled, Sealed Container I->J K Dispose of Waste via Approved Channels J->K L Remove and Dispose of PPE Properly M Wash Hands Thoroughly L->M M->A New Task P Follow Spill Response Protocol N->P Q Use Class D Extinguisher (NO WATER) O->Q

Safe handling workflow for this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.